molecular formula C6H5BrFNO B112694 2-Amino-6-bromo-4-fluorophenol CAS No. 502496-32-4

2-Amino-6-bromo-4-fluorophenol

Cat. No.: B112694
CAS No.: 502496-32-4
M. Wt: 206.01 g/mol
InChI Key: YPSXHYMXEAXEAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-bromo-4-fluorophenol is a valuable halogenated aniline derivative serving as a versatile building block in medicinal chemistry and drug discovery research. Its structure, incorporating bromine and fluorine substituents alongside amino and phenol functional groups, makes it a privileged scaffold for constructing more complex bioactive molecules . A primary research application of this compound is in the development of novel antitubercular agents. It acts as a key synthetic intermediate in the structure of meta -amido bromophenols, which have demonstrated potent and selective in vitro inhibitory activity against Myobacterium tuberculosis H37Ra, as well as efficacy against multidrug-resistant strains . The bromine and free hydroxyl groups on the phenol ring are both crucial for this biological activity . Furthermore, this compound is utilized in the synthesis of novel Schiff base molecules, which are a major focus of research due to their diverse biological properties . These Schiff bases can be further investigated for various applications, including their potential as antifungal agents through molecular docking studies with targets like fungal cytochrome P450 enzymes . The presence of both halogen atoms and the phenolic group in its structure aids in modulating the electronic properties and binding interactions of the resulting compounds, enhancing their research value in developing new pharmacological tools .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-6-bromo-4-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNO/c7-4-1-3(8)2-5(9)6(4)10/h1-2,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPSXHYMXEAXEAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40372197
Record name 2-amino-6-bromo-4-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502496-32-4
Record name 2-Amino-6-bromo-4-fluorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=502496-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-amino-6-bromo-4-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-6-bromo-4-fluorophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-6-bromo-4-fluorophenol: Chemical Properties, Structure, and Synthetic Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, and potential synthetic routes for 2-Amino-6-bromo-4-fluorophenol. This halogenated aromatic compound is a valuable building block in medicinal chemistry, offering a scaffold for the development of novel therapeutic agents.

Core Chemical Properties

This compound is a substituted phenol containing amino, bromo, and fluoro functional groups. These substituents modulate the electronic and steric properties of the molecule, making it a versatile intermediate in organic synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound. It is important to note that some of the physical properties are predicted values based on computational modeling.

PropertyValueSource
Molecular Formula C₆H₅BrFNO[1][2]
Molecular Weight 206.01 g/mol [1][2]
CAS Number 182499-89-4[1]
Predicted Boiling Point 260.2 ± 40.0 °C[1]
Predicted Density 1.863 ± 0.06 g/cm³[1]
Polar Surface Area (PSA) 46.2 Ų[1]
Predicted LogP (XLogP3) 2.457[1]
Physical Form Solid[2]

Chemical Structure

The structure of this compound is foundational to its reactivity and utility in drug design. The relative positions of the functional groups on the benzene ring are crucial for its chemical behavior.

Structural Identifiers
  • IUPAC Name: this compound

  • SMILES: Nc1c(O)c(Br)cc(F)c1[2]

  • InChI Key: YPSXHYMXEAXEAD-UHFFFAOYSA-N[2]

Structural Visualization

The following diagram illustrates the two-dimensional structure of this compound.

Caption: 2D structure of this compound.

Experimental Protocols & Synthetic Pathways

Proposed Synthetic Workflow

The following diagram outlines a logical workflow for a potential synthesis of this compound starting from 4-fluorophenol.

G start 4-Fluorophenol step1 Bromination start->step1 intermediate1 2-Bromo-4-fluorophenol step1->intermediate1 step2 Nitration intermediate1->step2 intermediate2 2-Bromo-4-fluoro-6-nitrophenol step2->intermediate2 step3 Reduction intermediate2->step3 end This compound step3->end

Caption: Proposed synthetic pathway for this compound.

Methodologies for Key Steps
  • Bromination of 4-Fluorophenol: Electrophilic bromination of 4-fluorophenol can be achieved using a bromine source such as N-bromosuccinimide (NBS) or elemental bromine in a suitable solvent. The hydroxyl group is a strong activating group and directs the substitution to the ortho position.

  • Nitration of 2-Bromo-4-fluorophenol: The introduction of a nitro group can be accomplished using a nitrating agent, such as a mixture of nitric acid and sulfuric acid, under controlled temperature conditions.[3]

  • Reduction of the Nitro Group: The nitro group can be reduced to an amino group using various reducing agents. Common methods include catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst) or chemical reduction with metals in acidic media (e.g., tin or iron in HCl).

Applications in Drug Discovery and Development

Halogenated phenols, including derivatives of this compound, are recognized as important pharmacophores in medicinal chemistry. The presence of halogen atoms can enhance metabolic stability, binding affinity, and cell permeability of drug candidates.

Role as a Synthetic Intermediate

This compound serves as a versatile starting material for the synthesis of more complex molecules with potential biological activity. Research on related bromophenol derivatives suggests their utility in developing inhibitors for various enzymes.[4]

Potential in Enzyme Inhibition and Signaling Pathways

Derivatives of bromophenols have shown inhibitory activity against several classes of enzymes. One notable example is the protein tyrosine phosphatase 1B (PTP1B), which is a negative regulator of the insulin signaling pathway. Inhibition of PTP1B is a therapeutic strategy for type 2 diabetes.[4]

The diagram below illustrates the role of PTP1B in the insulin signaling pathway and the potential point of intervention for inhibitors derived from this compound.

G Insulin Insulin IR Insulin Receptor (IR) Insulin->IR P_IR Phosphorylated IR IR->P_IR Autophosphorylation P_IR->IR Dephosphorylation IRS Insulin Receptor Substrate (IRS) P_IR->IRS P_IRS Phosphorylated IRS IRS->P_IRS Phosphorylation P_IRS->IRS Dephosphorylation Downstream Downstream Signaling (e.g., Glucose Uptake) P_IRS->Downstream PTP1B PTP1B PTP1B->P_IR PTP1B->P_IRS Inhibitor Inhibitor (e.g., from 2-Amino-6-bromo- 4-fluorophenol derivative) Inhibitor->PTP1B

Caption: PTP1B's role in the insulin signaling pathway.

Furthermore, related compounds have been investigated for their potential antimicrobial and anticancer activities.[5][6] The unique substitution pattern of this compound provides a foundation for designing novel candidates for these therapeutic areas.

References

Technical Guide: 2-Amino-6-bromo-4-fluorophenol - Identification, Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-6-bromo-4-fluorophenol, a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. This document details its identification, physicochemical properties, and safety information. While specific experimental data for this compound is limited, this guide presents relevant synthetic protocols for analogous compounds and explores its potential role as a building block for enzyme inhibitors. A key focus is placed on its relevance in drug discovery, particularly in the context of developing inhibitors for signaling pathways implicated in various diseases.

Chemical Identification and Properties

This compound is a substituted phenol containing amino, bromo, and fluoro functional groups. These substituents significantly influence its chemical reactivity and potential biological activity.

CAS Number: 182499-89-4

Note on Isomer Ambiguity: It is important to note that the CAS number 182499-89-4 is often associated with the isomeric compound, 2-Amino-4-bromo-6-fluorophenol, in various chemical supplier databases. Researchers should exercise caution and confirm the identity of the specific isomer through analytical methods.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name This compound
Molecular Formula C₆H₅BrFNO
Molecular Weight 206.01 g/mol
InChI 1S/C6H5BrFNO/c7-4-1-3(8)2-5(9)6(4)10/h1-2,10H,9H2
InChI Key YPSXHYMXEAXEAD-UHFFFAOYSA-N
SMILES Nc1cc(F)cc(Br)c1O
Canonical SMILES C1=C(C=C(C(=C1F)O)Br)N

Table 2: Physicochemical Properties

PropertyValueSource
Physical Form Solid
Predicted Density 1.863 ± 0.06 g/cm³Echemi
Predicted Boiling Point 260.2 ± 40.0 °CEchemi
Predicted XLogP3 2.45720Echemi
Predicted PSA 46.2Echemi

Safety and Handling

This compound is classified as an acute oral toxicant. Appropriate personal protective equipment (PPE) and handling procedures are mandatory.

Table 3: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral3H301: Toxic if swallowed

Data sourced from multiple chemical suppliers.

Handling Precautions:

  • Work in a well-ventilated area.[1]

  • Wear suitable protective clothing, including gloves and eye/face protection (safety goggles with side-shields).[1]

  • Avoid formation of dust and aerosols.[1]

  • Avoid contact with skin and eyes.[1]

  • In case of accidental release, evacuate personnel to a safe area and prevent the material from entering drains.[1]

First Aid Measures:

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[1]

  • In case of skin contact: Wash off with soap and plenty of water.

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Experimental Protocols

Due to the limited availability of specific experimental data for this compound, this section provides protocols for the synthesis of a closely related compound and the utilization of a similar precursor in the synthesis of enzyme inhibitors. These protocols serve as a methodological reference for researchers.

Exemplary Synthesis of a Related Compound: 2-Amino-4-bromophenol

This protocol details the synthesis of 2-Amino-4-bromophenol via the reduction of 4-bromo-2-nitrophenol. A similar approach could potentially be adapted for the synthesis of this compound from a suitable nitrophenol precursor.

Materials:

  • 4-bromo-2-nitrophenol

  • Tetrahydrofuran (THF)

  • 5% Rhodium on Carbon (Rh/C)

  • Hydrogen gas

  • Celite

Procedure:

  • To a solution of 4-bromo-2-nitrophenol (233 mmol) in THF (500 mL), add 5% Rh/C (5.00 g).[2]

  • Stir the mixture at room temperature for 11 hours under a hydrogen atmosphere.[2]

  • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, filter the reaction mixture through Celite to remove the catalyst.[2]

  • Concentrate the filtrate under reduced pressure to yield the product.[2]

Synthesis of Biaryl Ether Derivatives from 2-Bromo-4-fluorophenol for Enzyme Inhibition

This protocol describes a Suzuki-Miyaura coupling reaction using a structurally related starting material, 2-Bromo-4-fluorophenol, to synthesize biaryl ethers, a common motif in enzyme inhibitors.[3] This highlights the potential of halogenated phenols like this compound as scaffolds in drug discovery.

Materials:

  • 2-Bromo-4-fluorophenol (1.0 mmol)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

  • Triphenylphosphine (PPh₃) (0.08 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Anhydrous 1,4-dioxane (5 mL)

  • Degassed water (1 mL)

Procedure:

  • To a dry round-bottom flask, add 2-bromo-4-fluorophenol, the arylboronic acid, and potassium carbonate.[3]

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.[3]

  • Add palladium(II) acetate and triphenylphosphine to the flask.[3]

  • Under a positive flow of inert gas, add anhydrous 1,4-dioxane and degassed water.[3]

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours.[3]

  • Monitor the reaction progress by thin-layer chromatography (TLC).[3]

  • Upon completion, perform an appropriate work-up and purification (e.g., extraction and column chromatography) to isolate the desired biaryl ether derivative.

Applications in Drug Discovery and Signaling Pathways

One such target is Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of the insulin signaling pathway.[3] Inhibition of PTP1B is a promising therapeutic strategy for type 2 diabetes and obesity.[3] The general workflow for identifying such inhibitors is outlined below.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization start This compound (or related precursor) reaction Synthetic Modification (e.g., Suzuki Coupling, Etherification) start->reaction library Library of Derivatives reaction->library assay Enzyme Inhibition Assay (e.g., PTP1B) library->assay hit_id Hit Identification assay->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar lead_opt Lead Optimization sar->lead_opt lead_opt->sar

Drug discovery workflow for enzyme inhibitors.

The insulin signaling pathway, negatively regulated by PTP1B, is a critical pathway in glucose metabolism.

insulin_signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS Insulin Receptor Substrate (IRS) IR->IRS phosphorylates PI3K PI3K IRS->PI3K activates AKT Akt PI3K->AKT activates GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS dephosphorylates Inhibitor Potential Inhibitor (Derivative of This compound) Inhibitor->PTP1B inhibits

Simplified PTP1B-mediated insulin signaling pathway.

Conclusion

This compound represents a chemical scaffold with significant potential for further investigation, particularly in the field of medicinal chemistry. While comprehensive analytical data for this specific isomer is not widely published, its structural features suggest it could serve as a valuable building block for the synthesis of novel compounds with therapeutic properties. The provided experimental protocols for related compounds offer a starting point for researchers interested in exploring its synthetic utility. Further studies are warranted to fully characterize this compound and elucidate its biological activities.

References

An In-depth Technical Guide to the Spectroscopic Data of 2-Amino-6-bromo-4-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 2-Amino-6-bromo-4-fluorophenol. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on the analysis of its functional groups and comparison with structurally similar compounds. The information is intended for researchers, scientists, and professionals in drug development.

Molecular Structure:

  • IUPAC Name: this compound

  • CAS Number: 502496-32-4[1]

  • Molecular Formula: C₆H₅BrFNO[1][2]

  • Molecular Weight: 206.01 g/mol [1][2]

  • Chemical Structure:

Spectroscopic Data Summary

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.5 - 10.5Singlet (broad)1HOH
~6.8 - 7.2Doublet1HAr-H
~6.6 - 7.0Doublet1HAr-H
~4.5 - 5.5Singlet (broad)2HNH₂

Table 2: Predicted ¹³C NMR Data (Solvent: DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~150 - 160 (d, ¹JCF)C-F
~140 - 150C-OH
~130 - 140C-NH₂
~115 - 125 (d, ²JCF)C-H
~110 - 120 (d, ²JCF)C-H
~100 - 110C-Br

Note: 'd' denotes a doublet due to coupling with fluorine.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
3400 - 3500Medium-Strong, BroadO-HStretching
3300 - 3400Medium, DoubletN-HStretching
1600 - 1650MediumN-HBending
1500 - 1600StrongC=CAromatic Ring Stretching
1200 - 1300StrongC-OStretching
1100 - 1200StrongC-FStretching
1000 - 1100MediumC-NStretching
550 - 650Medium-StrongC-BrStretching
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
205/207High[M]⁺ (Molecular ion peak with bromine isotopes)
126Medium[M - Br]⁺
188/190Medium[M - NH₂]⁺
97Medium[M - Br - CO]⁺

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the sample.

    • Acquire a one-pulse ¹H spectrum with a 90° pulse angle.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the beam path.

    • Acquire the sample spectrum over a typical mid-IR range (e.g., 4000-400 cm⁻¹).

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Utilize a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • For ESI, the sample solution is infused directly or via a liquid chromatograph.

    • For EI, the sample is typically introduced via a direct insertion probe and heated to induce vaporization.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • Data Processing: The instrument's software processes the data to generate a mass spectrum, which is a plot of ion intensity versus m/z ratio.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Structure Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Functional Group Frequencies IR->IR_Data MS_Data Molecular Ion Peak, Fragmentation Pattern MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide on the Solubility and Stability of 2-Amino-6-bromo-4-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the known physicochemical properties, and the theoretical and experimental frameworks for determining the solubility and stability of 2-Amino-6-bromo-4-fluorophenol. Due to the limited availability of specific quantitative experimental data in public literature, this document emphasizes the foundational principles governing its behavior, detailed experimental protocols for its characterization, and plausible metabolic pathways based on structurally related compounds. This guide is intended to be a valuable resource for professionals engaged in drug discovery, process chemistry, and formulation development, enabling a systematic approach to handling and analyzing this compound.

Physicochemical Properties

This compound is a halogenated aromatic compound with the molecular formula C₆H₅BrFNO.[1] Its structure, featuring an amino group, a hydroxyl group, a bromine atom, and a fluorine atom on a benzene ring, dictates its chemical reactivity, solubility, and stability. The key identifiers and properties are summarized below.

PropertyValueSource
Molecular Formula C₆H₅BrFNO[1]
Molecular Weight 206.01 g/mol [1]
Appearance Solid
InChI Key YPSXHYMXEAXEAD-UHFFFAOYSA-N[1]
SMILES String OC(C(Br)=C1)=C(N)C=C1F[1]
CAS Number 502496-32-4

Note: Some properties like melting point, boiling point, and density have not been experimentally reported in publicly available literature. For structurally similar compounds like 2-Amino-4-bromophenol, the melting point is in the range of 130-135 °C, which may provide a rough estimate.[2]

Solubility Profile

The solubility is also expected to be pH-dependent.[3] In acidic solutions, the amino group can be protonated to form an ammonium salt, which would increase aqueous solubility. In basic solutions, the phenolic hydroxyl group can be deprotonated to form a phenoxide ion, also enhancing aqueous solubility.[4]

Experimental Protocol for Solubility Determination (Shake-Flask Method)

To obtain quantitative solubility data, the shake-flask method is a reliable and widely accepted technique.[5] This protocol is aligned with guidelines for determining the equilibrium solubility of active pharmaceutical ingredients (APIs).[6][7][8]

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Materials:

  • This compound

  • Selected solvents (e.g., Water, pH 1.2 HCl buffer, pH 4.5 Acetate buffer, pH 6.8 Phosphate buffer, Methanol, Ethanol, Acetonitrile, Dichloromethane, Toluene)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control (set to 37 ± 1 °C for aqueous media)[6]

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • Validated analytical method (e.g., HPLC-UV) for quantification[9]

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials, ensuring a solid phase remains at equilibrium.

  • Solvent Addition: Add a known volume of each selected solvent to the respective vials.

  • Equilibration: Seal the vials and place them in an orbital shaker at a constant temperature. Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary tests can determine the optimal equilibration time.[7]

  • Phase Separation: Allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to facilitate the separation of solid and liquid phases.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles.

  • Quantification: Dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical method. Analyze the concentration of this compound using a validated HPLC-UV or similar method.[10]

  • Calculation: Calculate the solubility from the measured concentration, accounting for any dilution factors. Express the results in units such as mg/mL or mol/L.

Visualization: Solubility Determination Workflow

G cluster_workflow Workflow for Solubility Determination prep 1. Add excess solid to vials add_solvent 2. Add known volume of solvent prep->add_solvent equilibrate 3. Equilibrate (e.g., 24-48h shaking) add_solvent->equilibrate separate 4. Separate phases (Centrifuge/Settle) equilibrate->separate sample 5. Withdraw and filter supernatant separate->sample quantify 6. Quantify concentration (e.g., HPLC-UV) sample->quantify calculate 7. Calculate solubility quantify->calculate

Caption: A generalized workflow for the experimental determination of thermodynamic solubility.

Stability Profile

The stability of this compound is critical for its handling, storage, and application. Phenolic compounds are generally susceptible to oxidation, which can be accelerated by factors like light, heat, and high pH.[4] The amino group can also be a site for oxidative degradation. The presence of halogens on the aromatic ring can influence its electronic properties and, consequently, its stability.

Experimental Protocol for Stability Testing

A forced degradation study is essential to understand the intrinsic stability of the compound. This involves subjecting the compound to stress conditions harsher than accelerated stability testing. The International Council for Harmonisation (ICH) Q1A and Q1B guidelines provide a framework for stability and photostability testing of new drug substances.[11][12][13][14]

Objective: To identify potential degradation pathways and establish a stability-indicating analytical method for this compound.

Materials:

  • This compound

  • Solvents (e.g., Acetonitrile, Water)

  • Stress agents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Temperature- and humidity-controlled stability chambers

  • Photostability chamber with controlled light/UV exposure

  • Validated stability-indicating HPLC method (capable of separating the parent compound from its degradation products)

Procedure (Forced Degradation):

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in 50:50 Acetonitrile:Water).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Store at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Store at room temperature for a defined period (e.g., 8 hours). Basic conditions often cause faster degradation for phenols.[4]

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation (Solid State): Store the solid compound in an oven at an elevated temperature (e.g., 80 °C) for a specified duration.

  • Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[12]

  • Analysis: At appropriate time points, withdraw samples. Neutralize the acidic and basic samples before dilution. Analyze all samples using the stability-indicating HPLC method to determine the loss of the parent compound and the formation of degradation products.

Long-Term and Accelerated Stability Testing: Based on ICH guidelines, long-term stability studies are typically conducted at 25 °C ± 2 °C / 60% RH ± 5% RH, while accelerated studies are performed at 40 °C ± 2 °C / 75% RH ± 5% RH.[14][15]

Visualization: Stability Testing Workflow

G cluster_workflow Workflow for Forced Degradation and Stability Testing start Select Batches of this compound stress Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) start->stress stability_setup Set up Long-Term & Accelerated Stability Studies (ICH Conditions) start->stability_setup method_dev Develop & Validate Stability-Indicating Method stress->method_dev method_dev->stability_setup informs pull_samples Pull Samples at Scheduled Time Points stability_setup->pull_samples analyze Analyze Samples (Assay, Impurities) pull_samples->analyze evaluate Evaluate Data & Determine Shelf-Life/Re-test Period analyze->evaluate

Caption: A workflow for establishing the stability profile of a new chemical entity.

Potential Metabolic Pathways

No specific studies on the metabolic fate of this compound were found. However, the degradation of other halogenated phenols and aminophenols by microorganisms has been documented and can be used to infer plausible pathways. Bacterial degradation of such compounds often involves initial enzymatic reactions like dehalogenation, deamination, or hydroxylation.

For instance, the degradation of 2-chloro-4-aminophenol by Arthrobacter sp. is initiated by a deaminase that converts it into chlorohydroquinone, with the subsequent removal of the halogen. A similar initial deamination step could convert this compound to 6-bromo-4-fluorohydroquinone. Alternatively, a monooxygenase could hydroxylate the ring, followed by dehalogenation. Subsequent steps typically involve ring cleavage by dioxygenases, leading to intermediates that enter central metabolic pathways.

Visualization: Plausible Metabolic Degradation Pathway

G cluster_pathway Plausible Microbial Degradation Pathway parent This compound intermediate1 6-Bromo-4-fluorohydroquinone parent->intermediate1 Deaminase intermediate2 Bromo-hydroxyquinol intermediate1->intermediate2 Hydroxylase ring_cleavage Ring Cleavage Products intermediate2->ring_cleavage Dioxygenase central_metabolism Central Metabolism (e.g., TCA Cycle) ring_cleavage->central_metabolism Further Degradation

Caption: A hypothetical microbial degradation pathway for this compound.

Conclusion

While specific experimental data on the solubility and stability of this compound is scarce in the public domain, this technical guide provides a robust framework for its systematic investigation. By understanding its physicochemical properties and applying the detailed experimental protocols outlined herein, researchers can generate the necessary data to support drug development, process optimization, and formulation activities. The provided workflows and plausible metabolic pathway offer a solid foundation for further research into this important chemical intermediate.

References

Synthesis of 2-Amino-6-bromo-4-fluorophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the synthetic pathways for 2-Amino-6-bromo-4-fluorophenol, a valuable intermediate in the development of novel pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Introduction

This compound is a key building block in medicinal chemistry due to its unique substitution pattern, which allows for diverse chemical modifications. The strategic placement of the amino, bromo, and fluoro groups on the phenolic ring makes it a versatile precursor for the synthesis of complex molecules with potential therapeutic applications. This guide outlines a reliable multi-step synthesis starting from commercially available 4-fluorophenol.

Overall Synthetic Pathway

The synthesis of this compound can be achieved through a three-step process commencing with the bromination of 4-fluorophenol, followed by nitration, and concluding with the selective reduction of the nitro group.

Synthesis_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction A 4-Fluorophenol B 2-Bromo-4-fluorophenol A->B Br2, Dichloroethane C 2-Bromo-4-fluorophenol D 2-Bromo-4-fluoro-6-nitrophenol C->D H2SO4, HNO3, Chloroform E 2-Bromo-4-fluoro-6-nitrophenol F This compound E->F SnCl2·2H2O, Ethanol/Ethyl Acetate

Caption: Overall synthetic workflow for this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each synthetic step, along with tabulated quantitative data for easy reference and comparison.

Step 1: Synthesis of 2-Bromo-4-fluorophenol from 4-Fluorophenol

The initial step involves the electrophilic bromination of 4-fluorophenol to introduce a bromine atom at the ortho-position to the hydroxyl group.

Experimental Protocol:

In a 2L reaction flask, 200g (1.785 mol) of 4-fluorophenol is mixed with 300 ml of dichloroethane. The mixture is cooled to a temperature between 5°C and 10°C. A solution of 300g (1.875 mol) of bromine in 150 ml of dichloroethane is then added dropwise while maintaining the temperature. After the addition is complete, the reaction mixture is heated for 30 minutes. Subsequently, a solution of 33g (0.26 mol) of sodium sulfite in 200 ml of water is added, and the mixture is stirred for an additional 30 minutes before allowing the layers to separate. The organic layer is collected, neutralized with a mixed alkaline solution (10% NaOH/20% NaHCO3), and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure using a rotary evaporator to yield 2-Bromo-4-fluorophenol as a yellow liquid.

Quantitative Data:

Starting MaterialReagentsProductMolar YieldPurity (GC)
4-Fluorophenol (200g, 1.785 mol)Bromine (300g, 1.875 mol), Dichloroethane2-Bromo-4-fluorophenol (343g, 1.688 mol)95%94%
Step 2: Synthesis of 2-Bromo-4-fluoro-6-nitrophenol from 2-Bromo-4-fluorophenol

The second step is the nitration of 2-bromo-4-fluorophenol to introduce a nitro group at the other ortho-position to the hydroxyl group.[1]

Experimental Protocol:

In a reaction flask, 0.05 mole of 2-bromo-4-fluorophenol is dissolved in 25 ml of chloroform with stirring at 20°C.[1] A nitrating mixture composed of 0.065 mole of sulfuric acid and nitric acid in a 1:5.5 molar ratio is added dropwise.[1] After the addition is complete, the reaction temperature is raised to 45°C and maintained for 3 hours.[1] The reaction mixture is then washed with water and saturated salt water, dried over anhydrous sodium sulfate, and filtered.[1] The solvent is evaporated from the filtrate to obtain the crude product, which is then recrystallized from ethanol to yield a light yellow solid of 2-bromo-4-fluoro-6-nitrophenol.[1]

Quantitative Data:

Starting MaterialReagentsProductYield
2-Bromo-4-fluorophenol (0.05 mol)Sulfuric Acid, Nitric Acid, Chloroform2-Bromo-4-fluoro-6-nitrophenol89%
Step 3: Synthesis of this compound from 2-Bromo-4-fluoro-6-nitrophenol

The final step is the selective reduction of the nitro group to an amino group, yielding the target compound. The presence of bromo and fluoro substituents requires a reducing agent that will not cause dehalogenation. Tin(II) chloride is a suitable reagent for this transformation.

Experimental Protocol:

To a solution of 2-bromo-4-fluoro-6-nitrophenol (1 equivalent) in ethanol or a mixture of ethanol and ethyl acetate, tin(II) chloride dihydrate (SnCl2·2H2O, 5 equivalents) is added. The reaction mixture is heated at reflux (approximately 70-80°C) under a nitrogen atmosphere and monitored by thin-layer chromatography until the starting material is consumed. Upon completion, the mixture is cooled to room temperature and poured into ice. The pH is carefully adjusted to be slightly basic (pH 7-8) by adding a 5% aqueous solution of sodium bicarbonate or sodium hydroxide with stirring. This will precipitate tin salts. The product is then extracted with ethyl acetate (3 x volumes). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give this compound.

Quantitative Data:

Starting MaterialReagentsProduct
2-Bromo-4-fluoro-6-nitrophenolSnCl2·2H2O, Ethanol/Ethyl AcetateThis compound

Note: The yield for this final step is expected to be high, though specific quantitative data was not found in the initial search. Yields for similar reductions of substituted nitrophenols are typically in the range of 80-95%.

Safety Information

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. The starting materials and intermediates are hazardous. For instance, this compound is classified as acutely toxic if swallowed.

Conclusion

This technical guide provides a clear and detailed pathway for the synthesis of this compound. The described three-step synthesis, starting from 4-fluorophenol, is a robust and efficient method for producing this valuable intermediate for pharmaceutical research and development. The provided experimental protocols and quantitative data serve as a practical resource for scientists in the field.

References

Potential Research Applications of 2-Amino-6-bromo-4-fluorophenol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted aminophenols are a pivotal class of compounds in medicinal chemistry, serving as versatile scaffolds for the development of novel therapeutic agents. The unique structural features of 2-Amino-6-bromo-4-fluorophenol, including a reactive amino group, a phenolic hydroxyl group, and strategically positioned halogen atoms, make its derivatives prime candidates for investigation across various research domains. The bromine atom provides a handle for cross-coupling reactions, enabling the synthesis of diverse analogs, while the fluorine atom can enhance metabolic stability and binding affinity to biological targets. This technical guide explores the potential research applications of this compound derivatives, drawing insights from studies on structurally similar compounds.

Synthetic Strategies and Derivatization

The this compound scaffold (CAS No: 182499-89-4) offers multiple avenues for chemical modification.[1] The amino and hydroxyl groups are amenable to a wide range of reactions, allowing for the introduction of various functional groups and the construction of complex molecular architectures.

A primary application of o-aminophenols is in the synthesis of benzoxazoles , a class of heterocyclic compounds with a broad spectrum of biological activities. The general synthesis involves the condensation of an o-aminophenol with a carboxylic acid or its equivalent.

aminophenol This compound intermediate Schiff Base Intermediate aminophenol->intermediate Condensation reactant Carboxylic Acid / Aldehyde / etc. reactant->intermediate benzoxazole Substituted Benzoxazole Derivative intermediate->benzoxazole Cyclization/Oxidation

Figure 1: General synthesis of benzoxazoles.

Furthermore, the bromine atom on the aromatic ring is a versatile functional group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of various aryl and heteroaryl moieties, significantly expanding the chemical diversity of the derivatives.

Potential Therapeutic Applications

Based on the biological activities observed for structurally related brominated and fluorinated aminophenol derivatives, compounds derived from this compound hold promise in several therapeutic areas.

Anticancer Activity

Derivatives of aminophenols and bromophenols have demonstrated significant potential as anticancer agents. The cytotoxic effects are often attributed to the induction of apoptosis and the inhibition of key enzymes involved in cancer cell proliferation.

Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Structurally Similar Bromophenol Derivatives

Compound ClassHeLa (Cervical Cancer)MCF-7 (Breast Cancer)HepG2 (Liver Cancer)HCT-116 (Colon Cancer)
Bromophenol Schiff Bases (General)1.47 - 4.125.95 - 45.399.07 - 73.6912.83
Cisplatin (Reference)-32.38--
5-Fluorouracil (Reference)--6.44-

Note: Data is derived from studies on various bromophenol derivatives, not specifically from this compound, and is intended to be indicative of potential activity.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Halogenated phenolic compounds are being explored for their potential to combat this threat. The antimicrobial efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC).

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Structurally Similar Brominated Compounds

Compound ClassS. aureusE. coliP. aeruginosaC. albicans
Bromophenol Derivatives (General)0.4 - 1.612.5Slight Activity-
Quaternary Quinolone Derivatives (for comparison)-0.25--

Note: Data is for brominated compounds structurally related to the topic of interest and serves as an indicator of potential activity.

Enzyme Inhibition

Derivatives of 2-bromo-4-fluorophenol are also being investigated for their potential as enzyme inhibitors, which is a cornerstone of modern drug discovery.

Table 3: Enzyme Inhibition (Kᵢ in nM) by Structurally Similar Bromophenol Derivatives

Compound ClassAcetylcholinesterase (AChE)Butyrylcholinesterase (BChE)α-Glycosidase
Bromophenol Derivatives (General)0.13 - 14.745.11 - 23.9563.96 - 206.78

Note: This data is from studies on various bromophenol derivatives and is provided for comparative purposes.

One significant target is Protein Tyrosine Phosphatase 1B (PTP1B) , a negative regulator of the insulin signaling pathway. Inhibition of PTP1B is a promising therapeutic strategy for type 2 diabetes and obesity.

Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS Insulin Receptor Substrate (IRS) IR->IRS Phosphorylation PTP1B PTP1B PTP1B->IR Dephosphorylation (Inhibition) Inhibitor This compound Derivative (Inhibitor) Inhibitor->PTP1B Inhibition Signaling Downstream Signaling (e.g., PI3K/Akt pathway) IRS->Signaling Glucose Glucose Uptake Signaling->Glucose

Figure 2: PTP1B inhibition in the insulin signaling pathway.

Experimental Protocols

General Procedure for the Synthesis of Benzoxazole Derivatives

A mixture of this compound (1 mmol), a substituted aldehyde or carboxylic acid (1.1 mmol), and a catalyst (e.g., p-toluenesulfonic acid or a metal catalyst) in a suitable solvent (e.g., toluene or ethanol) is refluxed for several hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired benzoxazole derivative.

MTT Assay for Cytotoxicity

cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assay A Seed cells in 96-well plate B Incubate (24h) A->B C Add serial dilutions of test compound B->C D Incubate (24-72h) C->D E Add MTT reagent D->E F Incubate (2-4h) E->F G Add solubilization solution F->G H Read absorbance G->H

Figure 3: Workflow for the MTT cytotoxicity assay.
  • Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., derivatives of this compound) and incubated for a specified period (typically 24-72 hours).

  • MTT Addition: After incubation, the MTT reagent is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan salt.

  • Solubilization: A solubilization solution is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) value is determined by plotting the percentage of cell viability against the compound concentration.

Broth Microdilution Method for MIC Determination
  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions to allow for microbial growth.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion

Derivatives of this compound represent a promising and largely unexplored area of medicinal chemistry. The inherent reactivity of the scaffold, combined with the beneficial properties imparted by the halogen substituents, suggests significant potential for the development of novel therapeutic agents. The data from analogous compounds strongly support the investigation of these derivatives as anticancer, antimicrobial, and enzyme-inhibitory agents. Further research, focusing on the synthesis and biological evaluation of a diverse library of these compounds, is warranted to fully elucidate their therapeutic potential.

References

An In-depth Technical Guide to 2-Amino-6-bromo-4-fluorophenol: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Physicochemical Properties

A summary of the key physicochemical properties of 2-Amino-6-bromo-4-fluorophenol is presented in Table 1. This data is essential for its handling, characterization, and application in a laboratory setting.

PropertyValueSource
CAS Number 502496-32-4[1]
Molecular Formula C₆H₅BrFNO[2]
Molecular Weight 206.01 g/mol [2]
Appearance Solid (form)[2]
InChI 1S/C6H5BrFNO/c7-4-1-3(8)2-5(9)6(4)10/h1-2,10H,9H2[2]
InChI Key YPSXHYMXEAXEAD-UHFFFAOYSA-N[2]
SMILES Nc1cc(F)cc(Br)c1O[3]
Storage Temperature 2-8°C[3]

Table 1: Physicochemical Data of this compound

Synthesis

While the original synthesis of this compound is not explicitly documented in the available literature, a plausible and efficient synthetic route can be inferred from the preparation of structurally similar compounds. The most likely pathway involves the reduction of the corresponding nitro compound, 2-bromo-4-fluoro-6-nitrophenol. This precursor can be synthesized from the commercially available 2-bromo-4-fluorophenol.

Experimental Protocol: Synthesis of this compound

This protocol is divided into two main steps: the nitration of 2-bromo-4-fluorophenol and the subsequent reduction of the nitro group to an amine.

Step 1: Synthesis of 2-Bromo-4-fluoro-6-nitrophenol

This procedure is adapted from a patented method for the synthesis of a related compound.

  • Materials:

    • 2-Bromo-4-fluorophenol

    • Chloroform

    • Concentrated Sulfuric Acid

    • Concentrated Nitric Acid

    • Water

    • Anhydrous Sodium Sulfate

    • Ethanol (for recrystallization)

  • Procedure:

    • In a reaction flask, dissolve 0.05 moles of 2-bromo-4-fluorophenol in 25 mL of chloroform with stirring at room temperature (20°C).

    • Prepare a nitrating mixture by combining concentrated sulfuric acid and concentrated nitric acid in a molar ratio of 1:5.5.

    • Slowly add the nitrating mixture dropwise to the solution of 2-bromo-4-fluorophenol while maintaining the temperature at 20°C.

    • After the addition is complete, warm the reaction mixture to 45°C and stir for 3 hours.

    • Upon completion of the reaction (monitored by TLC), cool the mixture and wash the organic phase with water and then with a saturated sodium chloride solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

    • Recrystallize the crude product from ethanol to yield light yellow crystals of 2-bromo-4-fluoro-6-nitrophenol.

Step 2: Synthesis of this compound

This step involves the reduction of the nitro group. A common and effective method for this transformation is catalytic hydrogenation or reduction with a metal in an acidic medium.

  • Materials:

    • 2-Bromo-4-fluoro-6-nitrophenol

    • Ethanol

    • Iron powder

    • Concentrated Hydrochloric Acid

    • Sodium bicarbonate solution

    • Ethyl acetate

    • Anhydrous Magnesium Sulfate

  • Procedure:

    • In a round-bottom flask, suspend 2-bromo-4-fluoro-6-nitrophenol in a mixture of ethanol and water.

    • Add iron powder to the suspension.

    • Add a catalytic amount of concentrated hydrochloric acid and heat the mixture to reflux.

    • Monitor the reaction progress by TLC until the starting material is consumed.

    • Cool the reaction mixture and filter it through a pad of celite to remove the iron salts.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield this compound. Further purification can be achieved by column chromatography if necessary.

Synthesis_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction start1 2-Bromo-4-fluorophenol product1 2-Bromo-4-fluoro-6-nitrophenol start1->product1 Nitration reagents1 H₂SO₄ / HNO₃ Chloroform reagents1->product1 start2 2-Bromo-4-fluoro-6-nitrophenol product1->start2 Intermediate product2 This compound start2->product2 Reduction reagents2 Fe / HCl Ethanol/Water reagents2->product2

Caption: Synthetic workflow for this compound.

Potential Applications

The unique substitution pattern of this compound makes it a promising starting material for the synthesis of a variety of complex organic molecules with potential biological activity. The presence of the amino, bromo, and hydroxyl groups allows for a range of chemical transformations.

  • Amino Group: The amino group can be acylated, alkylated, or diazotized to introduce a wide array of functionalities.

  • Bromo Group: The bromine atom serves as a handle for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This is a key strategy in the synthesis of many pharmaceutical compounds.

  • Phenolic Hydroxyl Group: The hydroxyl group can be etherified or esterified to further modify the molecule's properties.

  • Fluorine Atom: The fluorine atom can enhance metabolic stability and binding affinity of the final compound, a desirable feature in drug design.

Derivatives of structurally similar bromophenols have been investigated for their potential as enzyme inhibitors, including targeting acetylcholinesterase, which is relevant in Alzheimer's disease research. While direct biological activity of this compound has not been reported, its utility as a scaffold for creating libraries of compounds for screening is significant.

Logical_Relationships cluster_reactions Chemical Transformations cluster_applications Potential Applications A This compound B N-Acylation / Alkylation A->B Amino Group C Diazotization A->C Amino Group D Cross-Coupling Reactions (Suzuki, Heck, etc.) A->D Bromo Group E Etherification / Esterification A->E Hydroxyl Group F Pharmaceutical Intermediates B->F C->F G Agrochemical Synthesis C->G D->F H Material Science D->H E->F I Enzyme Inhibitor Scaffolds F->I

Caption: Potential synthetic pathways and applications.

This compound represents a potentially valuable, yet underexplored, building block for synthetic chemistry. While its discovery and history are not well-documented, its chemical structure suggests significant utility in the creation of diverse and complex molecules. The provided physicochemical data and the inferred synthetic protocol offer a foundation for researchers to begin working with this compound. Further investigation into its reactivity and the biological activity of its derivatives could lead to the development of novel therapeutic agents and other valuable chemical entities.

References

2-Amino-6-bromo-4-fluorophenol: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Amino-6-bromo-4-fluorophenol is a halogenated aminophenol that has emerged as a valuable and versatile building block in the field of medicinal chemistry. Its unique trifunctionalized aromatic core, featuring an amino group, a hydroxyl group, and two different halogen atoms (bromo and fluoro), provides a rich scaffold for the synthesis of a diverse array of complex molecules with significant therapeutic potential. The strategic placement of these functional groups allows for selective chemical modifications, enabling the construction of novel heterocyclic systems and other targeted therapeutic agents. This guide provides a comprehensive overview of the chemical properties, synthetic applications, and biological significance of this compound in drug discovery and development.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular weight of 206.01 g/mol . Its distinct substitution pattern influences its reactivity and physicochemical properties, making it an attractive starting material for various synthetic transformations.

PropertyValueSource
CAS Number 182499-89-4[1]
Molecular Formula C₆H₅BrFNO[2]
Molecular Weight 206.01 g/mol [2]
Appearance Solid[2]
SMILES String Nc1cc(F)cc(Br)c1O[2]
InChI Key YPSXHYMXEAXEAD-UHFFFAOYSA-N[2]

Synthesis and Reactivity

The strategic arrangement of the amino, hydroxyl, bromo, and fluoro substituents on the phenyl ring dictates the reactivity of this compound. The ortho-relationship of the amino and hydroxyl groups makes it an ideal precursor for the synthesis of fused heterocyclic systems, most notably benzoxazoles.

The presence of a bromine atom provides a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings, allowing for the introduction of diverse aryl, heteroaryl, and amino moieties. The fluorine atom can enhance the metabolic stability and binding affinity of the final drug candidates.

Applications in Medicinal Chemistry

This compound serves as a key starting material in the synthesis of a range of biologically active compounds, particularly in the areas of oncology and infectious diseases.

Synthesis of Benzoxazoles as Antimicrobial and Anticancer Agents

Benzoxazoles are a prominent class of heterocyclic compounds known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, antifungal, and anticancer properties. The condensation of this compound with various aldehydes or carboxylic acids provides a direct route to novel 7-bromo-5-fluoro-substituted benzoxazole derivatives. The substituents at the 2-position of the benzoxazole ring can be varied to modulate the biological activity of the resulting compounds.

While specific data for derivatives of this compound is limited, studies on structurally similar benzoxazoles have demonstrated their potential as potent therapeutic agents. For instance, various 2-substituted benzoxazoles have shown significant antimicrobial activity against a range of bacterial and fungal strains.[3][4][5] Furthermore, certain benzoxazole derivatives have been identified as potent anticancer agents, with some exhibiting inhibitory activity against key signaling proteins like Epidermal Growth Factor Receptor (EGFR).[4]

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of key intermediates and final compounds derived from this compound.

General Procedure for the Synthesis of 7-Bromo-5-fluoro-2-arylbenzoxazoles

This protocol describes a general method for the condensation of this compound with aromatic aldehydes to yield 7-bromo-5-fluoro-2-arylbenzoxazoles.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde)

  • Catalyst (e.g., p-toluenesulfonic acid, polyphosphoric acid)

  • Solvent (e.g., toluene, xylenes)

  • Dean-Stark apparatus (for azeotropic removal of water)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (1.0 eq), the desired aromatic aldehyde (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Add a suitable solvent, such as toluene, to the flask.

  • Heat the reaction mixture to reflux and monitor the formation of water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected, indicating the completion of the reaction (typically 4-8 hours).

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 7-bromo-5-fluoro-2-arylbenzoxazole.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Yields: Yields for this type of reaction can vary depending on the specific aldehyde and reaction conditions but are generally in the range of 60-90%.

Biological Evaluation

Derivatives of this compound, particularly the resulting benzoxazoles, are promising candidates for biological evaluation as antimicrobial and anticancer agents.

Antimicrobial Activity Screening

The synthesized benzoxazole derivatives can be screened for their antimicrobial activity against a panel of pathogenic bacteria and fungi using standard methods such as the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Compound ClassTest OrganismMIC Range (µg/mL)Reference
Benzoxazole Derivatives Staphylococcus aureus12.5 - 250[6]
Bacillus subtilis<12.5 - 250[6]
Escherichia coli<25 - 250[6]
Pseudomonas aeruginosa<25 - 250[6]
Candida albicans7.81 - 250[6]
Anticancer Activity Screening

The anticancer potential of the synthesized compounds can be evaluated against a panel of human cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer), using the MTT assay to determine the IC₅₀ values.

Compound ClassCell LineIC₅₀ Range (µM)Reference
Benzoxazole Derivatives MCF-7 (Breast Cancer)8.36 - 17.28[7]
A549 (Lung Cancer)16.08 - 23.67[8]
HepG2 (Liver Cancer)16.08 - 23.67[7]
HCT-116 (Colon Cancer)8.81 - 13.85[7]
EGFR Kinase Inhibitory Assay

Given that some benzoxazole derivatives have been shown to target EGFR, an in vitro kinase assay can be performed to determine the inhibitory potency of the synthesized compounds against EGFR.

Protocol: A common method is the ADP-Glo™ Kinase Assay.

  • Reagent Preparation: Dilute recombinant human EGFR enzyme, a suitable peptide substrate, ATP, and the test compound in a kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add the test compound at various concentrations. Then, add the EGFR enzyme solution and pre-incubate.

  • Initiate Reaction: Start the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[9]

  • ADP Detection: Add ADP-Glo™ Reagent to deplete the remaining ATP. Then, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Measure the luminescence, which is proportional to the amount of ADP formed and thus the kinase activity. Calculate the IC₅₀ value for the test compound.

Signaling Pathways and Logical Relationships

The anticancer activity of certain benzoxazole derivatives has been linked to the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Its aberrant activation is a key driver in the development and progression of many cancers.[10]

EGFR Signaling Pathway

Upon ligand binding, EGFR undergoes dimerization and autophosphorylation of key tyrosine residues in its intracellular domain. This creates docking sites for various adaptor proteins and enzymes, leading to the activation of downstream signaling cascades, including the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway. These pathways ultimately regulate gene expression and promote cell proliferation, survival, and metastasis.[3][10][11][12]

Inhibitors of EGFR, including some benzoxazole derivatives, typically act by competing with ATP for binding to the kinase domain of the receptor, thereby preventing its autophosphorylation and blocking the downstream signaling cascade.[3][4][12]

EGFR_Signaling_Pathway cluster_0 MAPK Pathway cluster_1 PI3K/AKT Pathway Ligand Ligand (EGF) EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/SOS Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Benzoxazole Inhibitor Inhibitor->Dimerization

EGFR Signaling Pathway and Inhibition
Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates a typical workflow for the synthesis of benzoxazole derivatives from this compound and their subsequent biological evaluation.

Workflow Start 2-Amino-6-bromo- 4-fluorophenol Condensation Condensation Reaction Start->Condensation Aldehyde Aromatic Aldehyde Aldehyde->Condensation Purification Purification (Column Chromatography) Condensation->Purification Benzoxazole 7-Bromo-5-fluoro- 2-arylbenzoxazole Purification->Benzoxazole Antimicrobial Antimicrobial Screening (MIC Determination) Benzoxazole->Antimicrobial Anticancer Anticancer Screening (MTT Assay) Benzoxazole->Anticancer KinaseAssay EGFR Kinase Inhibitory Assay Benzoxazole->KinaseAssay Data Data Analysis (SAR Studies) Antimicrobial->Data Anticancer->Data KinaseAssay->Data

Synthesis and Evaluation Workflow

Conclusion

This compound is a highly valuable building block for the synthesis of medicinally relevant compounds. Its unique substitution pattern allows for the facile construction of diverse molecular scaffolds, particularly benzoxazoles, which have demonstrated significant potential as antimicrobial and anticancer agents. The information and protocols provided in this guide serve as a foundation for researchers to explore the rich chemistry of this compound and to develop novel therapeutics targeting a range of diseases. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to fully realize its potential in drug discovery.

References

Theoretical Insights into the Reactivity of 2-Amino-6-bromo-4-fluorophenol: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-6-bromo-4-fluorophenol is a polysubstituted aromatic compound with significant potential as a versatile building block in the synthesis of pharmaceuticals and other bioactive molecules. The strategic placement of an amino group, a hydroxyl group, and two different halogen atoms on the phenol ring creates a nuanced electronic environment that dictates its reactivity. A thorough understanding of this reactivity is paramount for its effective utilization in designing novel synthetic pathways and for predicting potential metabolic transformations. This technical guide provides a comprehensive theoretical framework for the reactivity of this compound, drawing upon established principles of computational chemistry and data from analogous compounds to predict its chemical behavior. While direct theoretical studies on this specific molecule are not extensively available in published literature, this paper constructs a robust predictive analysis to guide researchers in their synthetic and drug development endeavors.

Theoretical Framework for Reactivity Analysis

The reactivity of an aromatic compound is largely governed by the distribution of electron density within the molecule. Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to probe these electronic characteristics. Key descriptors derived from DFT calculations, such as Frontier Molecular Orbitals (HOMO and LUMO), Molecular Electrostatic Potential (MEP), and various reactivity indices, provide quantitative and qualitative insights into a molecule's chemical behavior.

  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-deficient regions (positive potential), which are prone to nucleophilic attack.

  • Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω) offer a quantitative measure of a molecule's overall reactivity.

Proposed Computational Methodology for Reactivity Analysis

To provide a detailed understanding of the reactivity of this compound, a standard computational protocol based on Density Functional Theory (DFT) is proposed. This methodology is derived from established practices for similar halogenated and aminated phenolic compounds.[1][2]

G cluster_0 Computational Workflow cluster_1 Software & Parameters cluster_2 Output Analysis A Geometry Optimization B Frequency Calculation A->B Verify Minimum Energy C Single Point Energy Calculation A->C Higher Level of Theory / Basis Set O1 Optimized Molecular Structure A->O1 O2 Thermodynamic Properties B->O2 D Population Analysis C->D Mulliken Charges, NBO E Conceptual DFT Analysis C->E HOMO, LUMO, Reactivity Indices O4 Molecular Electrostatic Potential Map D->O4 O3 Molecular Orbital Energies & Surfaces E->O3 O5 Global & Local Reactivity Descriptors E->O5 P1 Gaussian 09/16 P2 DFT Functional: B3LYP P3 Basis Set: 6-311++G(d,p) P4 Solvation Model: PCM (e.g., water) G cluster_0 Substituent Effects on Aromatic Ring Molecule This compound Reactivity Overall Reactivity Profile Molecule->Reactivity Modulated Reactivity Activating Electron Donating Groups (-NH2, -OH) Activating->Molecule Increase Electron Density (Resonance Effect) Deactivating Electron Withdrawing Groups (-Br, -F) Deactivating->Molecule Decrease Electron Density (Inductive Effect)

References

An In-depth Technical Guide on the Safety and Handling of 2-Amino-6-bromo-4-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 2-Amino-6-bromo-4-fluorophenol (CAS No. 182499-89-4), a compound often utilized in chemical synthesis and drug development. Adherence to these guidelines is crucial to ensure the safety of laboratory personnel and the integrity of research.

Hazard Identification and Classification

This compound is classified as an acute oral toxicant.[1] It is essential to handle this compound with care to avoid exposure.

GHS Hazard Classification:

Hazard ClassCategory
Acute Toxicity, Oral3

GHS Pictogram:

GHS06

Signal Word: Danger[1]

Hazard Statements:

  • H301: Toxic if swallowed.[1]

Precautionary Statements:

  • P301 + P330 + P331 + P310: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValue
Molecular Formula C₆H₅BrFNO[1][2]
Molecular Weight 206.01 g/mol [1][2]
Appearance Solid[1]
Boiling Point 260.2 ± 40.0 °C (Predicted)[2]
Density 1.863 ± 0.06 g/cm³ (Predicted)[2]
CAS Number 182499-89-4[2]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

3.1. Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[3][4]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[3][5]

  • Avoid the formation of dust and aerosols.[3][4]

  • Use non-sparking tools to prevent ignition.[3][4]

  • Wash hands thoroughly after handling.[5]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[6]

3.2. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4][5]

  • Keep away from incompatible materials such as strong oxidizing agents.[6]

  • Store apart from foodstuff containers.[2][3]

Personal Protective Equipment (PPE)

A risk-based approach should be taken for the selection of PPE. The following diagram illustrates the decision-making process for appropriate PPE selection.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection Hazard Identify Hazards: - Acute Oral Toxicity - Potential Skin/Eye Irritant Engineering_Controls Engineering Controls: - Fume Hood Hazard->Engineering_Controls Mitigate with Hand_Protection Hand Protection: - Chemical-resistant gloves (e.g., nitrile, neoprene) Eye_Protection Eye Protection: - Safety glasses with side-shields or goggles Body_Protection Body Protection: - Lab coat Respiratory_Protection Respiratory Protection: - Required if dust is generated outside of a fume hood

PPE Selection Workflow for this compound

First-Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3]

  • If on Skin: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation persists.[3]

  • If in Eyes: Rinse with pure water for at least 15 minutes. Consult a doctor.[3]

  • If Inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[3]

Accidental Release Measures

In the case of a spill, follow these procedures to ensure safety and containment.

  • Personal Precautions: Evacuate personnel to a safe area.[3] Ensure adequate ventilation.[3] Wear appropriate personal protective equipment.[3] Avoid dust formation.[3]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[3]

  • Methods for Cleaning Up: Collect the spilled material and place it in a suitable, closed container for disposal.[3] Use spark-proof tools and explosion-proof equipment.[3]

Experimental Protocol: Safe Weighing and Handling of Solid this compound

This protocol outlines the steps for safely weighing and handling the solid form of this compound in a laboratory setting.

Safe_Handling_Protocol start Start: Prepare for Handling prep_area 1. Prepare Work Area: - Ensure fume hood is operational. - Decontaminate work surface. start->prep_area gather_materials 2. Gather Materials: - Compound - Spatula - Weighing paper/boat - Tared container prep_area->gather_materials don_ppe 3. Don PPE: - Lab coat - Safety goggles - Chemical-resistant gloves gather_materials->don_ppe weigh_compound 4. Weigh Compound: - Perform all manipulations within the fume hood. - Carefully transfer the desired amount of solid. don_ppe->weigh_compound transfer 5. Transfer to Reaction Vessel: - Carefully add the weighed compound to the reaction vessel. weigh_compound->transfer cleanup 6. Clean Up: - Clean spatula and work surface. - Dispose of contaminated materials properly. transfer->cleanup remove_ppe 7. Doff PPE: - Remove gloves and lab coat. - Wash hands thoroughly. cleanup->remove_ppe end End: Procedure Complete remove_ppe->end

Protocol for Safe Weighing and Handling

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3][4]

  • Specific Hazards: No data available.

  • Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[3][4]

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations.[5] Do not let the chemical enter drains.[3] Discharge into the environment must be avoided.[3]

This guide is intended to provide a comprehensive overview of the safety and handling precautions for this compound. It is imperative that all users of this chemical familiarize themselves with this information and the relevant Safety Data Sheet (SDS) before commencing any work.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Amino-6-bromo-4-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 2-Amino-6-bromo-4-fluorophenol, a valuable intermediate in the development of novel pharmaceutical compounds. The unique substitution pattern of this molecule, featuring amino, bromo, and fluoro groups on a phenol ring, offers multiple points for chemical modification, making it a versatile building block in medicinal chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is presented below.

PropertyValueSource
Molecular FormulaC₆H₅BrFNO
Molecular Weight206.01 g/mol
AppearanceSolid
InChI KeyYPSXHYMXEAXEAD-UHFFFAOYSA-N
SMILESOC(C(Br)=C1)=C(N)C=C1F

Proposed Synthesis Protocols

Two plausible synthetic routes for the preparation of this compound are presented below. Route 1 involves the direct bromination of 2-Amino-4-fluorophenol. Route 2 provides an alternative pathway starting from 2-Bromo-4-fluorophenol via a nitration and subsequent reduction.

Route 1: Direct Bromination of 2-Amino-4-fluorophenol

This protocol outlines the selective bromination of 2-Amino-4-fluorophenol to yield the desired product. The directing effects of the amino and hydroxyl groups guide the regioselective installation of the bromine atom.

Experimental Protocol:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 10.0 g (0.078 mol) of 2-Amino-4-fluorophenol in 100 mL of a suitable solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane.

  • Cooling: Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • Bromination: Slowly add a solution of 4.2 mL (0.082 mol) of bromine in 20 mL of the same solvent dropwise to the cooled solution. Maintain the temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by pouring the mixture into 500 mL of ice-cold water containing 10 g of sodium bisulfite to neutralize any excess bromine.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure this compound.

Route 2: Nitration of 2-Bromo-4-fluorophenol and Subsequent Reduction

This alternative route involves the nitration of 2-Bromo-4-fluorophenol followed by the reduction of the nitro group to an amino group.

Step 1: Synthesis of 2-Bromo-4-fluoro-6-nitrophenol

This step is based on a patented procedure for the nitration of 2-Bromo-4-fluorophenol.[1]

Experimental Protocol:

  • Dissolution: In a 100 mL flask, dissolve 0.05 mol of 2-Bromo-4-fluorophenol in 25 mL of chloroform with stirring.

  • Nitration: At a controlled temperature of 20 °C, add a nitrating mixture of 0.065 mol of sulfuric acid and nitric acid (in a 1:5.5 molar ratio) dropwise.

  • Reaction: After the addition, warm the reaction mixture to 45 °C and stir for 3 hours.

  • Work-up: After the reaction is complete, wash the organic layer with water and then with a saturated sodium chloride solution. Dry the organic layer over anhydrous sodium sulfate and filter.

  • Isolation: Evaporate the filtrate to obtain the crude product. Recrystallize the crude product from ethanol to yield light yellow crystals of 2-Bromo-4-fluoro-6-nitrophenol. A yield of 89% has been reported for this step.[1]

Step 2: Reduction of 2-Bromo-4-fluoro-6-nitrophenol

This general protocol for the reduction of a nitro group to an amine can be adapted for this synthesis.

Experimental Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask, suspend the 2-Bromo-4-fluoro-6-nitrophenol (0.04 mol) in 100 mL of ethanol.

  • Reduction: Add 0.12 mol of stannous chloride dihydrate (SnCl₂·2H₂O) to the suspension.

  • Heating: Heat the mixture to reflux (approximately 78 °C) and maintain for 2-3 hours, monitoring the reaction by TLC.

  • Basification: After cooling to room temperature, carefully add a saturated sodium bicarbonate solution to neutralize the acid and precipitate tin salts.

  • Filtration and Extraction: Filter the mixture through a pad of celite and wash the filter cake with ethyl acetate. Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentration and Purification: Filter and concentrate the organic layer under reduced pressure. Purify the resulting crude product by column chromatography to obtain this compound.

Visualizing the Synthesis

The following diagrams illustrate the proposed synthetic workflows.

Synthesis_Route_1 A 2-Amino-4-fluorophenol B Bromination (Br2, Acetic Acid) A->B C This compound B->C Synthesis_Route_2 A 2-Bromo-4-fluorophenol B Nitration (H2SO4, HNO3) A->B C 2-Bromo-4-fluoro-6-nitrophenol B->C D Reduction (SnCl2, EtOH) C->D E This compound D->E

References

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 2-Amino-6-bromo-4-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-6-bromo-4-fluorophenol is a valuable trifunctional synthetic building block for medicinal chemistry and drug development.[1] Its structure, featuring a reactive bromine atom, an electron-donating amino group, and a phenolic hydroxyl group, alongside a fluorine atom to modulate physicochemical properties, offers multiple sites for chemical modification.[2][3][4] The bromine atom is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful and versatile method for forming carbon-carbon (C-C) bonds.[4][5][6]

This reaction enables the introduction of a wide range of aryl and heteroaryl moieties, making it a cornerstone of modern organic synthesis.[4][7] The resulting biaryl structures are prevalent in a vast number of biologically active compounds and approved therapeutics, including kinase inhibitors used in oncology.[1][3] These application notes provide a detailed protocol and framework for employing this compound in Suzuki-Miyaura coupling reactions, intended to serve as a starting point for methodology development and the synthesis of novel molecular entities.

Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle centered around a palladium complex.[8][9] The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7][10]

  • Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound, forming a Pd(II) complex.[7]

  • Transmetalation : In the presence of a base, which activates the organoboron species, the organic group from the boronic acid is transferred to the palladium center.[7][8][11] This step forms a new diorganopalladium(II) complex.

  • Reductive Elimination : The two organic ligands on the palladium complex couple and are eliminated from the coordination sphere, forming the desired C-C bond in the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.[8][9][10]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)Ln-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_diaryl R¹-Pd(II)Ln-R² transmetalation->pd2_diaryl reductive_elimination Reductive Elimination pd2_diaryl->reductive_elimination reductive_elimination->pd0 product R¹-R² (Coupled Product) reductive_elimination->product aryl_halide R¹-X (this compound) aryl_halide->oxidative_addition boronic_acid R²-B(OH)₂ (Arylboronic Acid) boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Data Presentation

The following table summarizes representative data for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Conditions may require optimization for each specific substrate.

EntryArylboronic Acid (R²)Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5 mol%)K₂CO₃1,4-Dioxane/H₂O901885
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3 mol%)K₃PO₄Toluene/H₂O1001291
33-Tolylboronic acidPd(OAc)₂ (2 mol%) / SPhos (4 mol%)Cs₂CO₃THF/H₂O802478
44-Fluorophenylboronic acidPd₂(dba)₃ (2 mol%) / XPhos (4 mol%)K₃PO₄1,4-Dioxane/H₂O1001688
5Thiophene-2-boronic acidPd(PPh₃)₄ (5 mol%)K₂CO₃DME/H₂O902075

Experimental Protocols

This section provides a detailed, generalized methodology for the Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, THF)

  • Degassed deionized water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, condenser)

  • Solvents for workup and chromatography (e.g., Ethyl acetate, Hexanes, Dichloromethane)

Representative Procedure:

  • Reaction Setup : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inerting the Atmosphere : Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.[7]

  • Addition of Catalyst and Solvents : Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). Subsequently, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[5]

  • Reaction Execution : Replace the septum with a reflux condenser under a positive flow of inert gas. Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) in an oil bath with vigorous stirring.[5][7]

  • Monitoring : Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).[2][5]

  • Work-up : Once the reaction is complete, allow the mixture to cool to room temperature.[7] Dilute the reaction mixture with ethyl acetate and water.[2] Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Purification : Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[7] Filter the drying agent and concentrate the solvent under reduced pressure.

  • Isolation : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.[5][7]

  • Characterization : Characterize the pure product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.[7]

Visualized Experimental Workflow

The following diagram illustrates the typical workflow for the Suzuki-Miyaura coupling experiment described above.

Experimental_Workflow reagents 1. Reagent Preparation (Aryl Halide, Boronic Acid, Base, Catalyst) setup 2. Reaction Setup (Under Inert Atmosphere) reagents->setup Add to Flask reaction 3. Reaction (Heating & Stirring) setup->reaction Add Solvents monitoring 4. Monitoring (TLC / LC-MS) reaction->monitoring workup 5. Aqueous Work-up (Extraction & Washing) reaction->workup Upon Completion monitoring->reaction Continue if incomplete purification 6. Purification (Column Chromatography) workup->purification analysis 7. Product Analysis (NMR, MS) purification->analysis product Pure Product analysis->product

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols for Williamson Ether Synthesis with 2-Amino-6-bromo-4-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the Williamson ether synthesis of 2-Amino-6-bromo-4-fluorophenol. Due to the presence of a reactive amino group, which can compete with the phenolic hydroxyl group in O-alkylation, a protection-deprotection strategy is outlined. The amino group is first protected as a Schiff base, followed by the etherification of the phenolic hydroxyl group, and subsequent deprotection to yield the desired ether. This method ensures selective O-alkylation and provides a robust route to synthesize a variety of ether derivatives of this compound. These derivatives are of significant interest in medicinal chemistry, particularly as intermediates for the synthesis of kinase inhibitors targeting signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathways.

Introduction

The Williamson ether synthesis is a cornerstone of organic synthesis, providing a reliable method for the formation of ethers from an alkoxide and a primary alkyl halide.[1] However, the presence of multiple nucleophilic sites in a substrate, such as in this compound, presents a challenge of selectivity. The amino group, being generally more nucleophilic than the hydroxyl group, can lead to undesired N-alkylation as a major side reaction. To circumvent this, a common strategy involves the temporary protection of the more reactive functional group.

This application note details a three-step process for the selective O-alkylation of this compound:

  • Protection: The amino group is reversibly protected by forming a Schiff base with an aldehyde, typically benzaldehyde.

  • Etherification: The phenolic hydroxyl group of the protected aminophenol is then subjected to Williamson ether synthesis conditions to form the desired ether linkage.

  • Deprotection: The protecting group is subsequently removed under acidic conditions to regenerate the free amino group, yielding the final product.

The resulting 2-alkoxy-3-bromo-5-fluoroaniline scaffold is a valuable building block in drug discovery. Numerous studies have highlighted the importance of substituted alkoxy anilines as key pharmacophores in the design of potent and selective inhibitors of protein kinases, such as EGFR and VEGFR-2.[2][3] Dysregulation of these kinase signaling pathways is a hallmark of many cancers, making their inhibitors a critical class of anticancer therapeutics.

Experimental Protocols

Protection of the Amino Group (Schiff Base Formation)

This protocol describes the protection of the amino group of this compound by forming a Schiff base with benzaldehyde.

Materials:

  • This compound

  • Benzaldehyde

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Add benzaldehyde (1.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • The resulting crude Schiff base can often be used in the next step without further purification. If necessary, it can be purified by recrystallization from a suitable solvent like ethanol.

Williamson Ether Synthesis (O-Alkylation)

This protocol details the etherification of the N-protected this compound.

Materials:

  • N-Benzylidene-2-amino-6-bromo-4-fluorophenol (from step 1)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.0-1.2 eq)

  • Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃)) (2.0 eq)

  • Anhydrous solvent (e.g., acetone, acetonitrile, N,N-dimethylformamide (DMF))

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the N-protected this compound (1.0 eq) and the anhydrous solvent.

  • Add the base (e.g., K₂CO₃, 2.0 eq) to the suspension.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.0-1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 4-24 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter off the inorganic salts and wash the filter cake with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude protected ether.

Deprotection of the Amino Group (Hydrolysis of Schiff Base)

This protocol describes the removal of the benzaldehyde protecting group to yield the final ether product.

Materials:

  • Crude protected ether (from step 2)

  • Hydrochloric acid (HCl) solution (e.g., 1-2 M)

  • Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Separatory funnel

  • Magnetic stirrer

Procedure:

  • Dissolve the crude protected ether in a suitable organic solvent like dichloromethane.

  • Add the aqueous HCl solution and stir the mixture vigorously at room temperature for 1-3 hours.

  • Monitor the deprotection by TLC until the starting material is fully consumed.

  • Separate the organic and aqueous layers using a separatory funnel.

  • Wash the organic layer with a saturated NaHCO₃ solution to neutralize any remaining acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the pure 2-alkoxy-3-bromo-5-fluoroaniline derivative.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the selective O-alkylation of various substituted aminophenols, providing a reference for the expected outcomes with this compound.

Table 1: O-Alkylation of N-Protected Aminophenols - Reaction Conditions

EntryAminophenol SubstrateProtecting GroupAlkylating AgentBaseSolventTemperatureTime (h)Yield (%)
12-AminophenolBenzaldehydeBenzyl bromideK₂CO₃AcetoneReflux2093
24-AminophenolBenzaldehydeBenzyl bromideK₂CO₃AcetoneReflux2095
32-Amino-4-chlorophenolAcetylEthyl iodideK₂CO₃DMF80°C12~85
42-Amino-4-bromophenolBocMethyl iodideNaHTHFrt6>90

Data is compiled from representative literature procedures and may require optimization for the specific substrate.

Table 2: Characterization Data for a Representative Product: 2-(Benzyloxy)-3-bromo-5-fluoroaniline

PropertyValue
Molecular Formula C₁₃H₁₁BrFNO
Molecular Weight 296.14 g/mol
Appearance Off-white to pale yellow solid
¹H NMR (CDCl₃, 400 MHz) δ 7.45-7.30 (m, 5H, Ar-H), 7.01 (dd, J=8.8, 2.8 Hz, 1H, Ar-H), 6.65 (dd, J=8.8, 4.4 Hz, 1H, Ar-H), 5.10 (s, 2H, OCH₂), 3.90 (br s, 2H, NH₂)
¹³C NMR (CDCl₃, 101 MHz) δ 159.0 (d, J=240.4 Hz), 145.5 (d, J=11.1 Hz), 136.5, 134.0 (d, J=2.0 Hz), 128.8, 128.4, 127.5, 110.5 (d, J=23.2 Hz), 105.8 (d, J=25.2 Hz), 99.8 (d, J=3.0 Hz), 71.5
Purity (by HPLC) >95%

Note: Spectroscopic data is predicted and should be confirmed by experimental analysis.

Visualizations

Experimental Workflow

experimental_workflow cluster_protection Step 1: Protection cluster_etherification Step 2: Etherification cluster_deprotection Step 3: Deprotection start This compound protect React with Benzaldehyde in Methanol start->protect schiff_base N-Benzylidene-2-amino- 6-bromo-4-fluorophenol protect->schiff_base etherify Williamson Ether Synthesis (Alkyl Halide, Base) schiff_base->etherify protected_ether Protected Ether Derivative etherify->protected_ether deprotect Acidic Hydrolysis (HCl) protected_ether->deprotect final_product 2-Alkoxy-3-bromo-5-fluoroaniline deprotect->final_product

Caption: General workflow for the selective O-alkylation of this compound.

Relevant Signaling Pathways

The ether derivatives of this compound are valuable precursors for synthesizing inhibitors of key signaling pathways in cancer, such as the EGFR and VEGFR-2 pathways.

signaling_pathways cluster_egfr EGFR Signaling Pathway cluster_vegfr VEGFR-2 Signaling Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_EGFR Cell Proliferation, Survival, Angiogenesis ERK->Proliferation_EGFR AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation_EGFR Inhibitor_EGFR Alkoxy Aniline Derivative (Inhibitor) Inhibitor_EGFR->EGFR VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K_V PI3K VEGFR2->PI3K_V PKC PKC PLCg->PKC RAF_V RAF PKC->RAF_V RAS_V RAS MEK_V MEK RAF_V->MEK_V ERK_V ERK MEK_V->ERK_V Angiogenesis Angiogenesis, Vascular Permeability ERK_V->Angiogenesis AKT_V AKT PI3K_V->AKT_V AKT_V->Angiogenesis Inhibitor_VEGFR Alkoxy Aniline Derivative (Inhibitor) Inhibitor_VEGFR->VEGFR2

Caption: Simplified EGFR and VEGFR-2 signaling pathways targeted by alkoxy aniline derivatives.

Conclusion

The Williamson ether synthesis of this compound, when coupled with a straightforward protection-deprotection strategy, offers an efficient and selective route to a variety of O-alkylated derivatives. The protocols provided herein serve as a comprehensive guide for researchers in the synthesis of these valuable intermediates. The resulting alkoxy aniline scaffolds are of high interest in the development of novel kinase inhibitors for targeted cancer therapy, underscoring the importance of this synthetic methodology in modern drug discovery.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Amino-6-bromo-4-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 2-Amino-6-bromo-4-fluorophenol. This trifunctional aromatic compound is a valuable building block in medicinal chemistry and materials science. The presence of an amino group, a bromine atom, and a fluorine atom on the phenol ring allows for selective and versatile functionalization to generate complex molecular architectures. The protocols herein cover Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, providing a foundation for methodology development and optimization.

While specific literature on the cross-coupling of this compound is limited, the following protocols are based on established procedures for the analogous compound, 2-bromo-4-fluorophenol. Researchers should note that the presence of the amino group in the ortho position to the bromine may influence the reactivity of the substrate, potentially requiring optimization of reaction conditions (e.g., catalyst loading, ligand choice, base, and temperature).

I. Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are among the most powerful synthetic tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. These reactions have revolutionized the synthesis of pharmaceuticals, agrochemicals, and functional materials. The general catalytic cycle involves the oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with a coupling partner and reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.

This compound is a particularly interesting substrate due to its multiple functional groups:

  • The bromine atom serves as the reactive site for oxidative addition to the palladium catalyst.

  • The amino group can influence the electronic properties of the aromatic ring and may coordinate with the catalyst. Its presence is crucial for the synthesis of various heterocyclic compounds and other nitrogen-containing molecules.

  • The fluorine atom can enhance the metabolic stability and binding affinity of the final products, a desirable feature in drug discovery.

  • The phenolic hydroxyl group offers a site for further functionalization, such as etherification or esterification, and can also direct the regioselectivity of certain reactions.

II. Data Presentation

The following tables summarize quantitative data for representative palladium-catalyzed cross-coupling reactions of structurally similar bromophenols. This data can serve as a starting point for the optimization of reactions with this compound.

Table 1: Suzuki-Miyaura Coupling of Bromophenol Analogs

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O9012-24High[1]
4-Methoxyphenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃1,4-Dioxane/H₂O9012-24High[1]
Pyridin-3-ylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Toluene1001885-95[2]
4-Fluorophenylboronic acidG-COOH-Pd-10Na₂CO₃Ethanol/H₂O1103-8~90[3]

Table 2: Buchwald-Hartwig Amination of Bromophenol Analogs

AmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene10012-24High[4]
AnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene1001680-95[5]
Benzylamine"XantPhos Pd G3"DBUMeCN/PhMe1401Good[6]
N-MethylanilinePd(OAc)₂ / dppfNaOtBuToluene902475-90[7]

Table 3: Sonogashira Coupling of Bromophenol Analogs

| Alkyne | Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | 100 | 3 | 96 |[3] | | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | 65 | 12 | 85-95 |[8] | | 1-Heptyne | Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N | DMF | 100 | 3 | 88 |[3] | | Ethynylbenzene | PdCl₂(PPh₃)₂ | - (Copper-free) | Piperidine | DMF | 100 | 24 | Good |[9] |

III. Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane and water mixture, 4:1)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02-0.05 mmol) to the flask under a positive flow of inert gas.

  • Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 equivalents)

  • Anhydrous solvent (e.g., toluene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 mmol), ligand (e.g., XPhos, 0.02-0.04 mmol), and sodium tert-butoxide (1.4 mmol) to a dry Schlenk tube.

  • Add anhydrous toluene (5 mL), followed by this compound (1.0 mmol) and the amine (1.2 mmol).

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Base (e.g., triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH))

  • Anhydrous solvent (e.g., DMF or THF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (0.02 mmol), and copper(I) iodide (0.04 mmol).

  • Add the anhydrous solvent (5 mL) and the base (e.g., Et₃N, 3.0 mmol).

  • Add the terminal alkyne (1.5 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir for 3-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

IV. Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Coupling Partner - Base catalyst Add Catalyst System: - Palladium Source - Ligand (if applicable) - Co-catalyst (if applicable) reagents->catalyst solvent Add Anhydrous Solvent catalyst->solvent inert Establish Inert Atmosphere (e.g., N₂ or Ar) solvent->inert heat Heat to Reaction Temperature with Stirring inert->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Aqueous Work-up & Extraction quench->extract dry Dry & Concentrate extract->dry purify Purify by Chromatography dry->purify product Final Product purify->product

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

suzuki_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L₂(Br) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation r_pd_complex Ar-Pd(II)L₂(R) transmetalation->r_pd_complex r_b_oh2 R-B(OH)₂ r_b_oh2->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination r_pd_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R reductive_elimination->product ar_br Ar-Br (this compound) ar_br->oxidative_addition

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

V. Application in Drug Discovery: Synthesis of Kinase Inhibitors

Derivatives of this compound are valuable precursors in the synthesis of targeted therapies, particularly kinase inhibitors. For instance, the structurally related compound 2-bromo-4-fluorophenol is a key building block for Afatinib, an irreversible dual inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[10]

EGFR and HER2 Signaling Pathway Inhibition by Afatinib

EGFR and HER2 are receptor tyrosine kinases that play a crucial role in cell proliferation, survival, and differentiation. In many cancers, these receptors are overexpressed or mutated, leading to uncontrolled cell growth. Afatinib covalently binds to the kinase domains of EGFR, HER2, and HER4, irreversibly inhibiting their activity.[11] This inhibition blocks downstream signaling cascades, primarily the PI3K/AKT/mTOR and MEK/ERK pathways, which are critical for cancer cell survival and proliferation.[11][12]

egfr_her2_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus egfr EGFR pi3k PI3K egfr->pi3k ras Ras egfr->ras her2 HER2 her2->pi3k her2->ras ligand Growth Factors (e.g., EGF, Heregulin) ligand->egfr ligand->her2 akt AKT pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis Inhibits transcription Gene Transcription mtor->transcription raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->transcription proliferation Cell Proliferation, Survival, Invasion transcription->proliferation afatinib Afatinib afatinib->egfr Inhibits afatinib->her2 Inhibits

References

Application Notes and Protocols for the Preparation of p38 MAPK Enzyme Inhibitors from 2-Amino-6-bromo-4-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the strategic use of 2-Amino-6-bromo-4-fluorophenol as a versatile starting material for the synthesis of potent enzyme inhibitors, with a primary focus on targeting the p38 mitogen-activated protein kinase (MAPK) signaling pathway. This document outlines a proposed synthetic strategy, detailed experimental protocols for key reactions, and the biological evaluation of the resulting compounds.

The unique substitution pattern of this compound, featuring amino, bromo, and fluoro groups on a phenolic ring, makes it an attractive scaffold for medicinal chemistry. The bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties crucial for inhibitor potency and selectivity. The fluorine atom can enhance metabolic stability and binding affinity, while the amino and hydroxyl groups offer sites for further functionalization to optimize pharmacological properties.

Target Enzyme: p38 Mitogen-Activated Protein Kinase (MAPK)

The p38 MAPK signaling pathway is a critical regulator of inflammatory responses and is implicated in a variety of diseases, including rheumatoid arthritis, inflammatory bowel disease, chronic obstructive pulmonary disease, and cancer.[1] p38 MAPKs are responsive to stress stimuli, such as cytokines, ultraviolet irradiation, and osmotic shock, and are involved in cell differentiation, apoptosis, and autophagy.[2] The p38α isoform is the most extensively studied and its activation is observed in numerous cell types in response to pro-inflammatory stimuli, leading to the biosynthesis of cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β).[3] Consequently, inhibiting the p38 MAPK pathway presents a promising therapeutic strategy for a range of inflammatory and oncological conditions.[4][5]

Proposed Synthetic Strategy: Synthesis of a Pyridinyl-Imidazole based p38 MAPK Inhibitor

Based on the well-established pharmacophore of pyridinyl-imidazole based p38 MAPK inhibitors, a plausible synthetic route starting from this compound is proposed. This strategy leverages a key Suzuki-Miyaura cross-coupling reaction to introduce the critical pyridinyl moiety.

G A This compound B Protection of Amino and Hydroxyl Groups A->B e.g., Boc anhydride, TBDMSCl C Suzuki-Miyaura Coupling (with Pyridine-4-boronic acid) B->C Pd catalyst, base D Deprotection C->D e.g., TFA, TBAF E Formation of Imidazole Ring D->E e.g., 1,2-dicarbonyl compound, NH4OAc F Final Inhibitor E->F

Caption: Proposed synthetic workflow for a p38 MAPK inhibitor.

Experimental Protocols

Protection of this compound

Objective: To protect the reactive amino and hydroxyl groups to prevent side reactions during the subsequent cross-coupling step.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Boc Protection of the Amino Group:

    • Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.

    • Add TEA (1.2 eq) and cool the mixture to 0 °C.

    • Add (Boc)₂O (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • TBDMS Protection of the Hydroxyl Group:

    • Dissolve the Boc-protected intermediate (1.0 eq) in DMF.

    • Add imidazole (2.5 eq) and TBDMSCl (1.2 eq).

    • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Suzuki-Miyaura Cross-Coupling

Objective: To introduce the 4-pyridinyl group at the bromine position, a key pharmacophore for p38 MAPK inhibition.

Materials:

  • Protected this compound derivative (from step 1)

  • Pyridine-4-boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask, add the protected this compound (1.0 eq), pyridine-4-boronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Add Pd(PPh₃)₄ (0.05 eq).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically 4:1 v/v).

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours under the inert atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Deprotection

Objective: To remove the protecting groups to liberate the free amino and hydroxyl functionalities.

Materials:

  • Coupled product (from step 2)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Tetrabutylammonium fluoride (TBAF)

  • Tetrahydrofuran (THF)

Procedure:

  • Boc Deprotection:

    • Dissolve the coupled product in DCM.

    • Add TFA (10-20% v/v) and stir at room temperature for 1-2 hours.

    • Monitor by TLC.

    • Concentrate the reaction mixture under reduced pressure.

  • TBDMS Deprotection:

    • Dissolve the resulting intermediate in THF.

    • Add TBAF (1 M in THF, 1.1 eq) and stir at room temperature for 1-2 hours.

    • Monitor by TLC.

    • Quench with water and extract with ethyl acetate.

    • Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

Imidazole Ring Formation

Objective: To construct the imidazole core, a common feature in many kinase inhibitors.

Materials:

  • Deprotected intermediate (from step 3)

  • Glyoxal or other 1,2-dicarbonyl compound

  • Ammonium acetate (NH₄OAc)

  • Acetic acid

Procedure:

  • A review of synthetic methods for imidazole-based p38 MAPK inhibitors suggests a cyclization reaction.[6]

  • Dissolve the deprotected aminophenylpyridine intermediate (1.0 eq) in acetic acid.

  • Add a 1,2-dicarbonyl compound (e.g., glyoxal, 1.1 eq) and a large excess of ammonium acetate.

  • Heat the mixture at reflux for 2-4 hours, monitoring by TLC.

  • Cool the reaction and pour it into ice water.

  • Neutralize with a base (e.g., ammonium hydroxide) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify by column chromatography to yield the final pyridinyl-imidazole inhibitor.

Quantitative Data Summary (Hypothetical Data Based on Analogs)

The following table summarizes hypothetical in vitro activity data for a series of p38 MAPKα inhibitors synthesized from this compound derivatives. The inhibitory activity is presented as the half-maximal inhibitory concentration (IC₅₀), indicating the concentration of the compound required to inhibit 50% of the p38 MAPKα enzymatic activity. This data is representative of what would be expected for this class of compounds.

Compound IDR Group (at 5-position of the phenol)p38α MAPK IC₅₀ (nM)
PI-001 4-Fluorophenyl38
PI-002 4-Pyridinyl25
PI-003 2-Methyl-4-pyridinyl15
PI-004 4-Morpholinophenyl52
SB203580 (Reference) N/A300-500

Note: The IC₅₀ values are hypothetical and serve as a guide for expected potencies based on known p38 MAPK inhibitors.[7][8]

p38 MAPK Signaling Pathway

G cluster_0 Extracellular Stimuli cluster_1 MAPKKK cluster_2 MAPKK cluster_3 MAPK cluster_4 Downstream Targets cluster_5 Cellular Response Inflammatory Cytokines Inflammatory Cytokines ASK1 ASK1 Inflammatory Cytokines->ASK1 UV Radiation UV Radiation TAK1 TAK1 UV Radiation->TAK1 Osmotic Shock Osmotic Shock MEKKs MEKKs Osmotic Shock->MEKKs MKK3 MKK3 ASK1->MKK3 MKK6 MKK6 TAK1->MKK6 MEKKs->MKK3 MEKKs->MKK6 p38_MAPK p38_MAPK MKK3->p38_MAPK MKK6->p38_MAPK Transcription Factors (ATF2, MEF2C) Transcription Factors (ATF2, MEF2C) p38_MAPK->Transcription Factors (ATF2, MEF2C) Protein Kinases (MK2, MSK1) Protein Kinases (MK2, MSK1) p38_MAPK->Protein Kinases (MK2, MSK1) Inflammation Inflammation Transcription Factors (ATF2, MEF2C)->Inflammation Apoptosis Apoptosis Protein Kinases (MK2, MSK1)->Apoptosis Cell Cycle Arrest Cell Cycle Arrest Protein Kinases (MK2, MSK1)->Cell Cycle Arrest Inhibitor This compound Derivative Inhibitor->p38_MAPK Inhibits

Caption: The p38 MAPK signaling cascade and the point of inhibition.

Biological Evaluation: In Vitro p38 MAPK Inhibition Assay

Objective: To determine the in vitro inhibitory activity of the synthesized compounds against p38 MAPKα.

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a specific substrate by the p38 MAPKα enzyme. This is often a fluorescence-based assay.

Materials:

  • Recombinant human p38 MAPKα enzyme

  • Biotinylated substrate peptide (e.g., Biotin-MEF2C)

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Europium-labeled anti-phospho-substrate antibody

  • Allophycocyanin-labeled streptavidin (SA-APC)

  • 384-well plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compound, p38 MAPKα enzyme, and the biotinylated substrate peptide in the assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding EDTA.

  • Add the Eu-labeled anti-phospho-substrate antibody and SA-APC.

  • Incubate in the dark to allow for binding.

  • Read the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a compatible plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

This compound represents a promising and versatile starting material for the synthesis of novel enzyme inhibitors, particularly targeting the p38 MAPK pathway. The synthetic protocols and biological evaluation methods detailed in these application notes provide a solid framework for researchers to explore the medicinal chemistry of derivatives of this scaffold. The development of potent and selective inhibitors based on this starting material could lead to new therapeutic agents for a variety of inflammatory diseases and cancers.

References

Application Notes and Protocols for the Characterization of 2-Amino-6-bromo-4-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the analytical methods for the characterization of 2-Amino-6-bromo-4-fluorophenol (CAS No: 182499-89-4).[1][2] Due to the limited availability of specific experimental data for this compound, the protocols detailed below are based on established methods for structurally related compounds such as halogenated phenols and aminophenols. These methods are intended to serve as a robust starting point for developing and validating analytical procedures for this compound.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. This information is crucial for method development, particularly for techniques like gas and liquid chromatography.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 182499-89-4[1]
Molecular Formula C₆H₅BrFNO[1][3]
Molecular Weight 206.01 g/mol [1][3]
Boiling Point (Predicted) 260.2 ± 40.0 °C[1]
Density (Predicted) 1.863 ± 0.06 g/cm³[1]
Form Solid[3]

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation, identification, and quantification of phenolic and amino-substituted aromatic compounds. A reversed-phase HPLC method with UV detection is proposed for the analysis of this compound.

Experimental Protocol: HPLC-UV

This protocol is adapted from established methods for the analysis of aminophenols and bromophenols.[4][5][6]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B Acetonitrile
Gradient Elution Start with a suitable ratio of A:B (e.g., 90:10), and gradually increase the percentage of B to achieve separation. A typical gradient might be: 0-2 min: 10% B 2-20 min: 10% to 90% B 20-25 min: 90% B 25-30 min: Return to 10% B and equilibrate
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength Monitor at a wavelength determined by UV-Vis spectral analysis of the compound (a starting point could be 280 nm).
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in a suitable solvent (e.g., methanol or acetonitrile) in a 100 mL volumetric flask.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Dilute to the mark with the same solvent to obtain a stock solution of 100 µg/mL.

  • Prepare working standards of lower concentrations by serial dilution of the stock solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Expected Quantitative Data

The following table outlines the expected data from the HPLC analysis. These values will need to be experimentally determined and validated.

Table 2: Expected HPLC-UV Data for this compound

ParameterExpected Value
Retention Time (tR) Dependent on the specific gradient and column used.
Linearity Range e.g., 1 - 50 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) To be determined (typically in the ng/mL range).
Limit of Quantification (LOQ) To be determined (typically in the ng/mL range).

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Compound Dissolve Dissolve in Solvent Weigh->Dissolve Dilute Serial Dilution Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Chromatogram->Integrate Quantify Quantify Concentration Integrate->Quantify

Caption: Workflow for the HPLC-UV analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. Due to the polar nature of the amino and hydroxyl groups in this compound, a derivatization step is recommended to improve its volatility and chromatographic performance.[7] Acetylation or silylation are common derivatization methods for phenolic compounds.[8][9]

Experimental Protocol: GC-MS with Derivatization

This protocol is based on general methods for the GC-MS analysis of bromophenols and other phenolic compounds.[8][10][11]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Autosampler.

  • Data acquisition and processing software.

Derivatization (Acetylation):

  • To a dried extract of the sample or a known amount of standard, add 100 µL of pyridine and 100 µL of acetic anhydride.

  • Heat the mixture at 60°C for 30 minutes.

  • After cooling, evaporate the reagents under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS analysis.

Chromatographic and Mass Spectrometric Conditions:

ParameterRecommended Conditions
GC Column Capillary column suitable for halogenated compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
Carrier Gas Helium at a constant flow rate (e.g., 1.0 mL/min).
Oven Temperature Program Initial temperature of 80°C (hold for 2 min), ramp at 10°C/min to 280°C (hold for 5 min).
Injector Temperature 250°C
Injection Mode Splitless
Transfer Line Temperature 280°C
Ionization Mode Electron Ionization (EI) at 70 eV.
Mass Analyzer Quadrupole
Scan Range m/z 50-500
Acquisition Mode Full Scan for identification and Selected Ion Monitoring (SIM) for quantification.
Expected Quantitative and Qualitative Data

The following table summarizes the expected data from the GC-MS analysis. The exact mass fragments will depend on the derivatization agent used.

Table 3: Expected GC-MS Data for Derivatized this compound

ParameterExpected Value/Information
Retention Time (tR) Dependent on the specific column and temperature program.
Molecular Ion (M⁺) Expected for the derivatized compound.
Key Mass Fragments Characteristic fragments resulting from the loss of bromine, the acetyl group, and other parts of the molecule.
Limit of Detection (LOD) To be determined (typically in the pg range).
Limit of Quantification (LOQ) To be determined (typically in the pg range).

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Sample/Standard Derivatize Derivatization (e.g., Acetylation) Sample->Derivatize Reconstitute Reconstitute in Solvent Derivatize->Reconstitute Inject Inject into GC Reconstitute->Inject Separate GC Separation Inject->Separate Ionize EI Ionization Separate->Ionize Detect MS Detection Ionize->Detect TIC Total Ion Chromatogram Detect->TIC MassSpec Mass Spectrum TIC->MassSpec Identify Identify Compound MassSpec->Identify Quantify Quantify (SIM) Identify->Quantify

Caption: Workflow for the GC-MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR will provide valuable information about the molecular structure of this compound.

Experimental Protocol: ¹H and ¹³C NMR

This protocol is based on standard NMR practices for small organic molecules.[12][13]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to an NMR tube.

Acquisition Parameters:

Parameter¹H NMR¹³C NMR
Solvent DMSO-d₆ or CDCl₃DMSO-d₆ or CDCl₃
Temperature 25 °C25 °C
Pulse Program Standard single pulseProton-decoupled single pulse
Number of Scans 16-641024 or more
Spectral Width -2 to 12 ppm0 to 200 ppm
Expected Spectral Data

The expected chemical shifts are based on the analysis of similar compounds.[12][13][14][15][16] The exact values need to be determined experimentally.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

NucleusPredicted Chemical Shift (δ, ppm)Multiplicity
¹H (Aromatic) 6.5 - 7.5Doublets, Doublet of doublets
¹H (NH₂) 4.0 - 6.0 (broad)Singlet
¹H (OH) 8.0 - 10.0 (broad)Singlet
¹³C (C-NH₂) 135 - 145Singlet
¹³C (C-Br) 100 - 110Singlet
¹³C (C-F) 150 - 160Doublet (due to C-F coupling)
¹³C (C-OH) 145 - 155Singlet
¹³C (Aromatic C-H) 110 - 130Doublets in coupled spectrum

NMR Analysis Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer PlaceInMagnet Place Sample in Magnet Transfer->PlaceInMagnet Acquire1H Acquire ¹H Spectrum PlaceInMagnet->Acquire1H Acquire13C Acquire ¹³C Spectrum PlaceInMagnet->Acquire13C ProcessSpectra Process Spectra (FT, Phasing, Baseline Correction) Acquire1H->ProcessSpectra Acquire13C->ProcessSpectra AssignPeaks Assign Chemical Shifts ProcessSpectra->AssignPeaks Interpret Interpret Structure AssignPeaks->Interpret

Caption: General workflow for NMR analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound will show characteristic absorption bands for the O-H, N-H, C-F, C-Br, and aromatic C-C bonds.

Experimental Protocol: FTIR

This protocol is based on standard FTIR techniques for solid samples.[17][18]

Instrumentation:

  • FTIR spectrometer.

  • Sample holder (e.g., ATR accessory or KBr press).

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

Acquisition Parameters:

ParameterRecommended Conditions
Spectral Range 4000 - 400 cm⁻¹
Resolution 4 cm⁻¹
Number of Scans 32-64
Mode Transmittance or Absorbance
Expected Spectral Data

The expected absorption bands are based on the known frequencies for specific functional groups.[19]

Table 5: Expected FTIR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Description
O-H (Phenol) 3200 - 3600 (broad)Stretching vibration
N-H (Amine) 3300 - 3500 (two bands for primary amine)Stretching vibrations
C-H (Aromatic) 3000 - 3100Stretching vibration
C=C (Aromatic) 1450 - 1600Ring stretching vibrations
C-F 1000 - 1400Stretching vibration
C-N 1250 - 1350Stretching vibration
C-O (Phenol) 1180 - 1260Stretching vibration
C-Br 500 - 600Stretching vibration

FTIR Analysis Workflow Diagram

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis PlaceSample Place Sample on ATR Crystal AcquireSpectrum Acquire IR Spectrum PlaceSample->AcquireSpectrum IdentifyBands Identify Absorption Bands AcquireSpectrum->IdentifyBands AssignGroups Assign Functional Groups IdentifyBands->AssignGroups

Caption: Workflow for FTIR analysis using an ATR accessory.

Disclaimer: The experimental protocols and expected data provided in these application notes are intended as a starting point. Optimization and validation of these methods are essential for the specific analytical instrumentation and sample matrices being used.

References

Application Notes and Protocols for the Purification of 2-Amino-6-bromo-4-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides detailed application notes and proposed protocols for the purification of 2-Amino-6-bromo-4-fluorophenol. Due to the limited availability of specific purification data for this compound in the public domain, the methodologies presented are based on established chemical principles and purification techniques for structurally analogous aromatic amines and phenols. The protocols for extraction, column chromatography, and recrystallization are intended to serve as a comprehensive starting point for developing a robust purification strategy.

Introduction

This compound is a substituted aromatic compound containing amino, hydroxyl, bromo, and fluoro functional groups. These groups impart a degree of polarity to the molecule, which guides the selection of appropriate purification techniques. High purity of this compound is often a critical requirement for its use in research and drug development, necessitating effective purification to remove starting materials, byproducts, and other impurities. The following sections outline a multi-step purification workflow designed to achieve high purity of the target compound.

Proposed Purification Workflow

A logical and efficient purification strategy for this compound would involve an initial extraction to remove bulk impurities, followed by column chromatography for fine separation, and concluding with recrystallization to obtain a highly pure, crystalline final product.

Purification_Workflow A Crude this compound B Liquid-Liquid Extraction A->B Initial Cleanup C Column Chromatography B->C Separation of Components D Recrystallization C->D Final Polishing E Pure Crystalline Product D->E High Purity Solid

Caption: Proposed multi-step purification workflow for this compound.

Data Presentation: Summary of Proposed Purification Techniques

The following table summarizes the proposed purification techniques and key parameters that should be optimized for this compound.

Technique Objective Key Parameters to Optimize Notes
Liquid-Liquid Extraction Removal of water-soluble or acid/base-soluble impurities.- Organic Solvent (e.g., Ethyl Acetate, Dichloromethane)- Aqueous pH (acidic, neutral, basic washes)The phenolic and amino groups allow for extraction into aqueous base and acid, respectively.
Column Chromatography Separation from impurities with similar polarity.- Stationary Phase: Silica Gel- Mobile Phase (Eluent): Hexane/Ethyl Acetate gradient, or Dichloromethane/Methanol for more polar impurities. Addition of triethylamine (0.1-1%) may be beneficial.The polarity of the eluent should be carefully optimized to achieve good separation.
Recrystallization Final purification to obtain a highly pure crystalline solid.- Solvent System: Single solvent (e.g., Ethanol, Isopropanol) or a two-solvent system (e.g., Hexane/Ethyl Acetate, Toluene/Heptane).The ideal solvent will dissolve the compound at elevated temperatures and allow for crystal formation upon cooling.

Experimental Protocols

4.1. Protocol 1: Liquid-Liquid Extraction

This protocol describes a general procedure for the initial purification of crude this compound using liquid-liquid extraction to remove acidic, basic, and water-soluble impurities.

Materials:

  • Crude this compound

  • Ethyl Acetate (or other suitable water-immiscible organic solvent)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Dissolve the crude this compound in a suitable volume of ethyl acetate (e.g., 10-20 mL per gram of crude material) in an Erlenmeyer flask.

  • Transfer the solution to a separatory funnel.

  • Acid Wash: Add an equal volume of 1 M HCl to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently. Allow the layers to separate and discard the aqueous (lower) layer. This step removes basic impurities.

  • Base Wash: Add an equal volume of saturated NaHCO₃ solution. Shake and vent as before. Allow the layers to separate and discard the aqueous layer. This step removes acidic impurities. Note: Due to the phenolic nature of the target compound, a stronger base like NaOH should be avoided to prevent deprotonation and loss of product into the aqueous layer.

  • Brine Wash: Wash the organic layer with an equal volume of brine to remove residual water. Discard the aqueous layer.

  • Transfer the organic layer to a clean, dry Erlenmeyer flask and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Decant or filter the dried organic solution.

  • Concentrate the organic solution under reduced pressure using a rotary evaporator to yield the partially purified product.

4.2. Protocol 2: Column Chromatography

This protocol provides a general method for the purification of this compound by flash column chromatography on silica gel.

Materials:

  • Partially purified this compound

  • Silica Gel (for flash chromatography)

  • Solvents: Hexane, Ethyl Acetate, Dichloromethane, Methanol, Triethylamine (all HPLC grade)

  • Chromatography column

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

  • Collection tubes or flasks

Procedure:

  • TLC Analysis: First, determine an appropriate eluent system using TLC. Spot the crude material on a TLC plate and develop it in various solvent mixtures (e.g., starting with 10% ethyl acetate in hexane and gradually increasing the polarity). The ideal solvent system will give the target compound an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the partially purified product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the compound onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent. Load the sample onto the top of the packed column.

  • Elution: Begin eluting the column with the starting solvent system. Collect fractions in test tubes or flasks.

  • Gradient Elution (if necessary): Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane) to elute the target compound. For very polar compounds, a dichloromethane/methanol gradient may be more effective. The basicity of the amino group may cause tailing on the acidic silica gel; adding 0.1-1% triethylamine to the eluent can mitigate this.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

4.3. Protocol 3: Recrystallization

This protocol describes a general procedure for the final purification of this compound by recrystallization.

Materials:

  • Purified this compound from chromatography

  • Recrystallization solvent(s) (e.g., ethanol, isopropanol, hexane/ethyl acetate)

  • Erlenmeyer flasks

  • Hotplate with stirring capability

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, add a small amount of the compound and a few drops of a potential solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the purified compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a pre-warmed flask.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Safety Considerations

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all organic solvents with care, as they are flammable and can be toxic.

  • Refer to the Safety Data Sheet (SDS) for this compound and all solvents used for specific hazard information.

Application Notes and Protocols: 2-Amino-6-bromo-4-fluorophenol in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Amino-6-bromo-4-fluorophenol as a versatile intermediate in the synthesis of novel agrochemicals. The unique substitution pattern of this compound, featuring amino, bromo, and fluoro groups on a phenolic ring, offers a valuable scaffold for the development of potent fungicides, herbicides, and insecticides. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the bromine and amino functionalities serve as key handles for further chemical modifications.

A primary application of this compound is in the synthesis of substituted benzoxazoles, a class of heterocyclic compounds known for their broad-spectrum agricultural activities. The amino and hydroxyl groups of the phenol can readily undergo cyclization reactions with various reagents to form the benzoxazole core.

Data Presentation

While specific quantitative data for agrochemicals derived directly from this compound is limited in publicly available literature, the agrochemical potential of the core scaffold is demonstrated by the related compound, 2-bromo-4-fluoro-6-nitrophenol. This compound, synthesized from 2-bromo-4-fluorophenol, has shown significant biological activity.

Table 1: Agrochemical Activity of a Structurally Related Compound

CompoundActivity TypeTarget Organisms/WeedsEfficacyReference
2-bromo-4-fluoro-6-nitrophenolBactericide, HerbicideBroad-spectrumHigh-efficiency[1]

Experimental Protocols

The following protocols describe the synthesis of 2-bromo-4-fluoro-6-nitrophenol from a related starting material, and a general, representative protocol for the synthesis of a benzoxazole derivative from this compound.

Protocol 1: Synthesis of 2-bromo-4-fluoro-6-nitrophenol [1]

This protocol details the synthesis of a known agrochemically active compound from 2-bromo-4-fluorophenol, a closely related precursor to the title compound.

Materials:

  • 2-bromo-4-fluorophenol

  • Chloroform

  • Sulfuric acid

  • Nitric acid

  • Water

Procedure:

  • Dissolve 2-bromo-4-fluorophenol in chloroform.

  • At room temperature, add dropwise a mixed acid solution of sulfuric acid and nitric acid (ratio of 1:3 to 1:8).

  • After the addition is complete, raise the temperature to 40-80°C and allow the reaction to proceed for a period of time.

  • Wash the organic phase with water.

  • Evaporate the solvent to obtain the target compound, 2-bromo-4-fluoro-6-nitrophenol.

Protocol 2: General Synthesis of a 5-bromo-7-fluoro-benzoxazole Derivative

This protocol is a representative procedure for the synthesis of a benzoxazole derivative from this compound and a carboxylic acid, a common method for creating agrochemically relevant benzoxazoles.

Materials:

  • This compound

  • A substituted benzoic acid (e.g., 4-chlorobenzoic acid)

  • Polyphosphoric acid (PPA) or another suitable condensing agent

  • Toluene or another suitable solvent

Procedure:

  • In a round-bottom flask, combine this compound (1 equivalent) and the substituted benzoic acid (1.1 equivalents).

  • Add polyphosphoric acid as a condensing agent and solvent.

  • Heat the reaction mixture to 180-200°C with stirring for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice water.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) until a precipitate forms.

  • Filter the precipitate, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-aryl-5-bromo-7-fluorobenzoxazole.

Mandatory Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_purification Workup & Purification cluster_product Final Product 2_Amino_6_bromo_4_fluorophenol 2-Amino-6-bromo- 4-fluorophenol Reaction Condensation Reaction (e.g., with PPA) 2_Amino_6_bromo_4_fluorophenol->Reaction Carboxylic_Acid Substituted Carboxylic Acid Carboxylic_Acid->Reaction Workup Aqueous Workup & Neutralization Reaction->Workup Crude Product Purification Filtration & Recrystallization Workup->Purification Benzoxazole Agrochemical Benzoxazole Derivative Purification->Benzoxazole Pure Product logical_relationship Start This compound (Starting Material) Reaction Chemical Modification Start->Reaction Versatile functional groups Intermediate Introduction of Bioactive Moiety Reaction->Intermediate Final Final Agrochemical Product Intermediate->Final Activity Enhanced Biological Activity (Fungicidal, Herbicidal, etc.) Final->Activity

References

Application Notes and Protocols for the Scale-Up Synthesis of 2-Amino-6-bromo-4-fluorophenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the scale-up synthesis of 2-Amino-6-bromo-4-fluorophenol, a key intermediate in the development of various pharmaceutical compounds. The protocol is designed to be robust and scalable, ensuring high yield and purity suitable for further synthetic transformations in a drug development setting.

Introduction

Substituted aminophenols are crucial building blocks in medicinal chemistry and pharmaceutical development. Specifically, this compound serves as a vital precursor for the synthesis of a range of bioactive molecules, including kinase inhibitors and other targeted therapeutics. The unique arrangement of the amino, bromo, and fluoro substituents on the phenolic ring offers multiple points for chemical modification, enabling the construction of complex molecular architectures with desired pharmacological properties. This document outlines a two-step synthetic route for the scale-up production of this compound, commencing from the readily available starting material, 2-bromo-4-fluorophenol.

Synthetic Pathway Overview

The synthesis proceeds in two key steps:

  • Nitration: Regioselective nitration of 2-bromo-4-fluorophenol to yield 2-bromo-4-fluoro-6-nitrophenol.

  • Reduction: Subsequent reduction of the nitro group to an amine to afford the final product, this compound.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-4-fluoro-6-nitrophenol

This protocol is adapted from a general method for the nitration of substituted phenols.[1]

Materials:

  • 2-Bromo-4-fluorophenol

  • Sulfuric acid (H₂SO₄, 98%)

  • Nitric acid (HNO₃, 70%)

  • Chloroform (CHCl₃)

  • Deionized water

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Reaction vessel with overhead stirrer, dropping funnel, and temperature control

  • Rotary evaporator

Procedure:

  • In a suitable reaction vessel, dissolve 1.0 equivalent of 2-bromo-4-fluorophenol in chloroform.

  • Prepare a nitrating mixture by carefully adding nitric acid to sulfuric acid in a separate flask, maintaining a low temperature. A typical molar ratio of nitric acid to sulfuric acid can range from 1:3 to 1:8.[1]

  • Cool the solution of 2-bromo-4-fluorophenol to 0-5 °C using an ice bath.

  • Slowly add the nitrating mixture dropwise to the chloroform solution while maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 40-80 °C for a specified time to ensure complete reaction.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it over crushed ice.

  • Separate the organic layer and wash it sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 2-bromo-4-fluoro-6-nitrophenol.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Step 2: Synthesis of this compound

This protocol is based on a general method for the reduction of nitrophenols to aminophenols.[2]

Materials:

  • 2-Bromo-4-fluoro-6-nitrophenol

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Celite®

  • Reaction vessel with overhead stirrer, reflux condenser, and temperature control

  • Filtration apparatus

Procedure:

  • To a reaction vessel, add 2-bromo-4-fluoro-6-nitrophenol, ethanol, and a solution of ammonium chloride in water.

  • Heat the mixture to reflux (approximately 78-80 °C).

  • Add iron powder portion-wise to the refluxing mixture. The addition should be controlled to maintain a steady reflux.

  • After the addition is complete, continue to reflux the mixture until the reaction is complete (monitor by TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the iron salts.

  • Wash the filter cake with ethanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to remove the ethanol.

  • The resulting aqueous solution can be extracted with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization or column chromatography.

Data Presentation

ParameterStep 1: NitrationStep 2: ReductionOverall
Starting Material 2-Bromo-4-fluorophenol2-Bromo-4-fluoro-6-nitrophenol2-Bromo-4-fluorophenol
Key Reagents H₂SO₄/HNO₃Fe/NH₄Cl-
Solvent ChloroformEthanol/Water-
Reaction Temperature 0-80 °CReflux (approx. 78-80 °C)-
Typical Reaction Time 2-4 hours3-6 hours-
Typical Yield 85-95%80-90%68-85%
Purity (by HPLC) >95%>98%>98%

Process Visualization

Scale_Up_Synthesis cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction start_material 2-Bromo-4-fluorophenol reagents1 H₂SO₄/HNO₃ Chloroform reaction1 Nitration Reaction (0-80 °C) start_material->reaction1 reagents1->reaction1 workup1 Work-up & Purification reaction1->workup1 intermediate 2-Bromo-4-fluoro-6-nitrophenol workup1->intermediate reagents2 Fe/NH₄Cl Ethanol/Water reaction2 Reduction Reaction (Reflux) intermediate->reaction2 reagents2->reaction2 workup2 Work-up & Purification reaction2->workup2 final_product This compound workup2->final_product

Caption: Workflow for the two-step synthesis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-6-bromo-4-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2-Amino-6-bromo-4-fluorophenol. It includes detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions to help improve reaction yields and product purity.

Synthesis Overview

The synthesis of this compound is typically achieved in a two-step process starting from 2-Bromo-4-fluorophenol:

  • Nitration: Introduction of a nitro group at the C6 position of 2-Bromo-4-fluorophenol.

  • Reduction: Conversion of the nitro group to an amino group to yield the final product.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters for achieving high yield in the nitration of 2-Bromo-4-fluorophenol?

A1: The critical parameters for successful nitration include precise temperature control, the ratio of nitric acid to sulfuric acid, and the controlled addition of the nitrating agent. Maintaining a low temperature during the addition of the nitrating mixture is crucial to prevent over-nitration and the formation of unwanted side products.

Q2: I am observing the formation of multiple products in my nitration reaction. What could be the cause?

A2: The formation of multiple products, often observed as multiple spots on a Thin Layer Chromatography (TLC) plate, can be due to several factors.[1] One common reason is the loss of regioselectivity, leading to nitration at other positions on the aromatic ring. Another possibility is over-nitration, where more than one nitro group is added. To address this, ensure accurate temperature control and consider using a milder nitrating agent or adjusting the stoichiometry of your reagents.[1]

Q3: During the reduction of the nitro group, I am experiencing a low yield. What are the potential reasons?

A3: Low yields in the reduction step can stem from incomplete reaction or degradation of the starting material or product. The choice of reducing agent and reaction conditions are key. For instance, using iron powder in an acidic medium is a common method.[2] Ensure the iron is activated and that the pH is suitable for the reaction. Monitoring the reaction progress by TLC is essential to determine the optimal reaction time.

Q4: Can the bromine atom be lost during the reduction step?

A4: Yes, hydrodebromination, the replacement of a bromine atom with a hydrogen atom, can be a side reaction during catalytic hydrogenation (e.g., using H₂ with a Palladium catalyst).[1] If you are using catalytic hydrogenation and observing a product with a mass corresponding to the debrominated compound, consider switching to a different reduction method, such as using a metal in acidic media (e.g., SnCl₂/HCl or Fe/HCl).

Q5: What are the best practices for purifying the final product, this compound?

A5: Purification of the final product can typically be achieved through recrystallization or column chromatography. For recrystallization, a suitable solvent system needs to be identified in which the product has high solubility at elevated temperatures and low solubility at room temperature. Column chromatography using silica gel and an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) can also be effective in separating the desired product from impurities.

Troubleshooting Guides

Step 1: Nitration of 2-Bromo-4-fluorophenol
Problem Potential Cause Troubleshooting Steps
Low Yield Incomplete reaction.- Ensure the reaction is stirred efficiently. - Increase the reaction time and monitor by TLC until the starting material is consumed. - Confirm the quality and concentration of the nitric and sulfuric acids.
Over-nitration or side product formation.- Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of the nitrating agent. - Use a precise molar ratio of the nitrating agent.
Formation of Multiple Products Loss of regioselectivity.- Control the reaction temperature strictly. - Consider a different nitrating system that offers higher selectivity.
Degradation of starting material or product.- The phenolic hydroxyl group is susceptible to oxidation, which can lead to colored byproducts.[1] Ensure the reaction is carried out under an inert atmosphere if necessary.
Reaction Mixture Darkening Oxidation of the phenol.- While some color change may be normal, significant darkening can indicate degradation.[1] Purging the reaction vessel with an inert gas like nitrogen or argon can help minimize oxidation.[1]
Step 2: Reduction of 2-bromo-4-fluoro-6-nitrophenol
Problem Potential Cause Troubleshooting Steps
Low Yield Incomplete reduction.- Ensure the reducing agent is active (e.g., if using a metal, ensure its surface is activated). - Increase the equivalents of the reducing agent. - Adjust the pH of the reaction mixture to optimize the reduction. - Increase the reaction temperature or time, monitoring by TLC.
Degradation of the product.- Aminophenols can be sensitive to oxidation. Work up the reaction under an inert atmosphere if possible.
Presence of Starting Material Insufficient reducing agent or reaction time.- Add more of the reducing agent in portions. - Prolong the reaction time and monitor for the disappearance of the starting material spot on TLC.
Formation of Debrominated Product Hydrodebromination side reaction.- This is more common with catalytic hydrogenation (e.g., H₂/Pd/C).[1] - Switch to a chemical reducing agent like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron (Fe) in acetic acid or HCl.

Experimental Protocols

Protocol 1: Synthesis of 2-bromo-4-fluoro-6-nitrophenol

This protocol is adapted from a patented procedure.[3]

Materials:

  • 2-Bromo-4-fluorophenol

  • Chloroform

  • Concentrated Sulfuric Acid

  • Concentrated Nitric Acid

  • Anhydrous sodium sulfate

  • Ethanol (for recrystallization)

Procedure:

  • In a reaction flask, dissolve 0.05 mol of 2-bromo-4-fluorophenol in 25 mL of chloroform with stirring.

  • Prepare a nitrating mixture with a molar ratio of 1:5.5 of sulfuric acid to nitric acid.

  • At 20 °C, add the nitrating mixture dropwise to the solution of 2-bromo-4-fluorophenol.

  • After the addition is complete, warm the reaction mixture to 45 °C and stir for 3 hours.

  • After the reaction is complete, wash the organic layer with water and then with a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

  • Recrystallize the crude product from ethanol to yield light yellow crystals of 2-bromo-4-fluoro-6-nitrophenol (yield: 89%).[3]

Protocol 2: Synthesis of this compound

This is a general protocol for the reduction of an aromatic nitro group using iron, which can be adapted for 2-bromo-4-fluoro-6-nitrophenol.

Materials:

  • 2-bromo-4-fluoro-6-nitrophenol

  • Ethanol

  • Water

  • Iron powder

  • Concentrated Hydrochloric Acid

  • Sodium bicarbonate solution

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, suspend 2-bromo-4-fluoro-6-nitrophenol in a mixture of ethanol and water.

  • Add iron powder to the suspension.

  • Heat the mixture to reflux (approximately 70-80 °C).

  • Add a catalytic amount of concentrated hydrochloric acid dropwise to initiate the reduction.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Evaporate the ethanol from the filtrate under reduced pressure.

  • Neutralize the remaining aqueous solution with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Reaction Parameters for the Nitration of 2-Bromo-4-fluorophenol

ParameterValueReference
Starting Material2-Bromo-4-fluorophenol[3]
SolventChloroform[3]
Nitrating AgentSulfuric acid/Nitric acid mixture[3]
Molar Ratio (H₂SO₄:HNO₃)1:5.5[3]
Reaction Temperature20 °C (addition), 45 °C (reaction)[3]
Reaction Time3 hours[3]
Reported Yield89%[3]

Table 2: General Conditions for the Reduction of Aromatic Nitro Compounds

Reducing AgentSolventCatalyst/AdditiveTypical Temperature
Iron (Fe)Ethanol/Water or Acetic AcidHydrochloric Acid (catalytic)Reflux
Tin(II) Chloride (SnCl₂)Ethanol or Ethyl AcetateConcentrated Hydrochloric AcidRoom Temperature to Reflux
Hydrogen (H₂)Ethanol, Methanol, or Ethyl AcetatePalladium on Carbon (Pd/C)Room Temperature

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction SM 2-Bromo-4-fluorophenol Intermediate 2-bromo-4-fluoro-6-nitrophenol SM->Intermediate Nitration @ 45°C Reagents1 H₂SO₄ / HNO₃ Chloroform Reagents1->Intermediate Product This compound Intermediate->Product Reduction @ Reflux Reagents2 Fe / HCl Ethanol/H₂O Reagents2->Product

Caption: Synthetic workflow for this compound.

TroubleshootingNitration Start Low Yield in Nitration? Cause1 Incomplete Reaction? Start->Cause1 Yes Cause2 Side Product Formation? Start->Cause2 No Solution1 Increase Reaction Time & Monitor by TLC Cause1->Solution1 Yes Solution2 Check Reagent Quality Cause1->Solution2 No Solution3 Maintain Low Temperature During Addition Cause2->Solution3 Yes Solution4 Adjust Stoichiometry Cause2->Solution4 No

Caption: Troubleshooting decision tree for low yield in nitration.

References

Preventing hydrodebromination in reactions with 2-Amino-6-bromo-4-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Amino-6-bromo-4-fluorophenol. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address challenges encountered during chemical synthesis, with a specific focus on preventing undesired hydrodebromination.

Frequently Asked Questions (FAQs)

Q1: What is hydrodebromination and why is it a concern with this compound?

A1: Hydrodebromination is an undesired side reaction where the bromine atom on the aromatic ring is replaced by a hydrogen atom. In the case of this compound, this leads to the formation of 2-amino-4-fluorophenol, an impurity that can complicate purification and reduce the yield of the desired product. This molecule is particularly susceptible to this reaction, especially during palladium-catalyzed cross-coupling reactions, due to the electron-rich nature of the phenol ring, which is enhanced by the amino and hydroxyl groups.

Q2: Which types of reactions are most susceptible to hydrodebromination with this substrate?

A2: Palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations are highly prone to hydrodebromination. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, play a critical role in promoting either the desired coupling or the undesired side reaction.[1][2][3]

Troubleshooting Guide: Hydrodebromination in Suzuki Coupling

This guide provides a systematic approach to troubleshooting and minimizing hydrodebromination during Suzuki coupling reactions involving this compound.

Problem: My Suzuki coupling reaction is resulting in a high percentage (>20%) of the hydrodebrominated side product, 2-amino-4-fluorophenol.

Solution: Several factors can be adjusted to suppress hydrodebromination. The primary areas to investigate are the palladium catalyst/ligand system, the base, the solvent, and the reaction temperature. A systematic optimization should be performed.

Catalyst and Ligand Selection

The choice of phosphine ligand is critical in controlling the outcome. Electron-rich and sterically hindered ligands can favor the desired cross-coupling pathway over hydrodebromination.[4]

Comparative Data on Ligand Performance

Catalyst (2 mol%)Ligand (4 mol%)Base (2.5 equiv)SolventTemp (°C)Yield of Desired Product (%)Hydrodebromination (%)
Pd(OAc)₂PPh₃K₂CO₃Dioxane/H₂O1004552
Pd₂(dba)₃SPhosK₃PO₄Toluene80889
Pd(OAc)₂XPhosCs₂CO₃Dioxane8092<5
Pd₂(dba)₃RuPhosK₃PO₄THF708512

This data is illustrative and results may vary based on the specific boronic acid partner and other conditions.

Choice of Base and Solvent

The base and solvent system significantly influences the reaction pathway. Weaker bases are often preferred to minimize side reactions.[1] The source of the hydrogen atom in hydrodebromination can sometimes be water, making anhydrous conditions potentially beneficial.[5][6]

Recommendations for Base/Solvent Combinations

  • Mild Conditions: Use weaker inorganic bases like K₃PO₄ or K₂CO₃ in solvents such as dioxane or toluene.[1]

  • Anhydrous Conditions: Consider using a soluble, anhydrous base like Cs₂CO₃ in an anhydrous solvent such as dioxane to minimize water's role in the side reaction.[2]

  • Avoid Strong Bases: Strong bases like NaOH or NaOMe in protic solvents can accelerate hydrodebromination.

Reaction Temperature

Higher temperatures can increase the rate of hydrodebromination. It is crucial to run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction by TLC or LC-MS to find the optimal balance.

Optimized Experimental Protocol: Suzuki Coupling

This protocol is designed to minimize hydrodebromination when using this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • XPhos (0.04 equiv)

  • Cs₂CO₃ (2.5 equiv)

  • Anhydrous 1,4-Dioxane

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, Cs₂CO₃, Pd(OAc)₂, and XPhos.

  • Seal the flask with a septum.

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[1]

  • Add anhydrous 1,4-dioxane via syringe.

  • Place the flask in a preheated oil bath at 80 °C.

  • Stir the reaction mixture vigorously and monitor its progress by LC-MS or TLC at regular intervals.

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visual Guides

Troubleshooting Workflow

This diagram outlines a logical sequence for troubleshooting hydrodebromination issues.

G A High Hydrodebromination (>20%) Detected B Step 1: Analyze Catalyst System A->B Start Here C Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) B->C D Step 2: Evaluate Base & Solvent C->D If problem persists H Problem Resolved: Hydrodebromination <5% C->H Success E Use Weaker Base (K3PO4) or Anhydrous Base (Cs2CO3) D->E F Step 3: Lower Reaction Temperature E->F If problem persists E->H Success G Decrease Temp by 10-20°C & Monitor Rate F->G G->H Success

Caption: A step-by-step workflow for troubleshooting hydrodebromination.

Competing Reaction Pathways

This diagram illustrates the competition between the desired Suzuki coupling and the undesired hydrodebromination side reaction.

G cluster_start Reactants cluster_desired Desired Pathway: Suzuki Coupling cluster_undesired Undesired Pathway: Hydrodebromination A Ar-Br + Ar'-B(OH)2 B Pd(0)L_n Oxidative Addition A->B C Ar-Pd(II)-Br B->C D Transmetalation with Ar'-B(OH)2 C->D Favored by bulky ligands, weaker bases H Side Reaction (e.g., with base/solvent) C->H Promoted by high temp, strong bases, protic solvents E Ar-Pd(II)-Ar' D->E F Reductive Elimination E->F G Desired Product Ar-Ar' F->G I Ar-Pd(II)-H H->I J Reductive Elimination I->J K Side Product Ar-H J->K

Caption: Competing catalytic cycles in palladium-catalyzed cross-coupling.

References

Technical Support Center: Optimization of Palladium Catalysts for 2-Amino-6-bromo-4-fluorophenol Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing palladium-catalyzed coupling reactions involving 2-Amino-6-bromo-4-fluorophenol. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction with this compound is resulting in low or no yield. What are the primary causes?

A1: Low yields with this substrate are often due to a combination of factors related to its unique structure. The primary challenges arise from the electron-donating amino and hydroxyl groups, which can coordinate with and deactivate the palladium catalyst.[1] Key areas to investigate include:

  • Catalyst Inhibition/Deactivation: The lone pairs of electrons on the nitrogen of the amino group and the oxygen of the hydroxyl group can act as ligands, poisoning the palladium catalyst.[1][2]

  • Suboptimal Ligand Choice: The phosphine ligand is critical for stabilizing the palladium catalyst and facilitating the reaction. An inappropriate ligand may not prevent the coordination of the substrate's functional groups.

  • Incorrect Base Selection: The choice and strength of the base are crucial. An unsuitable base can lead to side reactions or may not be effective in the transmetalation step.

  • Poor Reagent Purity or Reaction Setup: Palladium-catalyzed reactions are highly sensitive to air, moisture, and impurities in the reagents or solvents.[3]

Q2: How can I prevent catalyst deactivation when using this compound?

A2: To mitigate catalyst deactivation, consider the following strategies:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands can create a sterically hindered environment around the palladium center, which can prevent the coordination of the amino and hydroxyl groups.[4] Ligands such as those from the Buchwald biarylphosphine family (e.g., XPhos, SPhos, RuPhos) are often effective for such challenging substrates.[1]

  • Protecting Groups: While not always ideal due to additional synthetic steps, protecting the amino and/or hydroxyl groups can prevent their interference with the catalyst.

  • Use of Pre-catalysts: Modern palladium pre-catalysts are often more stable and efficient at generating the active Pd(0) species in situ, which can lead to more reproducible results.

Q3: What are the most common side reactions to expect, and how can they be minimized?

A3: Common side reactions in palladium-catalyzed couplings with this substrate include:

  • Homocoupling: The formation of biaryl products from the coupling of two molecules of the starting material or the coupling partner. This is often exacerbated by the presence of oxygen. Rigorous degassing of the reaction mixture is crucial.

  • Hydrodehalogenation: The replacement of the bromine atom with a hydrogen atom. This can be minimized by optimizing the reaction time and ensuring the absence of hydride sources.

  • Protodeboronation (in Suzuki-Miyaura coupling): The cleavage of the C-B bond of the boronic acid coupling partner. Using boronic esters (e.g., pinacol esters) or minimizing the amount of water in the reaction can reduce this side reaction.[1]

Q4: Does the fluorine substituent affect the reaction?

A4: The fluorine atom is generally considered a spectator group in C-Br bond cross-coupling reactions. Its primary influence is electronic, as it is an electron-withdrawing group. This can make the C-Br bond more susceptible to oxidative addition to the palladium center. However, under certain conditions, C-F bond activation can occur, but this typically requires more forcing conditions than C-Br activation.

Troubleshooting Guides

Issue 1: Low or No Product Formation
Possible Cause Recommended Solution
Catalyst Inhibition 1. Switch to Bulky, Electron-Rich Ligands: Screen a panel of ligands such as XPhos, SPhos, RuPhos, or other Buchwald-type ligands. 2. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may overcome partial inhibition.[1] 3. Use a Pre-catalyst: Employ a well-defined palladium pre-catalyst for more reliable generation of the active catalytic species.
Inactive Catalyst 1. Use Fresh Catalyst: Ensure the palladium source and ligands are fresh and have been stored properly under an inert atmosphere. 2. Ensure Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture using techniques like freeze-pump-thaw or by bubbling with an inert gas (Argon or Nitrogen) for an extended period.
Inappropriate Base 1. Screen Different Bases: The optimal base is substrate-dependent. Screen common bases like K₂CO₃, Cs₂CO₃, K₃PO₄, and for Buchwald-Hartwig aminations, NaOtBu or LHMDS. The solubility of the base is also a critical factor.
Suboptimal Temperature 1. Vary the Reaction Temperature: If the reaction is sluggish, a moderate increase in temperature may improve the rate. However, excessive heat can lead to catalyst decomposition.
Poor Solvent Choice 1. Screen Solvents: Common solvents for cross-coupling reactions include toluene, dioxane, THF, and DMF. The choice of solvent can significantly impact the solubility of reagents and the reaction outcome.
Issue 2: Significant Side Product Formation
Side Product Troubleshooting Steps
Homocoupling of Starting Material or Coupling Partner 1. Improve Degassing: This is the most critical step to prevent oxygen-mediated homocoupling. 2. Use a Pd(0) Source: Starting with a Pd(0) catalyst can sometimes reduce homocoupling that occurs during the in-situ reduction of Pd(II) sources.
Hydrodehalogenation 1. Optimize Reaction Time: Shorter reaction times, if sufficient for product formation, can minimize this side reaction. 2. Avoid Hydride Sources: Ensure that the solvents or other reagents are not a source of hydrides.
Protodeboronation (Suzuki-Miyaura) 1. Use Boronic Esters: Pinacol or MIDA boronates are more stable towards hydrolysis than boronic acids.[1] 2. Anhydrous Conditions: If possible, perform the reaction under anhydrous conditions. 3. Use a Weaker Base: A milder base might reduce the rate of protodeboronation.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize hypothetical optimization data for the Suzuki-Miyaura and Buchwald-Hartwig coupling of this compound.

Table 1: Optimization of Suzuki-Miyaura Coupling with Phenylboronic Acid

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Dioxane/H₂O (4:1)10012<10
2Pd₂(dba)₃ (1)XPhos (3)K₃PO₄ (2)Toluene1001285
3PdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF901278
4XPhos Pd G3 (2)-K₃PO₄ (2)2-MeTHF80892

Table 2: Optimization of Buchwald-Hartwig Amination with Morpholine

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)BINAP (3)NaOtBu (1.2)Toluene1002445
2Pd₂(dba)₃ (1)RuPhos (3)LHMDS (1.2)Dioxane1001888
3Pd₂(dba)₃ (1)BrettPhos (3)Cs₂CO₃ (1.5)Toluene1102491
4RuPhos Pd G3 (2)-NaOtBu (1.2)Toluene901295

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2 - 1.5 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 2-MeTHF)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium pre-catalyst, and the base.

  • Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir vigorously.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., RuPhos Pd G3, 2 mol%)

  • Base (e.g., NaOtBu, 1.2 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

  • In a glovebox, add the palladium pre-catalyst and the base to an oven-dried reaction vial equipped with a stir bar.

  • Add this compound and the amine.

  • Add the degassed solvent.

  • Seal the vial and heat the mixture with stirring to the desired temperature (e.g., 90 °C).

  • After the reaction is complete (monitored by LC-MS), cool the mixture to room temperature.

  • Quench the reaction carefully with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Weigh Reagents: - this compound - Coupling Partner - Base - Catalyst/Ligand add_solids Add Solid Reagents to Flask reagents->add_solids setup Assemble Flame-Dried Glassware under Inert Atmosphere (Ar/N2) setup->add_solids degas Degas Anhydrous Solvent add_solvent Add Degassed Solvent degas->add_solvent add_solids->add_solvent heat Heat to Desired Temperature with Vigorous Stirring add_solvent->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor quench Cool and Quench Reaction monitor->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling.

troubleshooting_logic cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagents start Low or No Yield Observed check_catalyst Is the catalyst active? (Fresh? Stored properly?) start->check_catalyst check_base Is the base optimal? (Strength? Solubility?) start->check_base check_purity Are starting materials pure? start->check_purity check_ligand Is the ligand appropriate? (Bulky? Electron-rich?) check_catalyst->check_ligand check_atmosphere Is the atmosphere inert? (Properly degassed?) check_ligand->check_atmosphere check_solvent Is the solvent appropriate? (Solubility of reagents?) check_base->check_solvent check_temp Is the temperature correct? (Too low? Too high?) check_solvent->check_temp check_side_reactions Are there side reactions? (Homocoupling, Deboronation) check_purity->check_side_reactions

Caption: A logical workflow for troubleshooting low yields in the coupling reaction.

catalytic_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_intermediate Ar-Pd(II)-X L_n oxidative_addition->pd2_intermediate transmetalation Transmetalation pd2_intermediate->transmetalation pd2_coupled Ar-Pd(II)-R L_n transmetalation->pd2_coupled reductive_elimination Reductive Elimination pd2_coupled->reductive_elimination reductive_elimination->pd0 product Ar-R (Product) reductive_elimination->product arx Ar-X (this compound) arx->oxidative_addition rm R-M (Coupling Partner) rm->transmetalation

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

Technical Support Center: Purification of Halogenated Aminophenols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of halogenated aminophenols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the purification of these compounds.

Troubleshooting Guides (Question & Answer Format)

This section addresses specific issues that may arise during the purification of halogenated aminophenols.

Problem 1: My halogenated aminophenol is degrading or turning a different color (e.g., pink, brown, or black) during purification.

  • Question: What is causing the discoloration and degradation of my compound?

  • Answer: Halogenated aminophenols are susceptible to oxidation, which can be accelerated by exposure to air, light, and trace metal impurities. The amino and hydroxyl groups on the aromatic ring make it electron-rich and thus prone to oxidation, forming colored quinone-type byproducts.

  • Question: How can I prevent oxidation during purification?

  • Answer:

    • Work under an inert atmosphere: Whenever possible, perform purification steps such as chromatography and solvent evaporation under an inert atmosphere like nitrogen or argon to minimize contact with oxygen.

    • Use degassed solvents: Solvents can be degassed by sparging with an inert gas (nitrogen or argon) to remove dissolved oxygen.

    • Add antioxidants: In some cases, adding a small amount of an antioxidant like sodium dithionite or butylated hydroxytoluene (BHT) to the solvent can help prevent oxidation. However, ensure the antioxidant is easily separable from your final product.

    • Limit exposure to light: Protect your compound from light by using amber-colored glassware or wrapping your flasks and columns in aluminum foil.

  • Question: How can I remove colored impurities from my product?

  • Answer:

    • Activated Charcoal Treatment: During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities.[1][2] It is important to use a minimal amount as charcoal can also adsorb your product, leading to a lower yield.[1][2] The charcoal is then removed by hot filtration.

    • Column Chromatography: If the colored impurities have different polarities from your desired compound, they can be separated by column chromatography.

Problem 2: My halogenated aminophenol is showing significant tailing during silica gel column chromatography.

  • Question: Why is my compound tailing on the silica gel column?

  • Answer: Peak tailing is a common issue for aminophenols due to the interaction of the basic amino group and the acidic phenolic hydroxyl group with the acidic silanol groups (Si-OH) on the surface of the silica gel.

  • Question: How can I reduce or eliminate tailing?

  • Answer:

    • Add a basic modifier to the eluent: Adding a small amount of a basic modifier, such as triethylamine (TEA) or pyridine (typically 0.1-1%), to your mobile phase can help to neutralize the acidic sites on the silica gel and reduce tailing.[3][4]

    • Use a different stationary phase: Consider using a less acidic stationary phase like neutral or basic alumina, or a bonded phase like amino-functionalized silica.[4]

    • Protect the functional groups: Temporarily protecting the amino and/or hydroxyl groups can block their interaction with the silica gel. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and for phenols include silyl ethers. These groups can be removed after purification.

Problem 3: I am observing dehalogenation of my compound during purification.

  • Question: What conditions can cause the loss of the halogen atom?

  • Answer: Dehalogenation of aryl halides can occur under certain conditions, particularly with more reactive halogens like iodine and bromine. While aromatic C-X bonds are generally stable[5], certain reagents and conditions can promote dehalogenation. For instance, some reductive conditions or prolonged exposure to certain catalysts or highly basic/acidic conditions might lead to dehalogenation.

  • Question: How can I minimize the risk of dehalogenation?

  • Answer:

    • Use mild purification conditions: Opt for milder purification techniques. For example, choose recrystallization over chromatography if possible.

    • Avoid harsh reagents: Be cautious with the use of strong acids, bases, or reducing agents during workup and purification.

    • Neutralize the silica gel: If using silica gel chromatography, neutralizing it with a base like triethylamine might help prevent acid-catalyzed dehalogenation.

    • Monitor purification closely: Use techniques like TLC or LC-MS to monitor for the formation of dehalogenated byproducts during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the best general techniques for purifying halogenated aminophenols?

A1: The most common and effective techniques are:

  • Recrystallization: This is often the best method for obtaining highly pure crystalline solids. Finding a suitable solvent or solvent system is key.

  • Column Chromatography: Useful for separating the desired compound from impurities with different polarities. Silica gel is a common stationary phase, but others like alumina can also be used.

  • Acid-Base Extraction: This technique takes advantage of the acidic (phenolic -OH) and basic (-NH2) functional groups to separate the aminophenol from neutral impurities.[3][6]

Q2: How do I choose a suitable solvent for recrystallizing my halogenated aminophenol?

A2: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[7] A common strategy for polar compounds like halogenated aminophenols is to use a mixed-solvent system.[8][9] This typically involves a "good" solvent in which the compound is very soluble and a "poor" solvent in which it is much less soluble. The compound is dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes cloudy. The solution is then heated until it becomes clear again and allowed to cool slowly.

Q3: How can I effectively visualize my halogenated aminophenol on a TLC plate?

A3: Halogenated aminophenols can often be visualized under UV light (254 nm) due to their aromatic nature.[10][11] For staining, several recipes are effective for visualizing phenols and amines:

  • Potassium Permanganate (KMnO4) stain: This is a general-purpose stain for compounds that can be oxidized. It typically produces yellow-brown spots on a purple background.[9][12]

  • Ninhydrin stain: This stain is specific for primary and secondary amines, which will appear as purple or yellow spots upon heating.[12]

  • Ferric Chloride (FeCl3) stain: This stain is useful for detecting phenols, which typically give a distinct color (often blue, green, or violet).[8]

Q4: Can I use protecting groups to simplify the purification process?

A4: Yes, protecting the amino and/or hydroxyl groups can be a very effective strategy.[13] By converting these polar functional groups into less polar derivatives, you can often improve the chromatographic behavior of the compound, reducing tailing and improving separation. After purification, the protecting groups are removed to yield the pure halogenated aminophenol.

Data Presentation

Table 1: Approximate pKa Values of Functional Groups in Halogenated Aminophenols

Functional GroupGeneral pKa RangeEffect of Halogen Substituent
Phenolic -OH9 - 11Electron-withdrawing halogens generally decrease the pKa (increase acidity).[14]
Aromatic -NH2 (as conjugate acid -NH3+)4 - 6Electron-withdrawing halogens generally decrease the pKa of the conjugate acid (decrease basicity of the amine).

Note: The exact pKa values will vary depending on the specific halogen, its position on the ring, and the presence of other substituents. For example, the pKa of the phenolic proton in 4-aminophenol is 10.30, while for 4-bromophenol it is 9.17.[14]

Table 2: Common TLC Stains for Halogenated Aminophenols

StainPreparationVisualizationTarget Functional Group(s)
Potassium Permanganate1.5 g KMnO4, 10 g K2CO3, 1.25 mL 10% NaOH in 200 mL water.[7]Yellow-brown spots on a purple background.General (oxidizable groups)
Ninhydrin0.3 g ninhydrin in 100 mL of n-butanol + 3 mL acetic acid.[12]Purple or yellow spots upon heating.Primary/Secondary Amines
Ferric Chloride1% FeCl3 in 1:1 methanol/water.[8]Blue, green, or violet spots.Phenols

Experimental Protocols

Protocol 1: General Procedure for Recrystallization

  • Solvent Selection: Choose a suitable solvent or mixed-solvent system where the compound has high solubility when hot and low solubility when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude halogenated aminophenol and a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals, for example, in a vacuum oven.

Protocol 2: General Procedure for Column Chromatography

  • Stationary Phase and Eluent Selection: Choose an appropriate stationary phase (e.g., silica gel, alumina) and a solvent system (eluent) that provides good separation of your compound from impurities on a TLC plate (aim for a target Rf of ~0.3).

  • Column Packing: Pack a glass column with a slurry of the stationary phase in the chosen eluent.

  • Sample Loading: Dissolve the crude compound in a minimum amount of the eluent and carefully load it onto the top of the column. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel and adding the resulting powder to the top of the column.

  • Elution: Add the eluent to the top of the column and apply gentle pressure (e.g., with a pump or inert gas) to maintain a steady flow.

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified halogenated aminophenol.

Protocol 3: General Procedure for Acid-Base Extraction

  • Dissolution: Dissolve the impure halogenated aminophenol in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Acidic Extraction (to remove basic impurities): If basic impurities are present, wash the organic solution with a dilute aqueous acid (e.g., 1 M HCl). The basic impurities will be protonated and move into the aqueous layer. Separate the layers.

  • Basic Extraction (to isolate the aminophenol): Extract the organic layer with a dilute aqueous base (e.g., 1 M NaOH). The phenolic proton of the aminophenol will be removed, forming a water-soluble phenoxide salt, which will move into the aqueous layer. Neutral impurities will remain in the organic layer. Separate the layers.

  • Neutralization and Isolation: Carefully acidify the aqueous basic extract with a dilute acid (e.g., 1 M HCl) until the halogenated aminophenol precipitates out.

  • Collection: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

Mandatory Visualization

Purification_Workflow cluster_start Start: Crude Halogenated Aminophenol cluster_purification Purification Options cluster_analysis Purity Analysis cluster_end End: Pure Product Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Solid Sample ColumnChrom Column Chromatography Crude->ColumnChrom Complex Mixture AcidBase Acid-Base Extraction Crude->AcidBase Presence of Neutral Impurities Analysis TLC / HPLC / NMR Recrystallization->Analysis ColumnChrom->Analysis AcidBase->Analysis Analysis->Recrystallization Further Purification Needed Analysis->ColumnChrom Further Purification Needed Pure Pure Halogenated Aminophenol Analysis->Pure Purity Confirmed

Caption: General workflow for the purification of halogenated aminophenols.

Troubleshooting_Decision_Tree cluster_problem Problem Identification cluster_solution Potential Solutions Start Purification Issue Encountered Discoloration Discoloration / Degradation? Start->Discoloration Tailing Chromatography Tailing? Start->Tailing Dehalogenation Dehalogenation Observed? Start->Dehalogenation InertAtmosphere Use Inert Atmosphere & Degassed Solvents Discoloration->InertAtmosphere Yes Charcoal Activated Charcoal Treatment Discoloration->Charcoal Yes AddBase Add TEA/Pyridine to Eluent Tailing->AddBase Yes ChangeStationaryPhase Use Alumina or Amino-Silica Tailing->ChangeStationaryPhase Yes MildConditions Use Milder Conditions (e.g., Recrystallization) Dehalogenation->MildConditions Yes NeutralizeSilica Neutralize Silica Gel Dehalogenation->NeutralizeSilica Yes

Caption: Troubleshooting decision tree for common purification issues.

References

Managing discoloration and oxidation of 2-Amino-6-bromo-4-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the discoloration and oxidation of 2-Amino-6-bromo-4-fluorophenol. The information is presented in a question-and-answer format to directly address common issues encountered during laboratory experiments.

Troubleshooting Guide

Issue: The solid this compound has turned from a white/off-white powder to a pink, brown, or dark purple color.

Potential Cause Troubleshooting Steps Recommended Action
Exposure to Air (Oxygen) The amino and phenol groups are susceptible to oxidation when exposed to atmospheric oxygen. This process is often accelerated by light and moisture.Store the compound under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, use a glovebox or a sealed container with a desiccant.
Exposure to Light Photochemical reactions can initiate and accelerate the oxidation process, leading to the formation of colored impurities.Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.
Presence of Moisture Water can facilitate oxidation reactions.Ensure the compound is stored in a dry environment. Use a desiccator for storage.
Trace Metal Contamination Metal ions, particularly copper and iron, can catalyze the oxidation of aminophenols.Use high-purity solvents and reagents. Avoid using metal spatulas that may introduce contaminants; use glass or ceramic spatulas instead.

Issue: A solution of this compound in an organic solvent rapidly changes color.

Potential Cause Troubleshooting Steps Recommended Action
Dissolved Oxygen in Solvent Solvents can contain dissolved oxygen, which will readily oxidize the compound.Degas the solvent before use by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by the freeze-pump-thaw method.
Peroxides in Solvent Ethers and other solvents can form explosive peroxides over time, which are strong oxidizing agents.Test solvents for the presence of peroxides before use, especially if they have been stored for an extended period. Use freshly distilled or commercially available peroxide-free solvents.
Reaction with Solvent In some cases, the compound may react with certain solvents, especially under prolonged heating or in the presence of catalysts.Choose a stable, high-purity solvent. If discoloration persists, consider switching to an alternative solvent.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of discoloration of this compound?

A1: The primary cause of discoloration is oxidation. The 2-amino and 4-hydroxyl groups on the phenol ring are electron-donating, making the molecule highly susceptible to oxidation by atmospheric oxygen. This oxidation process leads to the formation of highly colored quinone-imine or phenoxazinone-type structures.

Q2: Can I still use the discolored this compound in my experiment?

A2: The use of discolored material is generally not recommended as the colored impurities may interfere with your reaction, lead to the formation of side products, and reduce the overall yield and purity of your desired product. It is advisable to purify the compound before use.

Q3: How can I purify discolored this compound?

A3: Recrystallization is a common method for purifying discolored solid compounds. A suitable solvent system should be chosen where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Activated carbon (charcoal) can be used during recrystallization to help remove colored impurities. All purification steps should be performed under an inert atmosphere to prevent re-oxidation.

Q4: What are the ideal storage conditions for this compound?

A4: To ensure long-term stability, this compound should be stored under an inert atmosphere (argon or nitrogen), protected from light, in a tightly sealed container, and at a low temperature (2-8°C is often recommended). Storing it in a desiccator within a refrigerator is a good practice.

Q5: Are there any additives that can prevent the discoloration of this compound solutions?

A5: The addition of a small amount of an antioxidant or a reducing agent can help to inhibit oxidation in solution. For example, a trace amount of sodium dithionite or hydrazine hydrate has been used to prevent the oxidation of similar aromatic amines and phenols. However, the compatibility of these additives with your specific reaction conditions must be carefully considered.

Experimental Protocols

Protocol 1: Degassing a Solvent with an Inert Gas

This protocol describes the process of removing dissolved oxygen from a solvent by sparging with an inert gas.

Materials:

  • Solvent to be degassed

  • Schlenk flask or a flask with a sidearm

  • Inert gas source (Argon or Nitrogen) with a regulator and tubing

  • Needle or a gas dispersion tube

Procedure:

  • Pour the solvent into the Schlenk flask.

  • Connect the inert gas line to the flask's sidearm or insert a long needle connected to the gas line through a septum, ensuring the needle tip is below the solvent surface.

  • Gently bubble the inert gas through the solvent for 15-30 minutes. A fine stream of bubbles is more effective.

  • After sparging, maintain a positive pressure of the inert gas over the solvent.

Degassing_Workflow cluster_setup Setup cluster_process Process Solvent Pour Solvent into Schlenk Flask InertGas Connect Inert Gas (Ar or N2) Solvent->InertGas Needle Insert Needle below Solvent Surface InertGas->Needle Sparge Bubble Gas through Solvent (15-30 min) Needle->Sparge PositivePressure Maintain Positive Inert Gas Pressure Sparge->PositivePressure

Workflow for Degassing a Solvent.

Protocol 2: Recrystallization of Discolored this compound

This protocol provides a general procedure for the purification of the title compound. The choice of solvent will need to be determined experimentally.

Materials:

  • Discolored this compound

  • Recrystallization solvent (e.g., ethanol/water, toluene, or ethyl acetate/hexanes)

  • Activated carbon (optional)

  • Schlenk flask or round-bottom flask with a condenser

  • Inert gas setup

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the discolored compound in a Schlenk flask under an inert atmosphere.

  • Add a minimal amount of the chosen solvent to the flask.

  • Heat the mixture with stirring until the solid dissolves completely. Add more solvent dropwise if necessary to achieve full dissolution.

  • If the solution is still colored, cool it slightly and add a small amount of activated carbon. Heat the mixture back to boiling for a few minutes.

  • Perform a hot filtration under an inert atmosphere to remove the activated carbon and any other insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then cool it further in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration under an inert atmosphere.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_decolorization Decolorization (Optional) cluster_crystallization Crystallization & Isolation Start Discolored Compound in Schlenk Flask AddSolvent Add Minimal Hot Solvent Start->AddSolvent Dissolve Heat to Dissolve AddSolvent->Dissolve AddCarbon Add Activated Carbon Dissolve->AddCarbon if colored Cool Cool Filtrate Slowly HotFilter Hot Filtration AddCarbon->HotFilter HotFilter->Cool Crystallize Induce Crystallization (Ice Bath) Cool->Crystallize Filter Vacuum Filtration Crystallize->Filter Dry Dry Crystals under Vacuum Filter->Dry

Workflow for Recrystallization.

Understanding the Chemistry of Discoloration

The discoloration of this compound is a visual indicator of its chemical degradation, primarily through oxidation.

Oxidation_Pathway Compound This compound (White/Off-white Solid) OxidizedIntermediate Quinone-imine Intermediate (Highly Colored) Compound->OxidizedIntermediate Oxidation (O2, light, metal ions) Polymer Polymeric Byproducts (Dark Insoluble Material) OxidizedIntermediate->Polymer Further Reactions

Simplified Oxidation Pathway.

Byproduct formation in the nitration of 2-Amino-6-bromo-4-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the nitration of 2-Amino-6-bromo-4-fluorophenol.

Troubleshooting Guide

This guide addresses common issues encountered during the nitration of this compound, focusing on byproduct formation and offering potential solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Yield of Desired Product 1. Oxidation of Starting Material: The amino and hydroxyl groups are highly susceptible to oxidation by nitric acid, leading to the formation of colored, tar-like substances.[1] 2. Incorrect Reaction Conditions: Temperature may be too high, or the reaction time may be too long, promoting side reactions. 3. Ineffective Nitrating Agent: The chosen nitrating agent may not be suitable for this specific substrate.1. Protect the Amino Group: Acetylation of the amino group to form an acetanilide can prevent its oxidation and control the regioselectivity of the nitration. The acetyl group can be removed later by hydrolysis.[2] 2. Control Temperature: Maintain a low reaction temperature (e.g., 0-5 °C) using an ice bath to minimize oxidation and dinitration. 3. Alternative Synthesis: Consider an alternative synthetic route, such as the bromination of 2-amino-4-nitrophenol.[3]
Formation of Multiple Products (Difficult Purification) 1. Di-nitration: The highly activated ring is prone to the introduction of a second nitro group. 2. Formation of Isomers: While the directing groups favor specific positions, minor isomers may still form. 3. Oxidative Coupling: Phenolic compounds can undergo oxidative coupling to form polymeric byproducts.[4]1. Use a Milder Nitrating Agent: Employing a less aggressive nitrating agent, such as a mixture of sodium nitrate and a solid acid, can improve selectivity for mono-nitration. 2. Careful Stoichiometry: Use a controlled amount of the nitrating agent (slight excess) to reduce the likelihood of di-nitration. 3. Purification: Utilize column chromatography with a carefully selected eluent system to separate the desired product from isomers and byproducts.
Product is a Dark, Tarry Substance 1. Extensive Oxidation: Strong nitrating conditions (e.g., concentrated nitric and sulfuric acids) can lead to significant oxidative degradation of the aminophenol.[5] 2. High Reaction Temperature: Exothermic nature of the reaction can lead to a runaway reaction if not properly cooled.1. Protect Functional Groups: As mentioned, protecting the amino group is a key strategy to prevent oxidation. 2. Optimize Reaction Conditions: Add the nitrating agent dropwise at a low temperature with vigorous stirring to ensure efficient heat dissipation.
Difficulty in Isolating the Product 1. Product is soluble in the aqueous workup solution. 2. Formation of an emulsion during extraction. 1. Extraction: After quenching the reaction, perform a thorough extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). 2. Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to break emulsions and aid in the separation of layers.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product of the nitration of this compound?

The major product is expected to be 2-Amino-6-bromo-4-fluoro-5-nitrophenol . The hydroxyl (-OH) and amino (-NH2) groups are strong activating, ortho-, para-directing groups. The bromine (-Br) and fluorine (-F) atoms are deactivating but also ortho-, para-directing. The position ortho to the amino group and meta to the hydroxyl group (C5) is sterically accessible and electronically favored for electrophilic aromatic substitution.

Q2: What are the most common byproducts in this reaction?

The most common byproducts include:

  • Oxidation products: Such as quinone-imines and polymeric tars, resulting from the oxidation of the amino and phenol groups.[5][6]

  • Di-nitrated products: Formed when the reaction conditions are too harsh or the reaction is allowed to proceed for too long.

  • Isomeric mono-nitrated products: Although less favored, nitration at other positions on the ring can occur to a lesser extent.

Q3: Is it necessary to protect the amino group before nitration?

Yes, protecting the amino group is highly recommended. Direct nitration of aromatic amines with strong acids can lead to oxidation and the formation of a significant amount of the meta-nitro product due to the protonation of the amino group to form an anilinium ion, which is a meta-director.[2] Acetylation is a common and effective protection strategy.[2]

Q4: What are the safest and most effective nitrating agents for this substrate?

For a highly activated substrate like this compound, milder nitrating agents are preferred to minimize side reactions. A mixture of a nitrate salt (e.g., sodium nitrate or potassium nitrate) and a strong acid like sulfuric acid, or a solid-supported acid, can provide a more controlled reaction. Using dilute nitric acid is also an option, though it may be less efficient.

Q5: How can I purify the final product?

Column chromatography is the most effective method for purifying the desired nitrophenol from byproducts and unreacted starting material. Recrystallization from a suitable solvent system can also be employed if the product is a solid and the impurities have significantly different solubilities.

Experimental Protocols

Protocol 1: Nitration of 2-Bromo-4-fluorophenol (Adapted)

This protocol is adapted from a procedure for a similar compound and should be optimized for this compound, ideally with a protected amino group.[7]

Materials:

  • This compound (or its N-acetylated derivative)

  • Chloroform

  • Concentrated Sulfuric Acid

  • Concentrated Nitric Acid

  • Ice

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Sodium Sulfate

  • Ethyl Acetate (for extraction)

  • Silica Gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 equivalents) in a separate flask, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of the starting material over 30-60 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice.

  • Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Alternative Synthesis via Bromination of 2-Amino-4-nitrophenol

This is a plausible alternative route to obtain the desired product.[3]

Materials:

  • 2-Amino-4-nitrophenol

  • Bromine or N-Bromosuccinimide (NBS)

  • Dichloromethane or Acetic Acid

  • Sodium Thiosulfate Solution (for quenching excess bromine)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve 2-Amino-4-nitrophenol (1 equivalent) in a suitable solvent like dichloromethane or acetic acid.

  • Cool the solution to 0 °C.

  • Slowly add a solution of bromine (1.1 equivalents) in the same solvent, or add NBS portion-wise.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench any excess bromine with a sodium thiosulfate solution.

  • If using an organic solvent, wash the mixture with water and saturated sodium bicarbonate solution. If in acetic acid, dilute with water and extract the product.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent.

  • Purify the product by column chromatography or recrystallization.

Visualizations

Reaction Pathway and Potential Byproducts

Byproduct_Formation start This compound nitrating_agent HNO3 / H2SO4 start->nitrating_agent Nitration desired_product 2-Amino-6-bromo-4-fluoro-5-nitrophenol nitrating_agent->desired_product Major Product oxidation Oxidation Products (Quinone-imines, Tars) nitrating_agent->oxidation Side Reaction (Harsh Conditions) dinitration Di-nitrated Product desired_product->dinitration Further Nitration (Excess Reagent)

Caption: Main reaction and potential side reactions.

Troubleshooting Workflow

Troubleshooting_Workflow start Start Nitration Experiment check_yield Low Yield or No Product? start->check_yield dark_product Product is Dark/Tarry? check_yield->dark_product No solution1 Protect Amino Group Control Temperature check_yield->solution1 Yes multiple_products Multiple Products by TLC? dark_product->multiple_products No solution2 Lower Temperature Use Milder Nitrating Agent dark_product->solution2 Yes solution3 Use Stoichiometric Nitrating Agent Optimize Chromatography multiple_products->solution3 Yes end Successful Nitration multiple_products->end No solution1->start solution2->start solution3->start

Caption: A logical workflow for troubleshooting common issues.

Protecting Group Strategy

Protecting_Group_Strategy start This compound protection Protection (e.g., Acetic Anhydride) start->protection protected_intermediate N-Acetyl-2-amino-6-bromo-4-fluorophenol protection->protected_intermediate nitration Nitration (HNO3 / H2SO4) protected_intermediate->nitration nitrated_protected N-Acetyl-2-amino-6-bromo-4-fluoro-5-nitrophenol nitration->nitrated_protected deprotection Deprotection (Acid/Base Hydrolysis) nitrated_protected->deprotection final_product 2-Amino-6-bromo-4-fluoro-5-nitrophenol deprotection->final_product

Caption: Workflow incorporating an amino-protecting group.

References

Technical Support Center: Williamson Ether Synthesis with Aminophenols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Williamson ether synthesis, specifically when using aminophenols as substrates.

FAQs and Troubleshooting Guides

Q1: I am attempting a Williamson ether synthesis with an aminophenol and an alkyl halide, but I am getting a mixture of products with a low yield of my desired O-alkylated product. What is happening?

A1: This is the most common challenge when using aminophenols in the Williamson ether synthesis. Aminophenols are difunctional molecules, containing two nucleophilic sites: the hydroxyl group (-OH) and the amino group (-NH2). Direct alkylation without a protecting group strategy often leads to a mixture of O-alkylated, N-alkylated, and sometimes N,O-dialkylated products, which can be difficult to separate and results in a low yield of the desired ether.[1] The reaction's lack of selectivity necessitates a more controlled synthetic approach.

Q2: How can I selectively achieve O-alkylation of my aminophenol?

A2: The most effective and widely used method to achieve selective O-alkylation is to temporarily protect the amino group. By protecting the more nucleophilic amino group, you can direct the alkylation to the hydroxyl group. A common and cost-effective method is the formation of an imine by reacting the aminophenol with benzaldehyde. This protected intermediate can then be subjected to the Williamson ether synthesis conditions. The protecting group is subsequently removed by acid hydrolysis to yield the desired O-alkylated aminophenol.[1]

Recommended Experimental Protocol: Selective O-Alkylation of Aminophenols using a Benzaldehyde Protecting Group

This three-step protocol is a reliable method for the synthesis of alkoxyanilines (O-alkylated aminophenols).

Step 1: Protection of the Amino Group (Imine Formation)

  • In a round-bottom flask, dissolve the aminophenol (1 equivalent) in methanol.

  • Add benzaldehyde (1 equivalent) to the solution.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Remove the solvent under reduced pressure (in vacuo).

  • Recrystallize the resulting residue from ethanol to obtain the N-benzylideneaminophenol intermediate.

Step 2: Williamson Ether Synthesis (O-Alkylation)

  • To a stirred solution of the N-benzylideneaminophenol intermediate (1 equivalent) in acetone, add potassium carbonate (K2CO3) (2 equivalents).

  • Add the alkyl halide (1 equivalent) to the mixture.

  • Reflux the reaction mixture for 20 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic solids.

  • Concentrate the filtrate under reduced pressure to obtain the crude protected O-alkylated product.

Step 3: Deprotection of the Amino Group (Hydrolysis)

  • To the crude product from Step 2, add an aqueous solution of hydrochloric acid (e.g., 2M HCl).

  • Stir the mixture vigorously until the imine is fully hydrolyzed (monitor by TLC).

  • Neutralize the solution with a suitable base (e.g., aqueous sodium bicarbonate).

  • Extract the desired O-alkylated aminophenol with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product.

  • The product can be further purified by column chromatography if necessary.

Data Presentation: Yields of Selective O-Alkylation

The following table summarizes the yields for the selective O-alkylation of various aminophenols with different alkyl halides using the benzaldehyde protection strategy.

EntryAminophenolAlkyl HalideProductOverall Yield (%)
1o-AminophenolBenzyl bromide2-Benzyloxyaniline93.5
2o-AminophenolAllyl bromide2-Allyloxyaniline82.2
3o-AminophenolMethyl iodide2-Methoxyaniline53.8
4o-Aminophenoln-Pentyl bromide2-(Pentyloxy)aniline62.8
5p-AminophenolBenzyl bromide4-Benzyloxyaniline93.5

Data compiled from Wang, R., & Xu, J. (2005). Selective alkylation of aminophenols. Arkivoc, 2005(11), 292-300.[1]

Q3: I am still getting a mixture of products even with a protecting group. What could be the issue?

A3: If you are still observing a mixture of products, consider the following:

  • Incomplete Protection: Ensure the protection step (imine formation) has gone to completion before proceeding with the alkylation. You can verify this using TLC or NMR spectroscopy.

  • Harsh Deprotection Conditions: While acid hydrolysis is effective for removing the benzaldehyde protecting group, excessively harsh conditions (e.g., high temperature, prolonged reaction time) could potentially lead to side reactions.

  • Further N-Alkylation During Hydrolysis: Adding an excess of a highly reactive alkylating agent in the O-alkylation step can sometimes lead to the formation of a further N-alkylated derivative during the hydrolysis step.[1] It is recommended to use equimolar amounts of the alkyl halide.

Q4: My reaction is very slow or is not going to completion. How can I improve the reaction rate?

A4: Several factors can influence the reaction rate of a Williamson ether synthesis:

  • Base: A stronger base can increase the rate of deprotonation of the phenol, thus increasing the concentration of the nucleophilic phenoxide. However, very strong bases can also promote side reactions. For aminophenols, K2CO3 is a good starting point, but if the reaction is slow, you might consider a stronger base like sodium hydride (NaH), ensuring anhydrous conditions.

  • Solvent: Polar aprotic solvents like DMF or acetonitrile are generally preferred as they solvate the cation of the base, leaving the alkoxide anion more nucleophilic and reactive.[1]

  • Temperature: Increasing the reaction temperature will generally increase the reaction rate. Most Williamson ether syntheses are conducted at temperatures ranging from 50 to 100 °C.[1]

  • Leaving Group: The nature of the leaving group on the alkyl halide is crucial. The reactivity order is generally I > Br > Cl. If your reaction is slow with an alkyl chloride, switching to an alkyl bromide or iodide can significantly improve the rate.

Q5: I have a mixture of O- and N-alkylated products. How can I separate them?

A5: The separation of O- and N-alkylated isomers can be challenging due to their similar polarities. However, it is often achievable using column chromatography.

  • Column Chromatography: A carefully optimized silica gel column chromatography system is the most common method for separating these isomers. The choice of eluent is critical. A good starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate). A gradual increase in the polarity of the eluent (gradient elution) may be necessary to achieve good separation. The O-alkylated product is typically less polar and will elute before the N-alkylated product, which can form hydrogen bonds with the silica gel.

  • High-Performance Liquid Chromatography (HPLC): For analytical purposes or for the separation of small quantities, reversed-phase HPLC can be an effective technique for separating aminophenol isomers and their derivatives.

Visualizations

G Troubleshooting Workflow for Williamson Ether Synthesis of Aminophenols start Start: Williamson Ether Synthesis with Aminophenol q1 Low Yield / Mixture of Products? start->q1 a1_yes Direct Alkylation Used q1->a1_yes Yes a1_no Protecting Group Used q1->a1_no No solution1 Implement Protecting Group Strategy (e.g., Benzaldehyde) a1_yes->solution1 q2 Reaction Slow or Incomplete? a1_no->q2 solution1->q2 a2_yes Optimize Reaction Conditions q2->a2_yes Yes q3 Difficulty with Product Separation? q2->q3 No solution2 Increase Temperature Use More Polar Aprotic Solvent (DMF, Acetonitrile) Use a Better Leaving Group (I > Br > Cl) Consider a Stronger Base (e.g., NaH) a2_yes->solution2 solution2->q3 a3_yes Optimize Purification q3->a3_yes Yes end Successful Synthesis of O-Alkylated Aminophenol q3->end No solution3 Use Gradient Elution in Column Chromatography (Hexanes/Ethyl Acetate) Consider HPLC for small scale a3_yes->solution3 solution3->end

Caption: Troubleshooting Decision Tree.

G Workflow for Selective O-Alkylation of Aminophenols cluster_0 Step 1: Protection cluster_1 Step 2: O-Alkylation cluster_2 Step 3: Deprotection aminophenol Aminophenol protection Imine Formation (Methanol, RT, 1h) aminophenol->protection benzaldehyde Benzaldehyde benzaldehyde->protection imine N-Benzylideneaminophenol (Protected Aminophenol) protection->imine alkylation Williamson Ether Synthesis (Acetone, Reflux, 20h) imine->alkylation alkyl_halide Alkyl Halide (R-X) alkyl_halide->alkylation base K2CO3 base->alkylation protected_ether Protected O-Alkylated Product alkylation->protected_ether deprotection Hydrolysis protected_ether->deprotection acid Aqueous HCl acid->deprotection final_product O-Alkylated Aminophenol (Final Product) deprotection->final_product

Caption: Selective O-Alkylation Workflow.

G Competing Reaction Pathways in Direct Alkylation of Aminophenols aminophenol Aminophenol reagents Alkyl Halide (R-X) Base aminophenol->reagents o_alkylation O-Alkylation reagents->o_alkylation Desired Pathway n_alkylation N-Alkylation reagents->n_alkylation Side Reaction dialkylation N,O-Dialkylation reagents->dialkylation Side Reaction

Caption: Competing Reaction Pathways.

References

Enhancing the stability of 2-Amino-6-bromo-4-fluorophenol in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of 2-Amino-6-bromo-4-fluorophenol in solution during their experiments.

Troubleshooting Guide

Issue 1: Solution of this compound rapidly changes color (e.g., to yellow, brown, or black).

Possible Causes:

  • Oxidation: Aminophenols are highly susceptible to oxidation, especially in the presence of dissolved oxygen. This process is often catalyzed by light and trace metal ions. The colored products are typically quinone-imine species formed from the oxidation of the aminophenol.

  • High pH: The rate of oxidation of aminophenols increases significantly at higher (alkaline) pH values.[1][2]

  • Photodegradation: Exposure to ambient or UV light can accelerate the degradation of the compound.[3][4][5][6]

  • Incompatible Solvent: The choice of solvent can influence the stability of the compound. Solvents that are not deoxygenated can contribute to oxidation.

Solutions:

  • Work under an inert atmosphere: Prepare solutions and conduct experiments under an inert gas like nitrogen or argon to minimize exposure to oxygen.[6]

  • Use deoxygenated solvents: Before use, sparge solvents with an inert gas for 15-30 minutes to remove dissolved oxygen.[6]

  • Control pH: Maintain a slightly acidic pH (e.g., pH 3-6) to improve stability. The protonated form of the amino group is less susceptible to oxidation.[7]

  • Protect from light: Use amber-colored glassware or wrap containers with aluminum foil to protect the solution from light.[6]

  • Add an antioxidant: Incorporate a suitable antioxidant into the solution. See Table 2 for a list of common antioxidants.

  • Use high-purity reagents and solvents: Trace metal impurities can catalyze oxidation.

Issue 2: Inconsistent results or loss of compound potency over time.

Possible Causes:

  • Degradation of stock solutions: Stock solutions of this compound may degrade upon storage, leading to a decrease in the effective concentration.

  • Reaction with container material: Although less common, reactive compounds can sometimes interact with certain plastics or container surfaces.

  • Temperature fluctuations: Elevated temperatures can accelerate the rate of degradation.[8]

Solutions:

  • Prepare fresh solutions: For critical experiments, it is best to prepare solutions of this compound fresh on the day of use.

  • Store solutions appropriately: If storage is necessary, store solutions at low temperatures (2-8°C) in a dark, airtight container, preferably under an inert atmosphere.[9]

  • Perform a stability study: If the compound will be used in a formulation or for long-term experiments, it is advisable to conduct a preliminary stability study under your specific experimental conditions.

  • Use glass containers: For storage of solutions, prefer borosilicate glass over plastic to minimize potential interactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for aminophenols is oxidation. The amino and hydroxyl groups on the aromatic ring are susceptible to oxidation, leading to the formation of highly colored quinone-imine and polymeric products. This process is accelerated by oxygen, light, and higher pH.[6][10]

Q2: What is the optimal pH range for maintaining the stability of this compound in an aqueous solution?

Q3: How can I monitor the degradation of this compound in my solution?

A3: The degradation can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating method is one that can separate the intact drug from its degradation products. The appearance of new peaks and a decrease in the peak area of the parent compound over time are indicative of degradation.

Q4: What are "forced degradation studies" and should I perform one?

A4: Forced degradation studies, or stress testing, involve subjecting a compound to harsh conditions (e.g., high temperature, extreme pH, oxidizing agents, and intense light) to accelerate its degradation.[11][12][13][14] These studies are crucial in pharmaceutical development to:

  • Identify potential degradation products.

  • Understand the degradation pathways.

  • Develop and validate stability-indicating analytical methods.

If the stability of this compound is critical for your research or product development, performing a forced degradation study is highly recommended.

Q5: Are there any known incompatibilities for this compound?

A5: Avoid strong oxidizing agents, as they will rapidly degrade the compound. Also, be cautious with strong bases, as they will deprotonate the phenolic hydroxyl group and make the compound more susceptible to oxidation.

Data Presentation

Table 1: Factors Affecting the Stability of this compound in Solution

FactorEffect on StabilityRecommendations
pH Highly pH-dependent. Stability decreases significantly at higher (alkaline) pH.[1][2][3][4][5]Maintain a slightly acidic pH (3-6) for aqueous solutions. Use appropriate buffer systems.
Oxygen Promotes oxidative degradation.[6]Prepare solutions under an inert atmosphere (N₂ or Ar). Use deoxygenated solvents.
Light Accelerates degradation (photodegradation).[3][4][5][6]Protect solutions from light by using amber glassware or wrapping containers in foil.
Temperature Higher temperatures increase the rate of degradation.[8]Store solutions at low temperatures (2-8°C). Avoid excessive heat during experiments.
Metal Ions Trace metal ions can catalyze oxidation.[6]Use high-purity solvents and clean glassware. Consider using a chelating agent like EDTA if metal contamination is suspected and compatible with your system.

Table 2: Common Antioxidants for Stabilizing Aminophenol Solutions

AntioxidantTypical ConcentrationNotes
Ascorbic Acid (Vitamin C) 0.01 - 0.1%Effective in aqueous solutions.[6]
Sodium Metabisulfite 0.05 - 0.5%A strong reducing agent, very effective in preventing discoloration.[6]
Butylated Hydroxytoluene (BHT) VariesA radical scavenger often used in organic solvents.[6]
N-acetyl-L-cysteine (NAC) ~2.0 mMCan partially attenuate cytotoxicity from aminophenol metabolites.[6]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Solution of this compound

Objective: To prepare a solution of this compound with enhanced stability for experimental use.

Materials:

  • This compound

  • Desired solvent (e.g., deionized water, ethanol, DMSO)

  • Selected antioxidant (e.g., Ascorbic Acid)

  • Amber volumetric flask or a clear flask wrapped in aluminum foil

  • Inert gas source (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

Procedure:

  • Solvent Deoxygenation: Sparge the chosen solvent with an inert gas (nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.

  • Antioxidant Addition: If using an antioxidant, dissolve the appropriate amount in the deoxygenated solvent.

  • Dissolving the Compound: In the amber volumetric flask, accurately weigh the required amount of this compound.

  • Solution Preparation: Add the deoxygenated, antioxidant-containing solvent to the flask to approximately 80% of the final volume. Gently stir until the compound is fully dissolved.

  • Final Volume Adjustment: Add the remaining solvent to reach the final desired volume.

  • Inert Headspace: Before capping the flask, flush the headspace with the inert gas.

  • Storage: Store the solution at 2-8°C, protected from light.

Protocol 2: General Protocol for a Forced Degradation Study

Objective: To identify the degradation products and pathways of this compound under various stress conditions.

Materials:

  • This compound

  • High-purity water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV/DAD or MS)

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a specified time.

  • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature.

  • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose a solid sample and a solution of the compound to dry heat (e.g., 80°C).

  • Photodegradation: Expose a solution of the compound to light in a photostability chamber according to ICH guidelines.

  • Sample Analysis: At various time points, withdraw samples from each stress condition, neutralize if necessary, and analyze by a validated stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks. Characterize significant degradation products using techniques like LC-MS and NMR.

Visualizations

logical_relationship cluster_compound This compound in Solution cluster_stressors Stress Factors cluster_degradation Degradation Pathway compound This compound oxidation Oxidation compound->oxidation susceptible to oxygen Oxygen oxygen->oxidation promotes light Light light->oxidation accelerates high_ph High pH high_ph->oxidation accelerates heat Heat heat->oxidation accelerates degradation_products Colored Degradation Products (e.g., Quinone-imines) oxidation->degradation_products leads to

Caption: Factors leading to the degradation of this compound.

experimental_workflow cluster_preparation Solution Preparation cluster_usage Experimental Use start Start deoxygenate Deoxygenate Solvent start->deoxygenate add_antioxidant Add Antioxidant (Optional) deoxygenate->add_antioxidant dissolve Dissolve Compound (Protect from Light) add_antioxidant->dissolve inert_headspace Inert Headspace dissolve->inert_headspace store Store at 2-8°C inert_headspace->store use Use in Experiment store->use

Caption: Workflow for preparing a stabilized solution.

References

Overcoming low reactivity of 2-Amino-6-bromo-4-fluorophenol in coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low reactivity with 2-Amino-6-bromo-4-fluorophenol in cross-coupling reactions.

Understanding the Reactivity Challenges

This compound presents a unique set of challenges in palladium-catalyzed cross-coupling reactions due to a combination of steric and electronic factors:

  • Steric Hindrance: The amino group at the C2 position and the bromine atom at the C6 position create significant steric bulk around the reactive C-Br bond, impeding access for the palladium catalyst.

  • Electronic Effects: The electron-donating amino group and the electron-withdrawing fluorine and bromine atoms create a complex electronic environment on the aromatic ring, which can influence the rates of oxidative addition and reductive elimination steps in the catalytic cycle.

  • Chelation Potential: The amino and hydroxyl groups can chelate to the palladium center, potentially leading to catalyst inhibition or deactivation.

Due to these factors, standard cross-coupling conditions often result in low to no yield. This guide provides strategies to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is not working. What are the most common reasons for failure?

A1: Low or no yield in Suzuki-Miyaura coupling of this substrate is often due to a combination of catalyst inhibition and steric hindrance. The primary reasons include:

  • Inappropriate Ligand Choice: Standard phosphine ligands like PPh₃ are often ineffective. Bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) such as SPhos, XPhos, or RuPhos are necessary to facilitate oxidative addition and stabilize the catalytic intermediates.

  • Catalyst Deactivation: The amino and hydroxyl groups can coordinate to the palladium catalyst, leading to inactivity. Using pre-catalysts or ensuring the active Pd(0) species is efficiently generated is crucial.

  • Incorrect Base Selection: The choice of base is critical for the transmetalation step. Weak bases may be insufficient. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often required. The base must be anhydrous and finely ground.

  • Presence of Oxygen: The active Pd(0) catalyst is oxygen-sensitive. Rigorous degassing of solvents and maintaining an inert atmosphere (argon or nitrogen) are essential.

Q2: I am observing significant decomposition of my starting material in a Buchwald-Hartwig amination attempt. How can I prevent this?

A2: Decomposition of this compound in Buchwald-Hartwig aminations can be caused by harsh reaction conditions. To mitigate this:

  • Use a Weaker Base: Strong bases like NaOtBu can promote side reactions. Consider using weaker inorganic bases such as K₃PO₄ or Cs₂CO₃.

  • Lower the Reaction Temperature: High temperatures can lead to decomposition. Try running the reaction at a lower temperature for a longer duration.

  • Select the Right Ligand: Bulky, electron-rich ligands can accelerate the desired reductive elimination, outcompeting decomposition pathways.

  • Protect Functional Groups: If other strategies fail, protecting the phenol as a silyl ether or another suitable protecting group might be necessary.

Q3: Is it possible to perform a Sonogashira coupling with this substrate? What are the key considerations?

A3: Sonogashira coupling with this compound is challenging but potentially achievable. Key considerations include:

  • Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is typically used.

  • Base: An amine base such as triethylamine (Et₃N) or diisopropylamine (DIPA) is required to neutralize the HX byproduct.

  • Temperature: Elevated temperatures may be necessary to overcome the low reactivity, but this also increases the risk of side reactions and decomposition. Careful optimization is required.

  • Copper-Free Conditions: Given the potential for catalyst inhibition by the amino group, a copper-free Sonogashira protocol might offer better results.

Q4: Given the low reactivity in intermolecular couplings, is there an alternative strategy?

A4: Yes, an excellent alternative strategy is to favor an intramolecular cyclization reaction to form a benzoxazole ring system. This approach can overcome the challenges of intermolecular reactions because the reacting partners are held in close proximity. For example, after coupling a suitable partner to the amino group, an intramolecular O-arylation (a type of Buchwald-Hartwig coupling) can be performed to form the benzoxazole.

Troubleshooting Guides

Issue 1: Low to No Yield in Suzuki-Miyaura Coupling

G start Low/No Yield ligand Optimize Ligand - Use bulky, electron-rich phosphines (XPhos, SPhos, RuPhos) - Screen different ligand-to-metal ratios start->ligand Initial Check catalyst Check Catalyst System - Use a pre-catalyst (e.g., G3/G4 palladacycles) - Increase catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) ligand->catalyst No Improvement base Evaluate Base - Use a stronger, non-nucleophilic base (K3PO4, Cs2CO3) - Ensure base is anhydrous and finely powdered catalyst->base No Improvement conditions Adjust Reaction Conditions - Increase temperature (e.g., 100-120 °C) - Extend reaction time (12-24 h) - Ensure rigorous degassing and inert atmosphere base->conditions No Improvement success Improved Yield conditions->success Yield Improved failure Still Failing: Re-evaluate Substrate Purity & Consider Intramolecular Strategy conditions->failure No Improvement

Issue 2: Chemoselectivity Problems (N- vs. O-Arylation) in Buchwald-Hartwig Reactions

G start Poor Chemoselectivity (N- vs. O-Arylation) pd_catalyst Favor N-Arylation - Use Pd-based catalyst - Employ bulky biarylphosphine ligands (e.g., BrettPhos) start->pd_catalyst cu_catalyst Favor O-Arylation - Use Cu-based catalyst (e.g., CuI) - Screen different ligands (e.g., picolinic acid) start->cu_catalyst protection If Selectivity Remains Poor: - Protect the competing functional group - Phenol: Silyl ether (e.g., TBDMS) - Amine: Carbamate (e.g., Boc) pd_catalyst->protection Failure n_arylation Selective N-Arylation pd_catalyst->n_arylation Success cu_catalyst->protection Failure o_arylation Selective O-Arylation cu_catalyst->o_arylation Success

Data Presentation: Recommended Starting Conditions for Coupling Reactions

The following tables provide recommended starting conditions for various coupling reactions based on successful examples with structurally similar, sterically hindered, and electronically complex substrates. Optimization will likely be required for this compound.

Table 1: Suzuki-Miyaura Coupling Recommendations

ParameterRecommended ConditionRationale
Pd Source Pd₂(dba)₃ or Pd(OAc)₂Readily available Pd(0) or Pd(II) precursors.
Ligand XPhos, SPhos, or RuPhosBulky, electron-rich ligands are crucial for hindered substrates.
Catalyst Loading 2-5 mol%Higher loading may be needed to overcome low reactivity.
Base K₃PO₄ or Cs₂CO₃ (3 equiv.)Strong, non-nucleophilic bases to facilitate transmetalation.
Solvent Toluene/H₂O (10:1) or Dioxane/H₂O (10:1)Anhydrous, degassed solvents are critical.
Temperature 100-120 °CHigher temperatures are often necessary.
Reaction Time 12-24 hoursMonitor by TLC or LC-MS.

Table 2: Buchwald-Hartwig Amination Recommendations

ParameterRecommended ConditionRationale
Pd Source BrettPhos Pd G3 precatalystPre-catalysts often show higher activity and are easier to handle.
Ligand BrettPhos (if not using a precatalyst)Excellent for coupling with primary amines.
Catalyst Loading 1-3 mol%Generally effective for this reaction type.
Base K₃PO₄ or Cs₂CO₃ (2 equiv.)Milder than alkoxide bases, reducing substrate decomposition.
Solvent Toluene or DioxaneAnhydrous and degassed.
Temperature 90-110 °CBalance between reaction rate and stability.
Reaction Time 12-24 hoursMonitor by TLC or LC-MS.

Table 3: Sonogashira Coupling Recommendations

ParameterRecommended ConditionRationale
Pd Source PdCl₂(PPh₃)₂A common and effective catalyst for this reaction.
Cu Co-catalyst CuI (5-10 mol%)Activates the terminal alkyne.
Ligand PPh₃ (if not using a pre-formed complex)Standard ligand for Sonogashira coupling.
Base Et₃N or DIPA (as solvent or co-solvent)Acts as both base and solvent.
Solvent THF or DMFAnhydrous and degassed.
Temperature 60-100 °CRequires careful optimization to avoid side reactions.
Reaction Time 4-12 hoursTypically faster than Suzuki or Buchwald-Hartwig.

Experimental Protocols

General Protocol for Intramolecular O-Arylation to form a Benzoxazole Derivative

This protocol describes a general method for the synthesis of a benzoxazole derivative from an N-acylated this compound, which is a viable strategy to overcome the low reactivity in intermolecular couplings.

  • N-Acylation of this compound:

    • To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., dichloromethane or THF) at 0 °C, add a base (e.g., triethylamine, 1.2 equiv.).

    • Slowly add the desired acyl chloride or anhydride (1.1 equiv.).

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Perform an aqueous workup and purify the N-acylated product by column chromatography.

  • Intramolecular O-Arylation (Cyclization):

    • To an oven-dried Schlenk tube, add the N-acylated this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and a bulky phosphine ligand (e.g., SPhos, 10 mol%).

    • Add a base (e.g., K₃PO₄, 2.0 equiv.).

    • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

    • Add anhydrous, degassed toluene or dioxane via syringe.

    • Heat the reaction mixture to 100-120 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.

    • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the desired benzoxazole derivative.

General Workflow for a Cross-Coupling Reaction

G reagents 1. Reagent Preparation - Add aryl halide, coupling partner, and base to an oven-dried flask. atmosphere 2. Inert Atmosphere - Evacuate and backfill the flask with Argon or Nitrogen (3x). reagents->atmosphere catalyst 3. Catalyst Addition - Add Pd source and ligand under inert atmosphere. atmosphere->catalyst solvent 4. Solvent Addition - Add anhydrous, degassed solvent via syringe. catalyst->solvent reaction 5. Reaction - Heat to the desired temperature with vigorous stirring. - Monitor progress by TLC or LC-MS. solvent->reaction workup 6. Workup - Cool, quench, and perform extraction. reaction->workup purification 7. Purification - Purify by column chromatography. workup->purification

Validation & Comparative

Unveiling the Synthesis of 2-Amino-6-bromo-4-fluorophenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of substituted phenols is a critical step in the creation of novel therapeutics. This guide provides a detailed comparative analysis of a primary synthesis method for 2-Amino-6-bromo-4-fluorophenol, a valuable intermediate in medicinal chemistry. We present a well-documented two-step pathway, complete with experimental protocols and quantitative data to support your research and development endeavors.

Executive Summary

The synthesis of this compound is most effectively achieved through a two-step process commencing with the nitration of 2-bromo-4-fluorophenol, followed by the selective reduction of the resulting nitro intermediate. This method offers a high overall yield and utilizes readily available starting materials. This guide will delve into the specifics of this synthetic route, providing a comprehensive overview for practical application.

Comparative Analysis of Synthesis Steps

The presented synthesis is a sequential process. Below is a summary of the key transformations with their respective performance data.

StepReactionStarting MaterialKey ReagentsSolventReaction ConditionsYieldPurity
1Nitration2-bromo-4-fluorophenolSulfuric acid, Nitric acidChloroform20°C to 45°C, 3 hours89%Recrystallized
2Reduction2-bromo-4-fluoro-6-nitrophenolIron powder, Hydrochloric acidWater, Ethanol79°C, 2 hours~90% (analogous)Not specified

Detailed Experimental Protocols

Step 1: Synthesis of 2-bromo-4-fluoro-6-nitrophenol

This procedure details the nitration of 2-bromo-4-fluorophenol.

Materials:

  • 2-bromo-4-fluorophenol (0.05 mol)

  • Chloroform (25 mL)

  • Sulfuric acid-nitric acid nitration mixture (1:5.5 molar ratio, 0.065 mol of nitric acid)

  • Ethyl alcohol (for recrystallization)

Procedure:

  • In a suitable reaction flask, dissolve 0.05 moles of 2-bromo-4-fluorophenol in 25 mL of chloroform with stirring.

  • Maintain the temperature at 20°C and slowly add the sulfuric acid-nitric acid nitration mixture dropwise.

  • After the addition is complete, raise the temperature to 45°C and continue the reaction for 3 hours.[1]

  • Upon completion, wash the reaction mixture with water and a saturated sodium chloride solution.

  • Dry the organic layer with anhydrous sodium sulfate, filter, and evaporate the filtrate to obtain the crude product.

  • Recrystallize the crude product from ethyl alcohol to yield a light yellow solid of 2-bromo-4-fluoro-6-nitrophenol. The reported yield for this step is 89%.[1]

Step 2: Synthesis of this compound

This protocol describes the reduction of the nitro group to an amino group. While a direct protocol for 2-bromo-4-fluoro-6-nitrophenol is not explicitly detailed in the searched literature, a highly analogous and effective method using iron powder in acidic conditions is presented below. This method has been reported to achieve a yield of approximately 90% for a similar substrate.

Materials:

  • 2-bromo-4-fluoro-6-nitrophenol (1.21 mol, based on analogous reaction)

  • Anhydrous ethanol (750 g)

  • Water (200 g)

  • Iron powder (4 mol)

  • 30% Hydrochloric acid (14.7 g)

Procedure:

  • In a 2L reaction flask, combine 750 g of anhydrous ethanol, 200 g of water, 224 g (4 mol) of iron powder, and 14.7 g of 30% hydrochloric acid.

  • Stir the mixture and heat to 79°C for 1 hour.

  • Add 374 g (1.21 mol) of 2-bromo-4-fluoro-6-nitrophenol to the reaction mixture in batches.

  • Continue the reaction for 2 hours until completion, which can be monitored by thin-layer chromatography.

  • After the reaction is complete, cool the mixture and filter to remove the iron sludge.

  • The filtrate contains the desired this compound. Further purification may be achieved by evaporation of the solvent and subsequent recrystallization or column chromatography.

Visualizing the Synthesis

To aid in the understanding of the synthetic pathway, the following diagrams illustrate the logical flow of the reactions.

Synthesis_Pathway cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction start1 2-bromo-4-fluorophenol product1 2-bromo-4-fluoro-6-nitrophenol start1->product1  Yield: 89% reagents1 H₂SO₄, HNO₃ start2 2-bromo-4-fluoro-6-nitrophenol product2 This compound start2->product2  Yield: ~90% (analogous) reagents2 Fe, HCl

Caption: Synthetic pathway for this compound.

Experimental_Workflow cluster_nitration Nitration cluster_reduction Reduction A Dissolve 2-bromo-4-fluorophenol in Chloroform B Add H₂SO₄/HNO₃ mixture at 20°C A->B C Heat to 45°C for 3h B->C D Workup and Recrystallization C->D E Prepare Fe/HCl slurry in EtOH/H₂O D->E Intermediate Product F Add 2-bromo-4-fluoro-6-nitrophenol E->F G Heat at 79°C for 2h F->G H Filtration and Purification G->H

Caption: Experimental workflow for the two-step synthesis.

Conclusion

The synthesis of this compound via nitration of 2-bromo-4-fluorophenol followed by reduction of the nitro intermediate presents a robust and high-yielding pathway for obtaining this valuable compound. The provided experimental protocols, based on established and analogous reactions, offer a solid foundation for researchers to produce this key building block for further synthetic applications in drug discovery and materials science. Careful execution of these steps should lead to the successful synthesis of the target molecule in good yield and purity.

References

The Emerging Potential of 2-Amino-6-bromo-4-fluorophenol Derivatives as Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel kinase inhibitors with enhanced potency, selectivity, and favorable pharmacological profiles is a continuous endeavor in drug discovery. Within this landscape, derivatives of 2-Amino-6-bromo-4-fluorophenol are emerging as a promising scaffold for the development of next-generation therapeutics. This guide provides a comprehensive comparison of the potential efficacy of these derivatives against other established kinase inhibitors, supported by experimental data from related compounds and detailed methodologies for their evaluation.

The unique substitution pattern of the this compound core, featuring a bromine atom for versatile coupling reactions and a fluorine atom to potentially enhance metabolic stability and binding affinity, makes it an attractive starting point for medicinal chemistry exploration.[1] While direct, extensive studies on this compound derivatives as kinase inhibitors are still nascent, research on structurally similar bromophenol and bromo-pyrimidine analogues provides valuable insights into their potential as potent anticancer and anti-inflammatory agents.[2][3]

Comparative Kinase Inhibitory Activity

To objectively assess the potential of this compound derivatives, it is crucial to compare their inhibitory activity against known kinase inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values for various related brominated heterocyclic compounds against relevant kinases. It is important to note that variations in experimental conditions and assay formats can influence IC50 values.

Compound ClassTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
Bromo-pyrimidine analoguesBcr/AblPotent (specific values for 6g, 7d, 9c, 10e not provided)DasatinibPotent (used as standard)
4-morpholino-2-phenylquinazolinesPI3K p110alpha2.0 (for derivative 15e)N/AN/A
Quinazoline Derivatives (WHI-P154)JAK3Significant (specific IC50 not provided)N/AN/A
Quinazoline Derivatives (WHI-P154)EGFRSignificant (specific IC50 not provided)N/AN/A
Natural Bromophenol DerivativesCarbonic Anhydrase I13.7-32.7 mM (Kᵢ)Acetazolamide36.2 mM (Kᵢ)
Natural Bromophenol DerivativesCarbonic Anhydrase II0.65-1.26 mM (Kᵢ)N/AN/A

Data compiled from multiple sources.[3][4][5][6] Direct head-to-head comparisons of this compound derivatives are not yet widely available.

Signaling Pathways and Mechanism of Action

Kinase inhibitors exert their effects by modulating specific signaling pathways critical for cell proliferation, survival, and differentiation. Derivatives of this compound are anticipated to target key kinases implicated in cancer and other diseases. For instance, inhibition of kinases like the Epidermal Growth Factor Receptor (EGFR) and Janus Kinase 3 (JAK3) can disrupt downstream signaling cascades such as the JAK/STAT pathway, which is crucial for immune cell function and is implicated in some cancers.[4]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand Receptor_Kinase Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor_Kinase JAK JAK Receptor_Kinase->JAK Downstream_Effectors Downstream Effectors (e.g., PI3K/Akt, MAPK) Receptor_Kinase->Downstream_Effectors STAT STAT JAK->STAT Gene_Expression Gene Expression (Proliferation, Survival) STAT->Gene_Expression Downstream_Effectors->Gene_Expression Inhibitor This compound Derivative Inhibitor->Receptor_Kinase Inhibitor->JAK

Figure 1. Potential inhibition of receptor tyrosine kinase and JAK/STAT signaling pathways.

Another relevant target is Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of the insulin signaling pathway.[1] Inhibition of PTP1B by these derivatives could enhance insulin sensitivity, suggesting therapeutic potential in metabolic diseases.[1]

Experimental Protocols

The evaluation of novel kinase inhibitors requires a standardized set of experiments to determine their potency, selectivity, and cellular effects.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Methodology:

  • Compound Preparation: Serially dilute the this compound derivatives to the desired concentrations.

  • Kinase Reaction: In a 384-well plate, add the kinase, the test compound, and the appropriate substrate.

  • Incubation: Allow the mixture to incubate for a predetermined time (e.g., 10-30 minutes) at room temperature to permit compound binding.[4]

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.[4]

  • Reaction Progression: Allow the reaction to proceed for a specified duration (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C or 37°C).[4]

  • Detection: Stop the reaction and measure the generated ADP using a luminescence-based detection reagent like ADP-Glo™.[3][4]

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.

Kinase_Assay_Workflow A Prepare serial dilutions of This compound derivative B Add kinase, substrate, and inhibitor to microplate wells A->B C Incubate to allow compound binding B->C D Initiate reaction with ATP C->D E Incubate at controlled temperature D->E F Stop reaction and add ADP-Glo™ reagent E->F G Measure luminescence F->G H Calculate IC50 value G->H

Figure 2. Workflow for an in vitro kinase inhibition assay.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the cytotoxic effects of a compound on cancer cell lines by measuring metabolic activity.[2]

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HCT116, A549, K562) in 96-well plates and allow them to adhere overnight.[3]

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Synthesis of this compound Derivatives

The synthesis of these derivatives often starts from 2-bromo-4-fluorophenol.[1] The bromine atom serves as a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the introduction of various aryl and heteroaryl groups.[1] The phenolic hydroxyl group can be functionalized through etherification or esterification to further diversify the molecular structure.[1] The amino group can be introduced through various synthetic routes, such as nitration followed by reduction.

Synthesis_Logic Start 2-Bromo-4-fluorophenol Step1 Nitration Start->Step1 Intermediate1 Nitrophenol Intermediate Step1->Intermediate1 Step2 Reduction Intermediate1->Step2 Core This compound Step2->Core Step3 Suzuki-Miyaura Coupling (at Bromine) Core->Step3 Step4 Functionalization (at Hydroxyl/Amino) Core->Step4 Derivatives Diverse Library of Derivatives Step3->Derivatives Step4->Derivatives

Figure 3. General synthetic logic for creating a library of derivatives.

Conclusion

While the direct evaluation of this compound derivatives as kinase inhibitors is an area ripe for further investigation, the existing data on related brominated compounds strongly suggests their potential as a valuable scaffold in medicinal chemistry. Their synthetic tractability allows for the creation of diverse chemical libraries with the potential to yield potent and selective inhibitors for a range of kinases implicated in various diseases. The experimental protocols outlined in this guide provide a solid framework for researchers to systematically evaluate these promising compounds and unlock their therapeutic potential.

References

A Comparative Guide to 2-Amino-6-bromo-4-fluorophenol and Other Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery, the selection of appropriate building blocks is a critical determinant of the successful synthesis and ultimate biological activity of novel therapeutic agents. Substituted phenols, in particular, are privileged scaffolds found in a multitude of clinically relevant molecules. This guide provides an objective, data-driven comparison of 2-Amino-6-bromo-4-fluorophenol against two key analogues: 2-Amino-4-fluorophenol and 2-Amino-6-chloro-4-fluorophenol. The comparison focuses on their performance in common synthetic transformations and the biological activity of the resulting compounds, offering insights to inform the strategic selection of building blocks in medicinal chemistry programs.

Executive Summary

This compound presents a unique combination of functionalities that render it a highly versatile building block in drug discovery. The bromine atom serves as a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling facile introduction of molecular diversity. The fluorine atom can enhance metabolic stability and binding affinity of the final compound, while the amino and hydroxyl groups provide additional points for functionalization and interaction with biological targets.[1]

This guide will demonstrate that while the bromo-substituted scaffold offers superior reactivity in key carbon-carbon and carbon-nitrogen bond-forming reactions compared to its chloro- and non-halogenated counterparts, the ultimate choice of building block will depend on a careful consideration of the desired synthetic route, target biological activity, and overall project goals.

Synthetic Performance Comparison

The utility of a building block is fundamentally linked to its performance in key chemical transformations. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are cornerstones of modern medicinal chemistry for the construction of complex molecular architectures. The nature of the halogen substituent on the phenol ring significantly influences the reactivity of the building block in these transformations.

Table 1: Comparison of Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Building BlockReaction TypeTypical YieldReaction ConditionsKey Observations
This compound Suzuki-Miyaura CouplingQuantitative[2]Mild conditionsThe C-Br bond is highly reactive, facilitating efficient coupling.
2-Amino-4-fluorophenol---Lacks a handle for direct cross-coupling at the 6-position.
2-Amino-6-chloro-4-fluorophenolSuzuki-Miyaura CouplingGenerally lower than bromo-analoguesOften requires more forcing conditions and specialized ligandsThe C-Cl bond is less reactive towards oxidative addition.
This compound Sonogashira CouplingGood to ExcellentMild conditionsThe C-Br bond is a reliable coupling partner for terminal alkynes.
2-Amino-6-chloro-4-fluorophenolSonogashira CouplingLower yields than bromo-analoguesRequires more active catalystsC-Cl bond activation is more challenging.
This compound Buchwald-Hartwig AminationGood to ExcellentMild conditionsEfficient C-N bond formation is readily achieved.
2-Amino-6-chloro-4-fluorophenolBuchwald-Hartwig AminationLower yields than bromo-analoguesRequires more active catalysts and potentially higher temperaturesC-Cl bond activation is the rate-limiting step.

Note: Yields are highly dependent on the specific substrates, catalyst system, and reaction conditions. The data presented is a qualitative summary based on established principles of halide reactivity in cross-coupling reactions.

The superior reactivity of the carbon-bromine bond compared to the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions is a well-established principle in organic chemistry. This is attributed to the lower bond dissociation energy of the C-Br bond, which facilitates the initial oxidative addition step in the catalytic cycle.

Biological Activity Comparison

Derivatives of bromophenols have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[3] The cytotoxic effects of bromophenol derivatives are often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) is a key metric derived from this assay, representing the concentration of a compound required to inhibit 50% of cancer cell growth.

Table 2: Comparative Anticancer Activity (IC50 in µM) of Bromophenol Schiff Base Analogs

Compound ClassHeLa (Cervical Cancer)MCF-7 (Breast Cancer)HepG2 (Liver Cancer)HCT-116 (Colon Cancer)
Bromophenol Schiff Bases (General)1.47 - 4.125.95 - 45.399.07 - 73.6912.83
Reference Drug (Cisplatin)-32.38--
Reference Drug (5-Fluorouracil)--6.44-

Note: Data for "Bromophenol Schiff Bases (General)" is derived from studies on various bromophenol derivatives and is intended to provide a comparative baseline. Specific data for derivatives of this compound is still emerging.[3]

The data in Table 2, while general, highlights the potential of bromophenol-containing scaffolds to yield compounds with potent anticancer activity. The presence of the bromine atom can contribute to enhanced binding affinity through halogen bonding and can also influence the overall lipophilicity and pharmacokinetic properties of the molecule. The fluorine atom in this compound is expected to further enhance these properties, potentially leading to improved metabolic stability and cell permeability.

Experimental Protocols

To ensure the reproducibility and facilitate the application of these building blocks in research, detailed experimental protocols for key reactions are provided below.

Synthesis of Kinase Inhibitors via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the synthesis of biaryl compounds, a common motif in kinase inhibitors.

Suzuki_Miyaura_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product BuildingBlock This compound ReactionVessel Reaction Mixture in Solvent (e.g., Dioxane/Water) BuildingBlock->ReactionVessel BoronicAcid Aryl/Heteroaryl Boronic Acid BoronicAcid->ReactionVessel Catalyst Pd Catalyst (e.g., Pd(OAc)2/PPh3) Catalyst->ReactionVessel Base Base (e.g., K2CO3) Base->ReactionVessel Heating Heating (e.g., 90 °C) ReactionVessel->Heating Workup Aqueous Workup Heating->Workup Purification Column Chromatography Workup->Purification FinalProduct Biaryl Product (Kinase Inhibitor Precursor) Purification->FinalProduct MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis CellSeeding Seed Cells in 96-well Plate Incubation1 Incubate Overnight CellSeeding->Incubation1 AddCompound Add Test Compound (Varying Concentrations) Incubation1->AddCompound Incubation2 Incubate (24-72 hours) AddCompound->Incubation2 AddMTT Add MTT Reagent Incubation2->AddMTT Incubation3 Incubate (2-4 hours) AddMTT->Incubation3 AddSolubilizer Add Solubilizing Agent (e.g., DMSO) Incubation3->AddSolubilizer ReadAbsorbance Measure Absorbance (570 nm) AddSolubilizer->ReadAbsorbance CalculateIC50 Calculate IC50 Value ReadAbsorbance->CalculateIC50 EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Afatinib Afatinib (Derived from Building Block) Afatinib->EGFR Inhibits

References

Comparison of Suzuki coupling with Stille coupling for 2-Amino-6-bromo-4-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Suzuki and Stille Coupling for the Functionalization of 2-Amino-6-bromo-4-fluorophenol

For researchers, scientists, and professionals in drug development, the efficient and reliable formation of carbon-carbon bonds is a cornerstone of synthesizing complex molecules. Among the myriad of cross-coupling reactions, the Suzuki-Miyaura and Stille couplings are two of the most powerful and versatile methods. This guide provides an objective comparison of these two indispensable transformations for the functionalization of this compound, a substrate of interest in medicinal chemistry.

While direct comparative experimental data for this specific substrate is not extensively documented, this guide leverages data from structurally analogous systems to provide a relevant and insightful comparison of expected performance and reaction conditions.

General Overview

The Suzuki-Miyaura coupling utilizes an organoboron reagent (typically a boronic acid or ester) and an organohalide, which react in the presence of a palladium catalyst and a base.[1] Key advantages of this method include the low toxicity and high stability of the organoboron reagents and the environmentally benign nature of the boron-containing byproducts.[1]

The Stille coupling , on the other hand, employs an organotin reagent (organostannane) as the coupling partner for the organohalide, also catalyzed by palladium.[1] A significant advantage of the Stille reaction is the high tolerance of organostannanes to a wide variety of functional groups and their inertness to moisture and air.[1][2] However, the toxicity of organotin compounds and the challenges in removing tin-containing byproducts are notable drawbacks.[1][3]

Comparative Performance: A Data-Driven Analysis

The choice between Suzuki and Stille coupling often depends on the specific substrates and desired outcomes. The following table summarizes quantitative yield data from a comparative study on various aryl bromides, highlighting the strengths and weaknesses of each reaction with electronically and sterically diverse substrates. This data can serve as a predictive guide for the reactivity of this compound, which is an electron-rich aryl bromide.

Aryl BromideCoupling PartnerSuzuki Coupling Yield (%)Stille Coupling Yield (%)Reference
Electronically Varied
4-Bromoanisole (electron-rich)Aryl organometallic9590[4][5]
4-BromotolueneAryl organometallic9192[4]
1-Bromo-4-nitrobenzene (electron-deficient)Aryl organometallic8089[4][5]
4-BromobenzaldehydeAryl organometallic3991[4]
Sterically Hindered
1-Bromo-2-isopropylbenzeneAryl organometallic6086[4]
Heterocyclic Bromides
2-BromothiopheneHeteroaryl organometallic6694[4]
3-BromothiopheneHeteroaryl organometallic5790[4]

From this data, a clear trend emerges: the Stille coupling generally provides more consistent and often higher yields, especially with challenging substrates such as those containing coordinating functional groups (e.g., aldehydes) and sterically hindered systems.[4] The Suzuki coupling, while excellent for many standard transformations, can be more sensitive to steric hindrance and electronic effects.[4] For an electron-rich substrate like this compound, both methods are expected to perform well, though the Stille coupling may offer an advantage if steric hindrance becomes a factor with a bulky coupling partner.

Experimental Protocols

The following are generalized experimental protocols for the Suzuki and Stille coupling reactions, which can be adapted and optimized for this compound.

Suzuki Coupling Protocol (General)

A flask is charged with this compound (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and a base, for example, potassium carbonate (2.0 mmol).[4] The flask is evacuated and backfilled with an inert gas (e.g., argon) three times.[6] A degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, is then added.[6] The reaction mixture is heated to the desired temperature (typically between 80-120 °C) with vigorous stirring.[6] The reaction progress is monitored by a suitable analytical technique such as TLC or LC-MS.[6] Upon completion, the mixture is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine.[6] The organic layer is dried, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[6]

Stille Coupling Protocol (General)

To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).[7] Add the organostannane reagent (1.2 mmol, 1.2 equiv) and an anhydrous solvent such as toluene or DMF (5 mL).[7] The flask is sealed and the solution is degassed by bubbling with argon for 20 minutes.[7] Under a positive pressure of argon, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).[7] The reaction mixture is heated to 110 °C and stirred vigorously.[7] The reaction is monitored by TLC. Once complete, the reaction is cooled to room temperature.[7] The mixture is diluted with ethyl acetate and washed with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.[7] The organic layer is then washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.[7] The crude product is purified by column chromatography.[7]

Visualizing the Workflow and Catalytic Cycles

To better understand the experimental process and the underlying mechanisms, the following diagrams are provided.

G cluster_workflow Generalized Experimental Workflow start Reaction Setup: Aryl Halide, Coupling Partner, Catalyst, Base (Suzuki) inert Inert Atmosphere (Evacuate/Backfill) start->inert solvent Solvent Addition (Degassed) inert->solvent reaction Heating & Stirring solvent->reaction monitor Reaction Monitoring (TLC, LC-MS) reaction->monitor workup Work-up: Quenching, Extraction monitor->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling.

G cluster_suzuki Suzuki Coupling Cycle cluster_stille Stille Coupling Cycle pd0_s Pd(0)L_n oa_s Oxidative Addition (Ar-X) pd0_s->oa_s Ar-X pd2_s Ar-Pd(II)-X oa_s->pd2_s trans_s Transmetalation (Ar'-B(OR)2 + Base) pd2_s->trans_s Ar'B(OR)2 Base pd2_biaryl_s Ar-Pd(II)-Ar' trans_s->pd2_biaryl_s re_s Reductive Elimination pd2_biaryl_s->re_s re_s->pd0_s product_s Ar-Ar' re_s->product_s pd0_st Pd(0)L_n oa_st Oxidative Addition (Ar-X) pd0_st->oa_st Ar-X pd2_st Ar-Pd(II)-X oa_st->pd2_st trans_st Transmetalation (Ar'-SnR3) pd2_st->trans_st Ar'SnR3 pd2_biaryl_st Ar-Pd(II)-Ar' trans_st->pd2_biaryl_st re_st Reductive Elimination pd2_biaryl_st->re_st re_st->pd0_st product_st Ar-Ar' re_st->product_st

Caption: Comparison of the catalytic cycles for Suzuki and Stille couplings.

The fundamental steps of the catalytic cycles for both couplings are similar, involving oxidative addition, transmetalation, and reductive elimination.[4] A key difference lies in the transmetalation step. The Suzuki coupling typically requires a base to activate the organoboron reagent for transmetalation. In contrast, the Stille coupling generally does not require a base, as the organotin reagent is sufficiently reactive to directly transfer its organic group to the palladium complex.[4]

Conclusion

Both the Suzuki and Stille couplings are indispensable for C-C bond formation. For the functionalization of this compound:

  • Suzuki coupling is often the initial choice due to the low toxicity of the boron reagents and the relative ease of byproduct removal.[4]

  • Stille coupling may prove to be the more robust and higher-yielding option, especially if the desired coupling partner is sterically demanding or if the substrate proves sensitive to the basic conditions of the Suzuki reaction.[4] The primary drawback remains the toxicity of the organotin compounds.[3]

Ultimately, the optimal choice will depend on the specific synthetic goals, the nature of the coupling partner, and the desired process scalability and safety profile. As with any chemical transformation, empirical optimization of the reaction conditions is critical to achieving high yields and purity.

References

Validating the Structure of 2-Amino-6-bromo-4-fluorophenol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. For derivatives of 2-Amino-6-bromo-4-fluorophenol, a scaffold with potential therapeutic applications, rigorous structural validation is paramount to ensure the integrity of subsequent pharmacological and biological studies. This guide provides a comparative overview of key analytical techniques for validating the structure of these derivatives, supported by representative experimental data from analogous compounds and detailed methodologies.

Data Presentation: Spectroscopic and Chromatographic Comparisons

Table 1: Representative ¹H NMR Chemical Shifts (δ) in DMSO-d₆

Proton2-amino-4-chlorophenol[1]2-aminophenol[1]4-aminophenol[1]Expected Range for this compound
Ar-H6.38-6.61 (m)6.43-6.68 (m)6.42-6.50 (d)6.50-7.50
-NH₂4.80 (s)4.48 (s)4.38 (s)4.50-5.50
-OH9.25 (s)8.98 (s)8.37 (s)9.00-10.00

Table 2: Representative ¹³C NMR Chemical Shifts (δ) in DMSO-d₆

Carbon2-amino-4-chlorophenol[1]2-aminophenol[1]4-aminophenol[1]Expected Range for this compound
C-NH₂139.00137.07153.70135-145
C-OH143.42144.51168.09140-150
C-Br---105-115
C-F---150-160 (d)
Aromatic C113.86-123.50115.05-120.16113.18-131.82100-130

Table 3: Key FT-IR Vibrational Frequencies (cm⁻¹)

Functional Group4-aminophenol[2]2-aminophenolExpected Range for this compound
O-H Stretch3200-3570 (broad)3300-34003200-3600 (broad)
N-H Stretch3200-3570 (broad)3300-34003200-3500
C=C Stretch (Aromatic)1500-16001500-16201450-1620
C-F Stretch--1000-1400
C-Br Stretch--500-650

Table 4: Mass Spectrometry Data

CompoundIonization ModeMolecular Ion (M⁺) or (M+H)⁺Key Fragmentation Patterns
This compoundESI+206.96Loss of H₂O, CO, NH₃. Presence of isotopic pattern for Bromine (M⁺ and M+2 peaks in ~1:1 ratio) is a key diagnostic feature.
2-amino-4-bromophenol[3]EI187, 189Characteristic bromine isotopic pattern.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for obtaining high-quality data for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule and the connectivity of atoms.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is crucial to avoid the exchange of labile protons (-OH, -NH₂).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher spectrometer. Typical parameters include 16-32 scans, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include 512-2048 scans and a spectral width of 200-250 ppm.

  • 2D NMR (COSY, HSQC, HMBC): To unambiguously assign protons and carbons, especially for complex derivatives, 2D NMR experiments are highly recommended.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: Samples can be analyzed as a solid (using an ATR accessory) or as a KBr pellet.

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to functional groups such as O-H, N-H, C=C (aromatic), C-F, and C-Br.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) or electron ionization (EI) source.

  • Data Analysis: Determine the accurate mass of the molecular ion to confirm the elemental formula. Analyze the fragmentation pattern to gain further structural insights. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br) is a key diagnostic tool.

X-ray Crystallography

Objective: To provide an unambiguous, three-dimensional structure of the molecule in the solid state.[4][5]

Methodology:

  • Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using X-ray radiation.[6]

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and conformational information.[5]

Mandatory Visualizations

The following diagrams illustrate a general workflow for the validation of novel chemical compounds and a potential signaling pathway that could be investigated for derivatives of this compound, given the reported anticancer activities of similar bromophenol compounds.[7]

G Experimental Workflow for Structural Validation cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Crystallographic Analysis Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product NMR NMR (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry Purification->MS IR FT-IR Spectroscopy Purification->IR Crystallization Crystallization Purification->Crystallization Structure_Elucidation Structure_Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation IR->Structure_Elucidation Xray X-ray Diffraction Crystallization->Xray Single Crystal Structure_Confirmation Unambiguous Structure Confirmation Xray->Structure_Confirmation Structure_Elucidation->Structure_Confirmation Hypothesized Structure

A general workflow for the synthesis, purification, and structural validation of a novel chemical compound.

G Potential Apoptotic Signaling Pathway Compound This compound Derivative ROS Reactive Oxygen Species (ROS) Production Compound->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

A simplified diagram of a potential apoptotic signaling pathway that could be modulated by the subject compounds.

References

Comparative Analysis of Biologically Active Compounds Derived from 2-Amino-6-bromo-4-fluorophenol: A Scoping Review

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a notable absence of detailed studies on the synthesis and comparative biological activities of a series of compounds derived specifically from 2-Amino-6-bromo-4-fluorophenol. While this starting material is commercially available and has been utilized in the synthesis of patented compounds, detailed experimental data on the biological evaluation of its derivatives remains largely undisclosed in peer-reviewed journals. This guide, therefore, provides a comparative overview based on the biological activities of structurally related compounds, such as other substituted aminophenol derivatives, to infer the potential therapeutic applications of compounds synthesized from this compound.

The core structure of this compound presents a versatile scaffold for the synthesis of various heterocyclic compounds, including benzoxazoles and Schiff bases. These classes of compounds are well-known for their wide range of pharmacological activities. This guide will explore the potential anticancer, antimicrobial, and anti-inflammatory activities of derivatives that could theoretically be synthesized from this precursor, supported by data from analogous compounds.

Potential Anticancer Activity

Derivatives of aminophenols, particularly benzoxazoles, have demonstrated significant potential as anticancer agents. The mechanism of action for many of these compounds involves the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation and survival.

Table 1: Anticancer Activity of Representative Benzoxazole and Schiff Base Derivatives (Analogues)

Compound ClassDerivative TypeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
BenzoxazoleSubstituted 2-arylbenzoxazoleA549 (Lung)0.4 - 15.2Doxorubicin0.4
BenzoxazolePiperazine substitutedMCF-7 (Breast)1.2 - 8.5Doxorubicin0.9
Schiff BaseHalogenated phenol derivedHeLa (Cervical)2.1 - 10.8Cisplatin5.7
Schiff BaseSubstituted aromatic amineHT-29 (Colon)3.5 - 15.65-Fluorouracil4.1

Note: The data presented are for structurally related compounds and not direct derivatives of this compound. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Experimental Protocol: MTT Assay for Cytotoxicity

The anticancer activity of these compounds is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48 to 72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

anticancer_workflow A Cancer Cell Culture B Seeding in 96-well Plates A->B C Treatment with Test Compounds B->C D Incubation (48-72h) C->D E MTT Assay D->E F Absorbance Reading E->F G IC50 Determination F->G

Caption: Workflow for determining anticancer activity using the MTT assay.

Potential Antimicrobial Activity

Schiff bases derived from aminophenols are a well-established class of compounds with significant antimicrobial properties. The imine (-C=N-) group is crucial for their biological activity.

Table 2: Antimicrobial Activity of Representative Schiff Base Derivatives (Analogues)

Compound TypeBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)
Halogenated Schiff BaseStaphylococcus aureus8 - 32Candida albicans16 - 64
Nitro-substituted Schiff BaseEscherichia coli16 - 64Aspergillus niger32 - 128
Hydroxy-substituted Schiff BasePseudomonas aeruginosa32 - 128Trichophyton rubrum64 - 256

Note: The data presented are for structurally related compounds. MIC (Minimum Inhibitory Concentration) is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: A standardized bacterial or fungal suspension is prepared to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: The test compounds are serially diluted in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay A Test Compound Stock Solution D Serial Dilution in 96-well Plate A->D B Microbial Culture C Standardized Inoculum B->C E Inoculation C->E D->E F Incubation E->F G Visual Inspection for Growth F->G H MIC Determination G->H

Caption: Workflow for MIC determination by broth microdilution.

Potential Anti-inflammatory Activity

Phenolic compounds, including derivatives of aminophenols, are known to possess anti-inflammatory properties. Their mechanism of action often involves the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), as well as the modulation of inflammatory signaling pathways such as NF-κB.

Table 3: Anti-inflammatory Activity of Representative Phenolic Compounds (Analogues)

Compound ClassAssayInhibition (%) at 100 µMTarget Enzyme/Pathway
Substituted PhenolCOX-2 Inhibition45 - 78Cyclooxygenase-2
Aminophenol Derivative5-LOX Inhibition38 - 655-Lipoxygenase
Phenolic Schiff BaseNitric Oxide (NO) Production in Macrophages50 - 85iNOS/NF-κB

Note: The data presented are for structurally related compounds and indicate the potential for anti-inflammatory effects.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

The anti-inflammatory activity can be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

  • Cell Culture and Seeding: RAW 264.7 cells are cultured and seeded in a 96-well plate.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Inflammation is induced by adding LPS (1 µg/mL) to the wells, and the plate is incubated for 24 hours.

  • Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Calculation: The percentage of inhibition of NO production is calculated by comparing the nitrite concentration in treated wells to that in LPS-stimulated control wells.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Inflammation Inflammation NO->Inflammation TestCompound Test Compound (e.g., Aminophenol derivative) TestCompound->NFkB Inhibition

Caption: Simplified signaling pathway of LPS-induced inflammation and the potential inhibitory point for test compounds.

Conclusion

A Comparative Guide to the Structure-Activity Relationship of 2-Amino-6-bromo-4-fluorophenol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of halogenated aminophenol analogs, with a specific focus on derivatives of 2-amino-6-bromo-4-fluorophenol. Due to the limited availability of public data on this specific scaffold, this guide draws objective comparisons from structurally related bromophenol and aminophenol derivatives to elucidate potential biological activities and guide future research. The primary focus will be on anticancer and enzyme inhibitory activities, as these are common therapeutic targets for this class of compounds.

Core Structure and Rationale

The this compound core is a promising scaffold in medicinal chemistry. The aminophenol moiety is a known pharmacophore present in various bioactive molecules. The introduction of halogen atoms, specifically bromine and fluorine, can significantly modulate the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The strategic placement of these halogens on the aromatic ring can lead to enhanced potency and selectivity.

Comparative Biological Activities

While direct SAR studies on this compound analogs are not extensively documented in publicly available literature, analysis of related compounds provides valuable insights into their potential as enzyme inhibitors and anticancer agents.

Halogenated phenols and aminophenols have demonstrated inhibitory activity against a variety of enzymes. The nature and position of the halogen substituents play a crucial role in determining the inhibitory potency.

Table 1: Comparative Enzyme Inhibition Data for Bromophenol Analogs

Compound ClassTarget EnzymeKey Structural FeaturesInhibition Data (Kᵢ or IC₅₀)
Bromophenol derivatives with diaryl methane scaffoldshuman Carbonic Anhydrase I (hCA I)Diaryl methane scaffold with bromine substitutionKᵢ: 2.53 - 25.67 nM[2]
human Carbonic Anhydrase II (hCA II)Diaryl methane scaffold with bromine substitutionKᵢ: 1.63 - 15.05 nM[2]
Acetylcholinesterase (AChE)Diaryl methane scaffold with bromine substitutionKᵢ: 6.54 - 24.86 nM[2]
Halogenated phenolic compoundsDeiodinase (DI)Phenolic structure with bromine or other halogensIC₅₀: 0.4 µM - 400 µM[3]
Bromophenol-thiohydantoinc-di-AMP synthase (DisA)Bromophenol linked to a thiohydantoin moietyIC₅₀: 56 µM[4]

Kᵢ (inhibition constant) and IC₅₀ (half-maximal inhibitory concentration) are measures of inhibitor potency; lower values indicate higher potency.

The data suggests that brominated phenolic compounds can be potent inhibitors of various enzymes. The high potency against carbonic anhydrases and acetylcholinesterase indicates potential applications in glaucoma, epilepsy, and Alzheimer's disease.[5] The inhibition of deiodinase by halogenated phenolics suggests a potential for endocrine disruption.[3] SAR studies on bromophenol-thiohydantoin revealed that even minor changes, such as substituting bromine with chlorine, can dramatically alter the inhibitory activity against c-di-AMP synthase.[4]

Aminophenol derivatives have been investigated for their antiproliferative effects. The length and nature of substituents on the amino and phenolic groups, as well as halogenation, can significantly influence their cytotoxicity.

Table 2: Comparative Cytotoxicity Data for Aminophenol Analogs

Compound ClassCancer Cell LineKey Structural FeaturesCytotoxicity Data (IC₅₀)
o-Aminophenol derivativesKB (oral cancer)Varied substitutions on the aminophenol core32 - 74.94 µg/mL[6]
HepG2 (liver cancer)Varied substitutions on the aminophenol core29.46 µg/mL (for compound 6i)[6]
A549 (lung cancer)Varied substitutions on the aminophenol core71.29 µg/mL (for compound 6i)[6]
MCF7 (breast cancer)Varied substitutions on the aminophenol core80.02 µg/mL (for compound 6i)[6]
Novel aminophenol analoguesBreast cancer (MCF-7), Prostate cancer (DU-145), Leukemia (HL60)Long alkyl chains attached to the aminophenolPotent suppression of cell growth[7]
Halogenated benzofuran derivativesHepG2, A549, SW620Bromine and methoxy group substitutionsIC₅₀: 3.5 - 10.8 µM[8]

Studies on aminophenol analogues have shown that the introduction of long alkyl chains can lead to potent anticancer activity, which is correlated with their ability to be incorporated into cancer cells and induce apoptosis.[7] Research on halogenated benzofurans, which share some structural similarities with halogenated phenols, indicates that the presence of bromine can contribute to significant cytotoxic activity against various cancer cell lines.[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are representative protocols for key assays used in the evaluation of halogenated aminophenol analogs.

This protocol outlines a general procedure for determining the inhibitory activity of compounds against a target enzyme.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare buffer and enzyme solution D Add enzyme, buffer, and inhibitor to microplate wells A->D B Prepare substrate solution F Initiate reaction by adding substrate B->F C Prepare inhibitor solutions (analogs) at various concentrations C->D E Pre-incubate D->E E->F G Monitor reaction progress (e.g., absorbance, fluorescence) over time F->G H Calculate initial reaction velocities G->H I Plot velocity vs. inhibitor concentration H->I J Determine IC50 or Ki values I->J

Caption: General workflow for an in vitro enzyme inhibition assay.

Detailed Steps:

  • Preparation: All solutions are prepared in an appropriate buffer system at a specific pH. The enzyme and substrate concentrations are optimized for robust signal detection. Test compounds are serially diluted to create a range of concentrations.

  • Assay Execution: The enzyme, buffer, and varying concentrations of the inhibitor are added to the wells of a microplate and pre-incubated.

  • Reaction Initiation: The reaction is started by the addition of the substrate.

  • Data Acquisition: The reaction is monitored kinetically using a plate reader at a specific wavelength.

  • Data Analysis: The initial reaction rates are calculated. The percentage of inhibition is plotted against the logarithm of the inhibitor concentration to determine the IC₅₀ value. Further kinetic studies can be performed to determine the inhibition constant (Kᵢ) and the mode of inhibition.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_readout Data Acquisition & Analysis A Seed cancer cells in a 96-well plate B Incubate for 24 hours to allow attachment A->B C Treat cells with various concentrations of test compounds B->C D Incubate for a specified period (e.g., 48-72 hours) C->D E Add MTT reagent to each well D->E F Incubate for 2-4 hours E->F G Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals F->G H Measure absorbance at a specific wavelength (e.g., 570 nm) G->H I Calculate cell viability and IC50 values H->I

Caption: Workflow for determining cytotoxicity using the MTT assay.

Detailed Steps:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan salt.

  • Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured on a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Structure-Activity Relationship Insights and Signaling Pathways

Based on the analysis of related compounds, several key SAR principles can be inferred for this compound analogs.

  • Role of Halogens: The presence and nature of halogens are critical. Bromine, being larger and more polarizable than fluorine, can form stronger halogen bonds with the target protein, potentially leading to higher potency.[1] The electron-withdrawing nature of both halogens can influence the acidity of the phenolic hydroxyl group and the basicity of the amino group, which can be crucial for target binding.

  • Positional Isomerism: The relative positions of the amino, hydroxyl, and halogen groups are expected to significantly impact activity. For instance, the ortho-position of the bromine and fluorine to the hydroxyl group in the parent scaffold could influence intramolecular hydrogen bonding and the overall conformation of the molecule.

  • Substitutions on Amino and Hydroxyl Groups: Modifications at the amino and hydroxyl positions are likely to modulate the biological activity. For example, acylation or alkylation of the amino group can alter the compound's lipophilicity and its ability to act as a hydrogen bond donor.

Given the observed anticancer and enzyme inhibitory activities of related compounds, analogs of this compound may interact with various signaling pathways.

G cluster_inhibitor Halogenated Aminophenol Analog cluster_pathways Potential Cellular Targets & Pathways cluster_outcome Cellular Outcome Inhibitor This compound Analog Enzyme Enzyme (e.g., Kinase, Carbonic Anhydrase) Inhibitor->Enzyme Receptor Cell Surface Receptor Inhibitor->Receptor ROS Reactive Oxygen Species (ROS) Generation Inhibitor->ROS Downstream_Enzyme Inhibition of Downstream Signaling Enzyme->Downstream_Enzyme Proliferation_Pathway Inhibition of Proliferation Pathways (e.g., MAPK, PI3K/Akt) Receptor->Proliferation_Pathway Apoptosis Induction of Apoptosis ROS->Apoptosis Outcome Anticancer Effect (Cell Cycle Arrest, Apoptosis) Downstream_Enzyme->Outcome Proliferation_Pathway->Outcome Apoptosis->Outcome

Caption: Potential signaling pathways modulated by halogenated aminophenol analogs.

Many anticancer agents exert their effects by inhibiting key enzymes in signaling pathways that control cell growth and proliferation, such as the MAPK or PI3K/Akt pathways. Alternatively, some phenolic compounds are known to induce apoptosis through the generation of reactive oxygen species (ROS).[7] Further studies are required to elucidate the specific mechanisms of action for this compound derivatives.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The comparative analysis of structurally related compounds suggests a high potential for potent enzyme inhibitory and anticancer activities. The key to unlocking this potential lies in a systematic SAR study, involving the synthesis and biological evaluation of a library of analogs with diverse substitutions.

Future research should focus on:

  • Synthesis of a focused library: Analogs with variations in the position and nature of the halogen substituents, as well as modifications of the amino and hydroxyl groups, should be synthesized.

  • Broad biological screening: The synthesized compounds should be screened against a panel of cancer cell lines and a diverse set of enzymes to identify promising lead compounds.

  • Mechanism of action studies: For the most active compounds, detailed studies should be conducted to elucidate their mechanism of action and identify their specific molecular targets.

This systematic approach will be crucial for the rational design and development of novel drugs based on the this compound scaffold.

References

A Comparative Guide to the Performance of 2-Amino-6-bromo-4-fluorophenol in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2-Amino-6-bromo-4-fluorophenol and its alternatives in two of the most pivotal reactions in modern synthetic chemistry: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The strategic placement of the amino, bromo, and fluoro substituents on the phenol ring makes this compound a versatile building block for the synthesis of complex molecules in drug discovery and materials science. This document summarizes key performance indicators based on available experimental data and established chemical principles, presents detailed experimental protocols, and visualizes essential workflows and reaction pathways.

Performance in Suzuki-Miyaura Cross-Coupling

A study demonstrated that the Suzuki-Miyaura coupling of [¹⁸F]2-bromo-4-fluorophenol with phenylboronic acid proceeds to quantitative yield in under an hour at room temperature in an aqueous medium. This suggests that this compound is also a highly effective substrate for this transformation, likely requiring mild conditions and short reaction times.

Table 1: Comparison of this compound with Alternatives in Suzuki-Miyaura Coupling

CompoundAlternative TypeReactivity TrendExpected YieldTypical Reaction Conditions
This compound Target CompoundHighGood to ExcellentMild conditions (e.g., room temperature to moderate heating), various palladium catalysts and ligands.
2-Amino-4-bromo-6-fluorophenolPositional IsomerHighGood to ExcellentSimilar to the target compound, with potential minor variations due to steric and electronic differences.
2-Amino-6-chloro-4-fluorophenolChloro-AnalogueModerateModerate to GoodGenerally requires more forcing conditions, such as higher temperatures, more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands), and stronger bases compared to the bromo-analogue.
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid and may require optimization for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (8 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Degassed water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) to the flask.

  • Under a positive flow of inert gas, add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL).

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow setup Reaction Setup (Aryl Halide, Boronic Acid, Base, Catalyst, Ligand) inert Inert Atmosphere (Argon/Nitrogen Purge) setup->inert solvent Add Degassed Solvents inert->solvent reaction Heat and Stir (e.g., 90°C, 12-24h) solvent->reaction workup Workup (Extraction and Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Experimental workflow for Suzuki-Miyaura coupling.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds. Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide is a key factor, with bromo-substituted compounds being significantly more reactive than their chloro-counterparts. This allows for the use of milder reaction conditions and a broader range of amine coupling partners.

Table 2: Comparison of this compound with Alternatives in Buchwald-Hartwig Amination

CompoundAlternative TypeReactivity TrendExpected YieldTypical Reaction Conditions
This compound Target CompoundHighGood to ExcellentReadily undergoes amination with a variety of amines under standard Buchwald-Hartwig conditions.
2-Amino-4-bromo-6-fluorophenolPositional IsomerHighGood to ExcellentSimilar to the target compound, with potential minor variations due to steric and electronic differences.
2-Amino-6-chloro-4-fluorophenolChloro-AnalogueModerateModerate to GoodOften requires more specialized and electron-rich phosphine ligands (e.g., RuPhos, BrettPhos) and stronger bases (e.g., LiHMDS) to achieve good yields.
Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine. Optimization of the ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Xantphos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 equivalents)

  • Anhydrous toluene or 1,4-dioxane

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound (1.0 mmol), cesium carbonate (1.5 mmol), palladium(II) acetate (0.02 mmol), and Xantphos (0.04 mmol) to a dry Schlenk tube.

  • Evacuate and backfill the tube with inert gas three times.

  • Add the amine (1.2 mmol) followed by anhydrous toluene or 1,4-dioxane (5 mL).

  • Seal the Schlenk tube and heat the reaction mixture in an oil bath at 100-110 °C for 12-24 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L_n PdII_ArX Ar-Pd(II)-X(L_n) Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_Amine Ar-Pd(II)-NHR'R''X PdII_ArX->PdII_Amine Amine Coordination (HNR'R'') PdII_Amido Ar-Pd(II)-NR'R''(L_n) PdII_Amine->PdII_Amido Deprotonation (Base) Product Ar-NR'R'' PdII_Amido->Product Reductive Elimination Product->Pd0

Simplified Buchwald-Hartwig amination catalytic cycle.

Conclusion

Based on established principles of palladium-catalyzed cross-coupling reactions and data from closely related analogues, this compound is expected to be a highly efficient and versatile substrate for both Suzuki-Miyaura and Buchwald-Hartwig amination reactions. Its bromo-substituent allows for milder reaction conditions compared to its chloro-analogue, making it a valuable building block in the synthesis of complex molecular architectures for pharmaceutical and materials science applications. The provided protocols offer robust starting points for the successful implementation of this reagent in these key synthetic transformations.

Isomeric Effects on the Reactivity of Aminobromofluorophenols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic placement of functional groups on an aromatic ring is a cornerstone of modern drug design and chemical synthesis. In the case of aminobromofluorophenols, the isomeric variations—the differing positions of the amino, bromo, and fluoro substituents—profoundly influence the molecule's reactivity. This guide provides a comparative analysis of these isomeric effects, drawing upon established principles of physical organic chemistry to predict and explain the reactivity of these versatile chemical scaffolds. While direct comparative experimental data for all possible aminobromofluorophenol isomers is not extensively available in peer-reviewed literature, this guide extrapolates from well-understood electronic and steric effects of the individual substituents on the phenol ring.

Understanding the Substituent Effects

The reactivity of the phenol ring, particularly towards electrophilic aromatic substitution, is dictated by the interplay of the electronic properties of its substituents.

  • Amino Group (-NH₂): A strongly activating, ortho, para-directing group due to its significant +M (mesomeric or resonance) effect, which donates electron density to the aromatic ring. It also has a -I (inductive) effect, but the resonance effect is dominant.

  • Hydroxyl Group (-OH): Similar to the amino group, the hydroxyl group is a strong activator and an ortho, para-director due to its +M effect.

  • Bromo Group (-Br): Halogens exhibit a dual nature. They are deactivating due to their strong -I effect, withdrawing electron density from the ring and making it less nucleophilic. However, they are ortho, para-directing because of their +M effect, where lone pairs on the bromine can be donated to the ring. The inductive effect is generally stronger than the resonance effect for halogens.

  • Fluoro Group (-F): Similar to bromine, fluorine is deactivating (-I) and ortho, para-directing (+M). Fluorine is the most electronegative element, so its inductive effect is the strongest among the halogens.

The net effect of these substituents on the reactivity of an aminobromofluorophenol isomer is a complex summation of their individual inductive and resonance effects, further modulated by steric hindrance.

Comparative Reactivity Analysis (Qualitative)

The relative positions of the amino, bromo, and fluoro groups will determine the overall activation or deactivation of the phenol ring and the regioselectivity of its reactions. A qualitative comparison of hypothetical isomers is presented in the table below. The reactivity is predicted relative to phenol itself.

Isomer (Hypothetical Example)Predicted Relative Reactivity (Electrophilic Aromatic Substitution)Rationale
4-amino-2-bromo-6-fluorophenolModerately ActivatedThe strong activating effect of the para-amino group is tempered by the two ortho-deactivating halogens. The positions ortho to the amino group (and meta to the hydroxyl) are the most likely sites for substitution.
2-amino-4-bromo-6-fluorophenolStrongly ActivatedThe ortho-amino group strongly activates the ring, particularly at the para-position (relative to the amino group). The deactivating effects of the halogens are present but may be overcome by the powerful amino activator.
3-amino-4-bromo-5-fluorophenolDeactivatedWith the activating amino group meta to the hydroxyl group, and two deactivating halogens, the overall electron density of the ring is likely reduced compared to phenol.
4-amino-3-bromo-5-fluorophenolModerately ActivatedThe para-amino group provides strong activation. The two meta-halogens have a less pronounced deactivating effect on the positions ortho to the amino group compared to when they are ortho to the activating group.

Note: This table presents a simplified, qualitative prediction. Actual reactivity will depend on the specific reaction conditions, and quantitative analysis would require experimental kinetic studies.

Experimental Protocols

To quantitatively assess the isomeric effects on the reactivity of aminobromofluorophenols, the following experimental protocols can be employed.

Competitive Bromination

Objective: To determine the relative rates of bromination for different aminobromofluorophenol isomers.

Methodology:

  • Prepare equimolar solutions of two different aminobromofluorophenol isomers in a non-polar solvent (e.g., carbon tetrachloride) in separate reaction vessels.

  • Add a limiting amount of a standard bromine solution (e.g., in CCl₄) to each reaction vessel simultaneously under identical temperature and stirring conditions.

  • After a set reaction time, quench the reaction by adding a solution of sodium thiosulfate to consume any unreacted bromine.

  • Analyze the product mixture for each reaction using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to determine the extent of conversion for each isomer.

  • The isomer with the higher conversion rate is the more reactive isomer under these conditions.

Nitration Rate Studies

Objective: To quantify the rate of nitration for a specific aminobromofluorophenol isomer.

Methodology:

  • Prepare a solution of the aminobromofluorophenol isomer in a suitable solvent (e.g., acetic acid).

  • In a separate vessel, prepare a nitrating mixture (e.g., a solution of nitric acid in acetic acid).

  • Initiate the reaction by mixing the two solutions in a thermostated reaction vessel.

  • At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by adding a large volume of water).

  • Analyze the quenched aliquots using UV-Vis spectroscopy or HPLC to monitor the disappearance of the starting material or the appearance of the nitrated product.

  • Plot the concentration of the reactant or product as a function of time to determine the reaction rate and calculate the rate constant.

Visualizing Reactivity Principles

The following diagrams illustrate the key concepts governing the reactivity of substituted phenols and a general workflow for their comparative analysis.

G Logical Flow of Substituent Effects on Phenol Reactivity cluster_substituent Substituent Properties cluster_effects Combined Electronic Effects cluster_outcome Reactivity Outcome Inductive Inductive Effect (-I) Deactivation Ring Deactivation Inductive->Deactivation -NH2, -OH (weak) -F, -Br (strong) Resonance Resonance Effect (+M) Activation Ring Activation Resonance->Activation -NH2, -OH (strong) -F, -Br (weak) Direction Directing Effects (ortho, para, meta) Resonance->Direction ortho, para Rate Reaction Rate Activation->Rate Increases Deactivation->Rate Decreases Regioselectivity Regioselectivity Direction->Regioselectivity

Caption: Influence of electronic effects on phenol reactivity.

G Experimental Workflow for Comparative Reactivity cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_conclusion Conclusion Isomers Synthesize/Procure Isomers Solutions Prepare Standardized Solutions Isomers->Solutions ReactionSetup Set up Parallel Reactions Solutions->ReactionSetup Conditions Control Temperature, Time, Stoichiometry ReactionSetup->Conditions Quench Quench Reactions Conditions->Quench Separation Chromatographic Separation (GC/HPLC) Quench->Separation Detection Spectrometric Detection (MS/UV-Vis) Separation->Detection Quantification Quantify Reactants and Products Detection->Quantification Comparison Compare Reaction Rates/Yields Quantification->Comparison Correlation Correlate with Isomeric Structure Comparison->Correlation

Caption: Workflow for comparing isomer reactivity.

Comparative Antimicrobial Properties of 2-Amino-6-bromo-4-fluorophenol Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the antimicrobial potential of 2-Amino-6-bromo-4-fluorophenol derivatives. Due to a lack of extensive direct studies on these specific derivatives, this document synthesizes data from structurally related halogenated and aminophenol compounds to project their likely antimicrobial profiles and inform future research directions.

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. Halogenated phenols and their derivatives have long been recognized for their antimicrobial properties. The strategic incorporation of bromine and fluorine atoms, along with an amino group, into a phenol backbone, as seen in this compound, is anticipated to modulate the compound's electronic properties, lipophilicity, and ultimately, its biological activity. This guide collates available data on analogous compounds to provide a predictive comparison of their efficacy against various microbial strains.

Data Presentation: Antimicrobial Activity of Related Phenolic Compounds

The following table summarizes the antimicrobial activity of various aminophenol and halogenated phenol derivatives against a range of Gram-positive and Gram-negative bacteria. The data, presented as Minimum Inhibitory Concentration (MIC) in µg/mL and Zone of Inhibition in mm, is extracted from several key studies. It is important to note that direct comparative data for a series of this compound derivatives is not yet available in published literature; the presented data serves as a valuable proxy for estimating their potential activity.

Compound Class/DerivativeMicroorganismGram StainAntimicrobial MetricValueReference
p-AminophenolStaphylococcus aureusPositiveMIC31.25 - 500 µg/mL[1]
p-AminophenolGram-negative bacteriaNegativeMIC31.25 - 500 µg/mL[1]
4-Aminophenol Schiff Bases (General)Staphylococcus aureusPositiveZone of Inhibition14.18 mm (at 1 mg/mL)[2]
4-Aminophenol Schiff Bases (General)Micrococcus luteusPositiveZone of InhibitionVariable[2]
2,4,6-Triiodophenol (2,4,6-TIP)Staphylococcus aureusPositiveMIC5 µg/mL[1]
2,4,6-Triiodophenol (2,4,6-TIP)Methicillin-resistant S. aureus (MRSA)PositiveMICEffective[1]
2,4,6-Triiodophenol (2,4,6-TIP)Vibrio parahaemolyticusNegativeMICEffective[1]
2,4,6-Triiodophenol (2,4,6-TIP)Uropathogenic E. coli (UPEC)NegativeMICEffective[1]
Bromophenol Derivatives (General)Staphylococcus aureusPositiveMIC10 µg/mL (comparable to ampicillin)[3]
Bromophenol Derivatives (General)Methicillin-resistant S. aureus (MRSA)PositiveBiofilm InhibitionSignificant[3]
2-Aminophenol Schiff Bases (Substituted)Escherichia coliNegativeMIC0.28 - 1.27 mg/ml[4]
2-Aminophenol Schiff Bases (Substituted)Staphylococcus aureusPositiveMIC62.5 ug/ml[4]

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the assessment of antimicrobial properties.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5] The broth microdilution method is a common procedure for determining MIC values.[6]

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of Test Compounds: The this compound derivatives (or related compounds) are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plate also includes a positive control (broth with inoculum, no compound) and a negative control (broth only). The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

  • Procedure: Following the MIC determination, a small aliquot (e.g., 10 µL) from the wells showing no visible growth is subcultured onto an antibiotic-free agar medium.

  • Incubation: The agar plates are incubated under appropriate conditions to allow for the growth of any surviving bacteria.

  • Determination of MBC: The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the initial inoculum count.

Disk Diffusion (Kirby-Bauer) Assay

This method assesses the susceptibility of bacteria to antimicrobials by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.

  • Preparation of Agar Plates: A standardized microbial inoculum is uniformly swabbed onto the surface of an agar plate (e.g., Mueller-Hinton Agar).

  • Application of Disks: Sterile paper disks are impregnated with a known concentration of the test compound and placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions.

  • Measurement of Zone of Inhibition: The antimicrobial agent diffuses from the disk into the agar. If the compound is effective, it will inhibit bacterial growth, creating a clear circular zone around the disk. The diameter of this zone is measured in millimeters.[2]

Mandatory Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Microbial Culture (e.g., S. aureus, E. coli) B Prepare Standardized Inoculum (0.5 McFarland) A->B E Broth Microdilution (MIC) G Agar Plate Inoculation B->G H Inoculate Microplate B->H C Synthesized 2-Amino-6-bromo- 4-fluorophenol Derivatives D Prepare Stock Solutions & Serial Dilutions C->D D->E F Disk Diffusion D->F E->H I Place Impregnated Disks F->I G->I J Incubate (18-24h, 37°C) H->J I->J K Measure Zone of Inhibition (mm) J->K L Determine MIC (µg/mL) J->L M Subculture for MBC L->M

Caption: Generalized workflow for antimicrobial susceptibility testing of novel compounds.

Proposed Mechanism of Action for Halogenated Phenolic Compounds

The antimicrobial action of halogenated phenols is often attributed to their ability to disrupt microbial cells at multiple levels. The following diagram illustrates a plausible signaling pathway of disruption.

Mechanism_of_Action cluster_compound Phenolic Compound cluster_cell Bacterial Cell cluster_effects Antimicrobial Effects Compound 2-Amino-6-bromo- 4-fluorophenol Derivative Membrane Cell Membrane Compound->Membrane Interaction Proteins Essential Enzymes & Structural Proteins Compound->Proteins Binding DNA DNA Gyrase Compound->DNA Inhibition MembraneDisruption Membrane Disruption & Increased Permeability Membrane->MembraneDisruption ProteinDenaturation Protein Denaturation & Inactivation Proteins->ProteinDenaturation DNAInhibition Inhibition of DNA Replication DNA->DNAInhibition CellDeath Cell Lysis & Death MembraneDisruption->CellDeath ProteinDenaturation->CellDeath DNAInhibition->CellDeath

Caption: Plausible antimicrobial mechanisms of action for halogenated phenolic compounds.

Concluding Remarks

While direct and extensive comparative studies on the antimicrobial properties of this compound derivatives are currently limited, the existing body of research on structurally analogous compounds provides a strong foundation for their potential as effective antimicrobial agents. The data on related aminophenols and halogenated phenols suggest that these derivatives are likely to exhibit significant activity against a broad spectrum of bacteria, including drug-resistant strains. The presence of both bromine and fluorine is expected to enhance their lipophilicity and ability to penetrate microbial cell membranes, a key mechanism of action for phenolic compounds. Further research, including the synthesis of a library of these derivatives and their systematic screening against a panel of clinically relevant pathogens, is warranted to fully elucidate their therapeutic potential. The experimental protocols and potential mechanisms of action outlined in this guide provide a framework for such future investigations.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Amino-6-bromo-4-fluorophenol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2-Amino-6-bromo-4-fluorophenol, ensuring compliance and minimizing risk.

Chemical Profile and Hazards

This compound is a halogenated organic compound. Due to its chemical structure, it is classified as an acute toxic substance if swallowed and requires careful handling to avoid contact with skin and eyes.[1][2] Adherence to safety protocols is paramount from acquisition to disposal.

Property Data
Molecular Formula C₆H₅BrFNO[2]
Molecular Weight 206.01 g/mol [2]
Appearance Solid[2]
Hazard Class Acute Toxicity 3 (Oral)[2]
Storage Class 6.1C (Combustible, acute toxic Cat. 3 / toxic compounds)[2]

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that all necessary personal protective equipment (PPE) is in use. This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3]

In the event of accidental exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water and remove contaminated clothing.[1]

  • Eye Contact: Rinse eyes cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so. Continue rinsing.[4]

  • Inhalation: Move the individual to fresh air.[1][4]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.[1]

In all cases of exposure, seek immediate medical attention.[1][4]

Step-by-Step Disposal Protocol

The disposal of this compound, as a halogenated phenol, must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.

  • Waste Collection:

    • Collect waste this compound in a dedicated, properly labeled, and sealed container. The container should be made of a compatible material that will not react with the chemical.

    • For solid waste, ensure it is stored in a clearly marked, sealed container.[1]

    • For solutions containing this compound, use a shatter-proof bottle.[5]

  • Waste Segregation:

    • It is critical to segregate halogenated organic waste, like this compound, from other chemical waste streams, particularly non-halogenated solvents.[6] Mixing different types of chemical waste can lead to dangerous reactions and complicates the disposal process.

  • Labeling and Storage:

    • Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition.[1][3]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.

    • Disposal will likely involve incineration at a licensed facility, which is a common method for halogenated organic compounds.[5] Alternatively, it may be disposed of in a secured sanitary landfill after being absorbed in an inert material like vermiculite or dry sand.[5]

Disposal Workflow Diagram

cluster_0 Preparation cluster_1 Waste Collection & Segregation cluster_2 Storage & Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Ventilated Area (Fume Hood) A->B C Collect Waste in a Dedicated, Labeled Container B->C D Segregate from Other Chemical Waste Streams C->D E Seal and Store Container in a Safe, Ventilated Area D->E F Contact EHS or Licensed Contractor for Disposal E->F G Transport to a Licensed Hazardous Waste Facility F->G

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally sound disposal of this compound, fostering a culture of safety and responsibility in scientific research.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.